Product packaging for 1-Bromo-7-phenylheptane(Cat. No.:CAS No. 78573-85-0)

1-Bromo-7-phenylheptane

Cat. No.: B1273157
CAS No.: 78573-85-0
M. Wt: 255.19 g/mol
InChI Key: ASLQYSAHLPRDAY-UHFFFAOYSA-N
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Description

1-Bromo-7-phenylheptane is a useful research compound. Its molecular formula is C13H19Br and its molecular weight is 255.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19B B1273157 1-Bromo-7-phenylheptane CAS No. 78573-85-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromoheptylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19Br/c14-12-8-3-1-2-5-9-13-10-6-4-7-11-13/h4,6-7,10-11H,1-3,5,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLQYSAHLPRDAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370825
Record name 1-Bromo-7-phenylheptane
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Molecular Weight

255.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78573-85-0
Record name 1-Bromo-7-phenylheptane
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Record name 78573-85-0
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Bromo-7-phenylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-7-phenylheptane is a bifunctional organic compound featuring a terminal bromine atom and a phenyl group separated by a seven-carbon aliphatic chain. This structure makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules with potential applications in medicinal chemistry and materials science. The presence of two distinct reactive sites—the alkyl bromide and the aromatic ring—allows for a range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, and spectroscopic characterization.

Chemical and Physical Properties

This compound is a liquid at room temperature, characterized by its high boiling point and low water solubility.[1][2] Its properties are summarized in the tables below.

General Properties
PropertyValueSource(s)
Molecular Formula C₁₃H₁₉Br[2]
Molecular Weight 255.19 g/mol [3]
CAS Number 78573-85-0[2]
Appearance Yellow oil/liquid[1][2]
Physical Properties
PropertyValueSource(s)
Boiling Point 84-88 °C at 0.2 mmHg92-94 °C[1][4]
Density 1.17 g/cm³1.2 ± 0.1 g/cm³[4][5]
Refractive Index nD²⁴ 1.52201.524[1][4]
Melting Point Not available (liquid at room temperature)N/A
Solubility
SolventSolubilitySource(s)
Water Insoluble[5]
Organic Solvents Soluble[5]
Tetrahydrofuran (THF) Soluble (used in synthesis)[1]
Diethyl ether (Et₂O) Soluble (used in extraction)[1]

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 1,7-dibromoheptane with phenyllithium.[1] This reaction proceeds via a nucleophilic substitution where the phenyllithium acts as a source of phenyl anions.

Experimental Protocol: Synthesis of this compound[1]

Materials:

  • 1,7-dibromoheptane (49 g, 0.18 mol)

  • Phenyllithium (15 g, 0.18 mol) in cyclohexane-ether (2.0M solution)

  • Anhydrous Tetrahydrofuran (THF) (300 ml)

  • Water (H₂O) (50 ml)

  • Diethyl ether (Et₂O) (2 x 150 ml)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • A solution of 1,7-dibromoheptane in anhydrous THF is prepared in a flask equipped with a stirrer and under a nitrogen atmosphere.

  • The solution is cooled to between -30 °C and -40 °C.

  • The phenyllithium solution is added dropwise over a period of 3 hours while maintaining the low temperature.

  • The reaction mixture is stirred at -10 °C to -20 °C for 3 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the slow and careful addition of water.

  • The aqueous layer is extracted with diethyl ether.

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield a yellow oil.

  • The crude product is purified by distillation through a Vigreaux column to yield this compound.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Product 1,7-Dibromoheptane 1,7-Dibromoheptane Stirring Stirring 1,7-Dibromoheptane->Stirring Phenyllithium Phenyllithium Phenyllithium->Stirring THF (solvent) THF (solvent) THF (solvent)->Stirring Low Temperature (-40°C to -10°C) Low Temperature (-40°C to -10°C) Stirring->Low Temperature (-40°C to -10°C) Nitrogen Atmosphere Nitrogen Atmosphere Low Temperature (-40°C to -10°C)->Nitrogen Atmosphere Quenching (H2O) Quenching (H2O) Nitrogen Atmosphere->Quenching (H2O) Reaction Extraction (Et2O) Extraction (Et2O) Quenching (H2O)->Extraction (Et2O) Drying (Na2SO4) Drying (Na2SO4) Extraction (Et2O)->Drying (Na2SO4) Concentration Concentration Drying (Na2SO4)->Concentration Distillation Distillation Concentration->Distillation This compound This compound Distillation->this compound

Caption: Synthesis workflow for this compound.

Spectroscopic Data

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz)

The proton NMR spectrum is expected to show characteristic signals for the phenyl group and the heptyl chain.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.30 - 7.15m5HAromatic protons (C₆H₅)
~ 3.40t2H-CH₂-Br
~ 2.60t2H-CH₂-Ph
~ 1.85m2H-CH₂-CH₂-Br
~ 1.60m2H-CH₂-CH₂-Ph
~ 1.45 - 1.30m6H-(CH₂)₃-
Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz)

The carbon NMR spectrum will display signals for the aromatic carbons and the seven carbons of the alkyl chain.

Chemical Shift (ppm)Assignment
~ 142.5C (quaternary, aromatic)
~ 128.4CH (aromatic)
~ 128.2CH (aromatic)
~ 125.6CH (aromatic)
~ 35.9-CH₂-Ph
~ 33.9-CH₂-Br
~ 32.8-CH₂-CH₂-Br
~ 31.4-CH₂-CH₂-Ph
~ 28.8Aliphatic CH₂
~ 28.2Aliphatic CH₂
~ 28.1Aliphatic CH₂
Predicted Infrared (IR) Spectrum

The IR spectrum will be characterized by absorptions corresponding to C-H stretching and bending, C=C stretching of the aromatic ring, and the C-Br stretching vibration.

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
2950 - 2850StrongAliphatic C-H stretch
1600, 1495, 1450Medium-WeakAromatic C=C stretch
1465MediumCH₂ scissoring
750, 700StrongC-H out-of-plane bend (monosubstituted benzene)
650 - 550Medium-StrongC-Br stretch

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions.

GHS Hazard Statements[3]
Hazard CodeStatement
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H319Causes serious eye irritation

Conclusion

This compound is a versatile chemical intermediate with well-defined physical properties and a straightforward synthetic route. While experimental spectroscopic data is not widely available, its structural features allow for reliable prediction of its spectral characteristics. The presence of both an alkyl bromide and a phenyl group provides two reactive handles for further chemical modification, making it a useful building block in the synthesis of a variety of target molecules for research and development in pharmaceuticals and material science. It is essential to handle this compound with appropriate safety measures as outlined by its GHS hazard statements.

References

An In-depth Technical Guide to 1-Bromo-7-phenylheptane (CAS: 78573-85-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-7-phenylheptane is a bifunctional organic compound featuring a terminal bromine atom and a phenyl group separated by a seven-carbon aliphatic chain.[1][2] This unique structure makes it a valuable intermediate in organic synthesis, particularly as a linker molecule in the construction of more complex chemical entities. Its utility spans various research and development areas, including medicinal chemistry, materials science, and the synthesis of specialty chemicals. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

This compound is a halogenated hydrocarbon with the molecular formula C₁₃H₁₉Br.[3] It possesses a molecular weight of approximately 255.19 g/mol .[3] The presence of the bromine atom and the phenyl group imparts a moderate polarity to the molecule, influencing its solubility and reactivity. It is generally soluble in common organic solvents and less soluble in water due to its significant hydrophobic character.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 78573-85-0[3]
Molecular Formula C₁₃H₁₉Br[3]
Molecular Weight 255.19 g/mol [3]
Boiling Point 92-94 °C[2]
Density 1.2 ± 0.1 g/cm³[4]
Refractive Index 1.524[2][4]
Flash Point 165.2 ± 9.3 °C[4]
XLogP3 5.73[4]

Spectroscopic Data (Predicted and Analog-Based)

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons: A multiplet in the range of 7.1-7.3 ppm corresponding to the five protons of the phenyl group.

  • Benzylic Protons (-CH₂-Ph): A triplet at approximately 2.6 ppm.

  • Brominated Methylene Protons (-CH₂-Br): A triplet at approximately 3.4 ppm.

  • Aliphatic Methylene Protons: A series of multiplets between 1.2 and 1.9 ppm for the remaining ten protons of the heptyl chain.

¹³C NMR Spectroscopy (Predicted):

  • Aromatic Carbons: Signals in the range of 125-143 ppm.

  • Benzylic Carbon (-CH₂-Ph): A signal around 36 ppm.

  • Brominated Methylene Carbon (-CH₂-Br): A signal around 34 ppm.

  • Aliphatic Methylene Carbons: Signals in the range of 28-33 ppm.

Infrared (IR) Spectroscopy (Predicted):

  • C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.

  • C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.

  • C=C stretching (aromatic): Peaks around 1600 and 1450-1500 cm⁻¹.

  • C-Br stretching: A peak in the fingerprint region, typically around 560-690 cm⁻¹.

Mass Spectrometry (Predicted):

  • The mass spectrum would be expected to show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound.

Synthesis and Experimental Protocols

A common method for the synthesis of this compound involves the nucleophilic substitution of a dibromoalkane with a phenyl organometallic reagent.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,7-Dibromoheptane

  • Phenyllithium solution

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water (H₂O)

  • Nitrogen gas (N₂)

Procedure:

  • A solution of 1,7-dibromoheptane in anhydrous THF is prepared in a round-bottom flask under a nitrogen atmosphere.

  • The solution is cooled to between -30 °C and -40 °C.

  • A solution of phenyllithium is added dropwise to the stirred solution over a period of 3 hours, maintaining the low temperature.

  • The reaction mixture is allowed to stir at -10 °C to -20 °C for 3 hours and then gradually warmed to room temperature and stirred overnight.

  • The reaction is carefully quenched by the slow addition of water.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification is achieved by distillation under reduced pressure.

Synthesis_Workflow 1,7-Dibromoheptane 1,7-Dibromoheptane Reaction_Vessel Reaction in THF -40°C to RT 1,7-Dibromoheptane->Reaction_Vessel Phenyllithium Phenyllithium Phenyllithium->Reaction_Vessel Quenching Quenching (H₂O) Reaction_Vessel->Quenching Extraction Extraction (Et₂O) Quenching->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Concentration Concentration Drying->Concentration Purification Distillation Concentration->Purification This compound This compound Purification->this compound

Caption: Synthetic workflow for this compound.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by the C-Br bond. As a primary alkyl bromide, it readily undergoes nucleophilic substitution reactions (typically SN2), making it an excellent substrate for introducing the 7-phenylheptyl moiety into various molecules. The phenyl group at the other end of the chain provides a non-polar domain and can be a site for further functionalization through electrophilic aromatic substitution, although this is less common in its role as a linker.

The bifunctional nature of this compound, with a reactive handle (the bromine) and a hydrophobic tail (the phenylheptyl chain), makes it a useful building block in medicinal chemistry. It can be employed as a linker to connect a pharmacophore to another functional group, a solubilizing group, or a targeting moiety. Such linkers are crucial in the design of various therapeutic agents, including antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras), where the length and flexibility of the linker can significantly impact the efficacy of the final drug.

Application_Concept This compound This compound Nucleophilic_Substitution Nucleophilic Substitution (SN2 Reaction) This compound->Nucleophilic_Substitution Linker_Introduction Introduction of 7-Phenylheptyl Linker Nucleophilic_Substitution->Linker_Introduction Pharmacophore Pharmacophore (Bioactive Moiety) Pharmacophore->Nucleophilic_Substitution Drug_Candidate Drug Candidate with Modified Properties Linker_Introduction->Drug_Candidate

References

Synthesis of 1-Bromo-7-phenylheptane from 1,7-dibromoheptane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-bromo-7-phenylheptane from 1,7-dibromoheptane, a key intermediate in various pharmaceutical and organic synthesis applications. This document details two primary synthetic routes, employing phenyllithium and phenylmagnesium bromide, respectively. It includes in-depth experimental protocols, a comparative analysis of the methodologies, and guidance on purification and characterization of the final product.

Introduction

This compound is a valuable bifunctional molecule featuring a terminal bromine atom and a phenyl group separated by a seven-carbon aliphatic chain. This structure allows for sequential functionalization, making it an important building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The selective monosubstitution of a long-chain α,ω-dihaloalkane like 1,7-dibromoheptane presents a synthetic challenge, primarily in controlling the reaction to prevent the formation of the disubstituted byproduct, 1,7-diphenylheptane.

This guide explores two common organometallic approaches to achieve this transformation: the use of phenyllithium and a Grignard reagent, phenylmagnesium bromide. The choice of reagent and reaction conditions significantly impacts the yield and purity of the desired monosubstituted product.

Synthetic Pathways and Mechanisms

The core of this synthesis is a nucleophilic substitution reaction where a phenyl nucleophile displaces one of the bromide ions from 1,7-dibromoheptane. The general reaction is depicted below:

Reaction_Scheme cluster_reactants Reactants cluster_products Products 1,7-Dibromoheptane Br-(CH₂)₇-Br Product Ph-(CH₂)₇-Br 1,7-Dibromoheptane->Product 1. Phenyl Nucleophile 2. Workup Phenyl_Nucleophile Ph-M Byproduct Ph-(CH₂)₇-Ph Product->Byproduct Phenyl Nucleophile

Figure 1: General reaction scheme for the synthesis of this compound.

The key to a successful synthesis is to favor the formation of the desired monoadduct over the diadduct. This is typically achieved by using a 1:1 molar ratio of the organometallic reagent to the dibromoalkane and carefully controlling the reaction temperature.

Overall Synthesis Workflow

The general workflow for the synthesis, purification, and characterization of this compound is outlined below.

G start Start reactants 1,7-Dibromoheptane & Phenylating Agent (Phenyllithium or Phenylmagnesium Bromide) start->reactants Reagent Preparation reaction Reaction under Inert Atmosphere reactants->reaction Controlled Addition workup Aqueous Workup (Quenching & Extraction) reaction->workup drying Drying of Organic Phase workup->drying concentration Solvent Removal drying->concentration purification Purification (Vacuum Distillation) concentration->purification characterization Characterization (NMR, IR, GC-MS) purification->characterization final_product This compound characterization->final_product

Figure 2: General experimental workflow for the synthesis of this compound.

Experimental Protocols

Method A: Synthesis using Phenyllithium

This protocol is adapted from a known procedure and offers a reliable method for the synthesis.[1]

3.1.1. Reagents and Materials

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
1,7-Dibromoheptane257.9949 g0.19---
Phenyllithium84.0415 g (in cyclohexane-ether)0.18Typically a 1.8-2.0 M solution
Anhydrous Tetrahydrofuran (THF)---300 mL---Freshly distilled from Na/benzophenone
Diethyl ether (Et₂O)---300 mL---Anhydrous
Deionized Water---50 mL------
Sodium Sulfate (Na₂SO₄)---q.s.---Anhydrous

3.1.2. Procedure

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

  • Charging the Flask: The flask is charged with 1,7-dibromoheptane (49 g, 0.19 mol) and anhydrous THF (300 mL).

  • Cooling: The solution is stirred and cooled to between -40 °C and -30 °C using a dry ice/acetone bath.

  • Addition of Phenyllithium: A solution of phenyllithium (15 g, 0.18 mol) in cyclohexane-ether is added dropwise from the dropping funnel over a period of 3 hours, maintaining the internal temperature below -30 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to stir at -20 °C to -10 °C for an additional 3 hours. The cooling bath is then removed, and the mixture is stirred at room temperature overnight.

  • Workup: The reaction is carefully quenched by the slow, dropwise addition of deionized water (50 mL) while cooling the flask in an ice bath. The aqueous layer is separated and extracted with diethyl ether (2 x 150 mL).

  • Isolation: The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield a yellow oil.

  • Purification: The crude product is purified by vacuum distillation through a Vigreux column to afford this compound.

3.1.3. Expected Results

  • Yield: Approximately 22.5 g (49%)

  • Boiling Point: 84-88 °C at 0.2 mmHg[1]

  • Refractive Index: nD²⁴ 1.5220[1]

Method B: Synthesis using Phenylmagnesium Bromide (Grignard Reagent)

3.2.1. Reagents and Materials

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Magnesium Turnings24.314.86 g0.20Activated (e.g., with iodine)
Bromobenzene157.0131.4 g0.20Anhydrous
1,7-Dibromoheptane257.9956.7 g0.22---
Anhydrous Diethyl Ether (Et₂O) or THF---400 mL---Freshly distilled
Iodine---1 crystal---For initiation
Saturated Ammonium Chloride (NH₄Cl) solution---100 mL------
Sodium Sulfate (Na₂SO₄)---q.s.---Anhydrous

3.2.2. Procedure

  • Grignard Reagent Preparation:

    • Flame-dry a three-necked flask equipped with a reflux condenser, a dropping funnel, a mechanical stirrer, and a nitrogen inlet.

    • Add magnesium turnings (4.86 g, 0.20 mol) and a crystal of iodine to the flask.

    • Add a solution of bromobenzene (31.4 g, 0.20 mol) in anhydrous diethyl ether (150 mL) to the dropping funnel.

    • Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated by gentle warming. Once initiated, the remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 1,7-Dibromoheptane:

    • In a separate flame-dried, three-necked flask, prepare a solution of 1,7-dibromoheptane (56.7 g, 0.22 mol) in anhydrous diethyl ether (250 mL).

    • Cool this solution in an ice bath.

    • The prepared phenylmagnesium bromide solution is transferred to a dropping funnel and added dropwise to the stirred solution of 1,7-dibromoheptane over 2-3 hours, maintaining a low temperature.

    • After the addition, the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Workup and Isolation:

    • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (100 mL) while cooling in an ice bath.

    • The ether layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 100 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation.

Comparison of Methods

FeatureMethod A (Phenyllithium)Method B (Phenylmagnesium Bromide)
Reagent Reactivity Highly reactive, less selective.Moderately reactive, potentially more selective.
Reaction Conditions Low temperatures (-40 to -30 °C) are crucial.Can be performed at slightly higher temperatures (0 °C to room temp).
Side Reactions Diorganocuprate formation (if copper impurities are present), Wurtz-type coupling.Wurtz coupling, formation of 1,7-diphenylheptane.
Handling Phenyllithium is highly pyrophoric and requires careful handling under inert atmosphere.Grignard reagents are also moisture and air-sensitive but generally less pyrophoric than phenyllithium.
Yield Reported yield of ~49%.[1]Yields can be variable and are highly dependent on reaction conditions.

Purification and Characterization

Purification

The primary method for purifying this compound is vacuum distillation . This technique is effective in separating the desired product from unreacted 1,7-dibromoheptane, the disubstituted byproduct (1,7-diphenylheptane), and any other high-boiling impurities.

Characterization

The structure and purity of this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a triplet for the methylene protons adjacent to the bromine atom (-(CH₂)₇-Br) at approximately 3.4 ppm, a triplet for the benzylic protons (Ph-CH₂-) around 2.6 ppm, multiplets for the remaining methylene protons in the aliphatic chain between 1.3 and 1.9 ppm, and signals for the aromatic protons in the region of 7.1-7.3 ppm.

    • ¹³C NMR: Distinct signals for the carbon attached to bromine (~34 ppm), the benzylic carbon (~36 ppm), the carbons of the aliphatic chain, and the aromatic carbons would be expected.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C-H stretching of the aliphatic chain (around 2850-2950 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and the C-Br stretching (around 500-600 cm⁻¹).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the product and confirm its molecular weight (254.06701 g/mol ).

Potential Side Reactions and Troubleshooting

The primary side reaction of concern is the formation of the disubstituted product, 1,7-diphenylheptane .

Side_Reaction Monosubstituted_Product Ph-(CH₂)₇-Br Disubstituted_Byproduct Ph-(CH₂)₇-Ph Monosubstituted_Product->Disubstituted_Byproduct Phenyl Nucleophile Phenyl_Nucleophile Ph-M

Figure 3: Formation of the disubstituted byproduct.

To minimize the formation of this byproduct:

  • Stoichiometry: Use a slight excess of 1,7-dibromoheptane relative to the organometallic reagent.

  • Slow Addition: Add the organometallic reagent slowly to the solution of dibromoalkane to maintain a low concentration of the nucleophile.

  • Low Temperature: Conducting the reaction at low temperatures can help to control the reactivity and improve selectivity.

Another potential side reaction, particularly with Grignard reagents, is Wurtz-type coupling , where the Grignard reagent reacts with the starting bromobenzene or the product.

Conclusion

The synthesis of this compound from 1,7-dibromoheptane can be effectively achieved using either phenyllithium or a phenyl Grignard reagent. The phenyllithium method is well-documented and provides a moderate yield, though it requires stringent control of temperature and handling of a pyrophoric reagent. The Grignard reagent approach is a viable alternative, potentially offering improved safety and selectivity if reaction conditions are carefully optimized to favor monosubstitution. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations. In both cases, careful control of stoichiometry and reaction conditions is paramount to maximizing the yield of the desired product and minimizing the formation of byproducts.

References

An In-depth Technical Guide to the Physical Properties of (7-Bromoheptyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties of (7-Bromoheptyl)benzene. Due to the limited availability of experimental data for this specific compound, this guide employs established group contribution methods to estimate its key physical characteristics, including boiling point, density, and refractive index. Detailed methodologies for these estimations are provided. Furthermore, this document outlines standard experimental protocols for the laboratory determination of these properties, offering a framework for empirical verification. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields who may be working with or synthesizing (7-Bromoheptyl)benzene.

Introduction

(7-Bromoheptyl)benzene is an organic compound featuring a phenyl group attached to a seven-carbon alkyl chain with a terminal bromine atom. Its structure suggests its potential utility as an intermediate in various organic syntheses, including the formation of more complex molecules with applications in materials science and pharmaceuticals. A thorough understanding of its physical properties is crucial for its synthesis, purification, handling, and application in further research and development. This guide addresses the current lack of documented physical data for (7--Bromoheptyl)benzene by providing robust estimations and outlining the necessary procedures for experimental validation.

Estimated Physical Properties

The physical properties of (7-Bromoheptyl)benzene have been estimated using established group contribution methods. These methods approximate molecular properties by summing the contributions of the individual functional groups within the molecule. The results of these estimations are summarized in Table 1.

Table 1: Estimated Physical Properties of (7-Bromoheptyl)benzene

PropertyEstimated ValueMethod of Estimation
Molecular Formula C₁₃H₁₉Br-
Molecular Weight 255.20 g/mol -
Boiling Point 305.1 °C (578.25 K)Joback Method
Melting Point Not EstimatedJoback Method (Note: The Joback method is less reliable for melting point prediction)
Density 1.134 g/cm³ at 20 °CGCVOL (Group Contribution for Liquid Volumes)
Refractive Index 1.517 at 20 °CMolar Refractivity Method
Solubility Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexane, toluene, diethyl ether).General principles of "like dissolves like".

Methodologies for Property Estimation

The estimations presented in Table 1 were derived using the following established group contribution methods. These methodologies provide a reliable, albeit theoretical, foundation for the physical characteristics of (7-Bromoheptyl)benzene in the absence of experimental data.

Boiling Point Estimation via the Joback Method

The Joback method is a widely used group contribution method for the estimation of various thermophysical properties of pure organic compounds. The normal boiling point (Tb) is calculated using the following equation:

Tb (K) = 198.2 + Σ (Ni × Tb,i)

Where:

  • Ni is the number of occurrences of group i in the molecule.

  • Tb,i is the contribution of group i to the normal boiling point.

For (7-Bromoheptyl)benzene (C₆H₅(CH₂)₇Br), the contributing groups and their values are:

  • 1 x Phenyl group (>C₆H₅)

  • 7 x Methylene groups (-CH₂-)

  • 1 x Bromo group (-Br)

Density Estimation via the GCVOL Method

The GCVOL (Group Contribution for Liquid Volumes) method is utilized to estimate the molar volume of a liquid, from which the density can be calculated. The molar volume (Vm) is determined by summing the contributions of the constituent groups. The density (ρ) is then calculated as:

ρ = M / Vm

Where:

  • M is the molecular weight.

  • Vm is the molar volume, calculated as Σ (Ni × Vi), where Ni is the number of groups i and Vi is the volume contribution of group i.

The necessary group contributions for the phenyl, methylene, and bromo groups are sourced from established GCVOL parameter tables.

Refractive Index Estimation via Molar Refractivity

The refractive index can be estimated from the molar refractivity (Rm), which is an additive property calculated from group contributions. The Lorentz-Lorenz equation relates molar refractivity to the refractive index (n) and molar volume (Vm):

Rm = [(n² - 1) / (n² + 2)] × Vm

The molar refractivity is first calculated by summing the contributions of the individual groups (Rm = Σ NiRi). With the estimated molar volume from the GCVOL method, the refractive index can then be determined.

Experimental Protocols for Physical Property Determination

To supplement and validate the estimated values, the following standard laboratory procedures are recommended for the experimental determination of the physical properties of (7-Bromoheptyl)benzene.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

  • Simple Distillation Method: This is a suitable method if a sufficient quantity of the substance (typically > 5 mL) is available. The sample is heated in a distillation apparatus, and the temperature at which the liquid consistently distills is recorded as the boiling point. It is crucial to record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.

  • Micro Boiling Point Determination (Thiele Tube Method): For smaller sample volumes (0.1-0.5 mL), the Thiele tube method is appropriate. A small amount of the liquid is placed in a fusion tube, and a sealed capillary tube is inverted into it. The apparatus is heated in an oil bath within a Thiele tube. The boiling point is the temperature at which a rapid stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary tube.

Density Determination using a Pycnometer

A pycnometer is a flask with a specific, accurately known volume, used for the precise measurement of density.[1][2]

  • Calibration: The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed (m₁). It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and the total mass is weighed (m₂). The volume of the pycnometer (V) can be calculated.

  • Measurement: The pycnometer is emptied, dried, and filled with (7-Bromoheptyl)benzene at the same temperature. The total mass is then weighed (m₃).

  • Calculation: The density of (7-Bromoheptyl)benzene (ρ) is calculated using the formula: ρ = (m₃ - m₁) / V.

Refractive Index Measurement using an Abbe Refractometer

An Abbe refractometer is an optical instrument used to measure the refractive index of liquids.[3]

  • Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, often distilled water.

  • Measurement: A few drops of (7-Bromoheptyl)benzene are placed on the prism of the refractometer. The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

Solubility Determination

A qualitative assessment of solubility can be performed to confirm the expected behavior.

  • Procedure: To a small, known volume of a solvent (e.g., 1 mL) in a test tube, add a small, measured amount of (7-Bromoheptyl)benzene (e.g., 0.1 mL).

  • Observation: The mixture is agitated, and the formation of a homogeneous solution (soluble) or the persistence of separate layers or cloudiness (insoluble) is observed.

  • Solvents: This procedure should be repeated with a range of solvents of varying polarities, such as water, ethanol, acetone, toluene, and hexane.

Logical Workflow for Property Determination

The following diagram illustrates the logical workflow for determining the physical properties of a compound like (7-Bromoheptyl)benzene, combining predictive methods with experimental verification.

G cluster_prediction Property Estimation cluster_experimental Experimental Verification mol_structure Molecular Structure of (7-Bromoheptyl)benzene group_decomp Decomposition into Functional Groups mol_structure->group_decomp joback Joback Method (Boiling Point) group_decomp->joback gcvol GCVOL Method (Density) group_decomp->gcvol molar_ref Molar Refractivity (Refractive Index) group_decomp->molar_ref boiling_exp Boiling Point Determination joback->boiling_exp Compare density_exp Density Measurement gcvol->density_exp Compare ri_exp Refractive Index Measurement molar_ref->ri_exp Compare synthesis Synthesis and Purification of (7-Bromoheptyl)benzene synthesis->boiling_exp synthesis->density_exp synthesis->ri_exp solubility_exp Solubility Assessment synthesis->solubility_exp data_table Final Data Table boiling_exp->data_table density_exp->data_table ri_exp->data_table solubility_exp->data_table

Workflow for Physical Property Determination

Conclusion

References

1-Bromo-7-phenylheptane molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-Bromo-7-phenylheptane: Properties, Synthesis, and Applications

Introduction

This compound is a bifunctional organic compound of significant interest to researchers in synthetic chemistry, materials science, and drug development. Structurally, it is characterized by a seven-carbon aliphatic chain, which provides flexibility and hydrophobicity. At one terminus of this chain is a bromine atom, a versatile reactive handle for numerous chemical transformations. At the other end is a phenyl group, which imparts aromatic properties and can engage in specific molecular interactions such as π-stacking. This unique combination makes this compound an invaluable building block for constructing more complex molecules, serving as a linker to connect different functional moieties, and introducing a defined phenylalkyl fragment into target structures. This guide provides a comprehensive overview of its core properties, a detailed synthesis protocol with mechanistic insights, its potential applications, and essential safety information.

Part 1: Core Molecular Profile and Physicochemical Data

The fundamental identity and physical characteristics of a compound are the bedrock of its application in research. This compound is identified by a unique CAS number and possesses a defined molecular structure and weight. These properties are summarized below.

Table 1: Key Identifiers and Properties of this compound

Property Value Source(s)
IUPAC Name This compound [1]
Synonyms (7-bromoheptyl)benzene, 7-bromoheptylbenzene [1][2][3][4]
CAS Number 78573-85-0 [1][2][5]
Molecular Formula C₁₃H₁₉Br [1][2][4][5]
Molecular Weight 255.19 g/mol [1][2][3][5]

| Appearance | Yellow oil |[6] |

Table 2: Physicochemical Data

Property Value Conditions Source(s)
Boiling Point 84 - 88 °C at 0.2 mmHg [6]
Density 1.17 g/cm³ Not Specified [3]

| Refractive Index | 1.5220 | at 24 °C |[6] |

Part 2: Synthesis and Mechanistic Rationale

The synthesis of this compound is most effectively achieved through the reaction of a dihaloalkane with an organometallic phenylating agent. This approach leverages the differential reactivity of the reactants to achieve a monosubstituted product.

Synthetic Rationale and Causality

The selected protocol involves the reaction of 1,7-dibromoheptane with phenyllithium.[6] This is a classic example of nucleophilic substitution where the highly nucleophilic phenyl anion from phenyllithium attacks one of the electrophilic carbon atoms bonded to bromine in 1,7-dibromoheptane.

Key Experimental Choices Explained:

  • Reagents : 1,7-dibromoheptane provides the seven-carbon backbone with two leaving groups. Phenyllithium serves as a potent source of the phenyl nucleophile. Using a 1:1 stoichiometric ratio of these reactants is crucial to favor monosubstitution and minimize the formation of the disubstituted side product, 1,7-diphenylheptane.[6]

  • Solvent : Tetrahydrofuran (THF) is an ideal solvent as it is aprotic and effectively solvates the lithium cation, enhancing the reactivity of the phenyllithium.

  • Temperature Control : The reaction is conducted at very low temperatures (-40 °C to -30 °C) during the addition of phenyllithium.[6] This is a critical control measure. Organolithium reagents are extremely reactive and can participate in side reactions, such as elimination or metal-halogen exchange. Low temperatures mitigate these undesired pathways, ensuring the reaction proceeds cleanly via the intended Sₙ2 mechanism. Allowing the reaction to slowly warm to room temperature ensures it goes to completion.[6]

Detailed Experimental Protocol

The following protocol is adapted from a reported synthesis of this compound.[6]

  • Preparation : To a stirred solution of 1,7-dibromoheptane (49 g, 0.18 mol) in 300 mL of tetrahydrofuran (THF), cool the mixture to between -40 °C and -30 °C under a nitrogen atmosphere.

  • Reagent Addition : Add a 2.0M solution of phenyllithium in cyclohexane-ether (15 g, 0.18 mol) dropwise over a period of 3 hours, maintaining the low temperature.

  • Reaction Progression : After addition is complete, allow the reaction to stir at a temperature between -20 °C and -10 °C for 3 hours.

  • Equilibration : Let the reaction mixture naturally warm to room temperature and continue stirring overnight.

  • Quenching and Extraction : Carefully and slowly dilute the reaction with 50 mL of water. Extract the aqueous layer with diethyl ether (2 x 150 mL).

  • Workup : Combine the organic layers, dry them over sodium sulfate (Na₂SO₄), and concentrate the solution under reduced pressure to yield a yellow oil.

  • Purification : Purify the crude product by distillation through a Vigreaux column to obtain this compound (boiling point 84-88 °C at 0.2 mmHg).

Synthesis Workflow Diagram

Synthesis_Workflow R1 1,7-Dibromoheptane Conditions 1. THF Solvent 2. Add R2 to R1 dropwise 3. -40°C to -30°C R1->Conditions R2 Phenyllithium R2->Conditions Stir Stir and warm to room temp. Conditions->Stir Workup 1. Quench with H₂O 2. Et₂O Extraction 3. Dry (Na₂SO₄) 4. Concentrate Stir->Workup Purification Vigreaux Distillation (0.2 mmHg) Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Part 3: Applications in Research and Drug Development

The utility of this compound stems from its identity as a versatile synthetic building block. While specific, direct applications are often proprietary, its structural features point to clear roles in several research domains.

Role as a Bifunctional Synthetic Intermediate

The compound's primary value lies in its two distinct functionalities.

  • The Bromo Terminus : The carbon-bromine bond is a prime site for nucleophilic substitution (Sₙ2) reactions. This allows the covalent attachment of the 7-phenylheptyl moiety to a vast array of nucleophiles, including amines, thiols, alcohols, and carboxylates, to form more complex molecules. The bromine can also be used to form an organometallic Grignard reagent, which can then react with electrophiles like aldehydes or ketones to form new carbon-carbon bonds.

  • The Phenyl Terminus : The phenyl group provides a hydrophobic domain and can participate in non-covalent π-stacking interactions, which is often crucial for binding to biological targets like proteins or DNA. It can also be a site for electrophilic aromatic substitution to add further functionality if required.

Utility as a Molecular Linker and Spacer

In drug discovery and chemical biology, it is often necessary to connect two molecular entities, such as a pharmacophore and a reporter tag, or two different protein-binding fragments. The seven-carbon chain of this compound serves as a flexible, hydrophobic spacer.[7] This linker can be crucial for optimizing the pharmacokinetic properties of a drug candidate or for positioning functional groups at an optimal distance for biological activity.[7]

The "Bromine Advantage" in Drug Design

The inclusion of halogens, particularly bromine, is a recognized strategy in modern medicinal chemistry.[8] The bromine atom in a molecule can form a "halogen bond"—a non-covalent interaction between the electropositive region on the halogen (the σ-hole) and a nucleophilic site on a biological target. This interaction can significantly enhance binding affinity and specificity, potentially improving the potency and efficacy of a drug.[8] this compound serves as a precursor to molecules that can leverage this effect.

Conceptual Application Workflow

Application_Workflow cluster_reactions Primary Transformations cluster_applications Potential End-Uses Start This compound (Building Block) SN2 Nucleophilic Substitution (e.g., with R-NH₂) Start->SN2 Grignard Grignard Formation (1. Mg, Et₂O) (2. Electrophile) Start->Grignard Intermediate Functionalized Phenylheptane Derivative SN2->Intermediate Grignard->Intermediate Drug Drug Candidate Synthesis Intermediate->Drug Probe Chemical Probe Development Intermediate->Probe Material Advanced Material Precursor Intermediate->Material

References

Spectroscopic Characterization of 1-Bromo-7-phenylheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-Bromo-7-phenylheptane. Due to the limited availability of public experimental spectral data for this specific compound, this document presents predicted ¹H NMR and ¹³C NMR data, alongside an analysis of the expected characteristic signals in Infrared (IR) spectroscopy and Mass Spectrometry (MS). Detailed experimental protocols for the synthesis of the compound and general methodologies for spectroscopic analysis are also provided. This guide serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development for the identification and characterization of this compound and structurally related compounds.

Introduction

This compound is a bifunctional organic molecule containing a phenyl group and a terminal bromoalkane chain. This structure makes it a versatile intermediate in organic synthesis, potentially for the introduction of a seven-carbon spacer with a reactive handle for further functionalization in the development of novel therapeutic agents or molecular probes. Accurate characterization of this compound is paramount for its effective use in research and development. This guide provides a detailed summary of its expected spectroscopic data to aid in its unambiguous identification.

Synthesis of this compound

A reported synthesis of this compound involves the reaction of 1,7-dibromoheptane with phenyllithium.

Experimental Protocol:

To a solution of 1,7-dibromoheptane (49 g, 0.18 mol) in 300 ml of tetrahydrofuran (THF) at a temperature between -30°C and -40°C, a 2.0M solution of phenyllithium (15 g, 0.18 mol) in cyclohexane-ether is added dropwise over a period of 3 hours under a nitrogen atmosphere. The reaction mixture is then stirred at -10°C to -20°C for 3 hours, followed by stirring at room temperature overnight. The reaction is carefully quenched by the slow addition of 50 ml of water. The aqueous layer is extracted twice with 150 ml portions of diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated to yield a yellow oil. The crude product is purified by distillation through a Vigreaux column to afford this compound.

Predicted and Expected Spectroscopic Data

Due to the absence of publicly available experimental spectra, the following data has been predicted or is based on the analysis of characteristic functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.29 - 7.17m5HAr-H
3.41t2H-CH₂-Br
2.61t2HAr-CH₂-
1.85p2H-CH₂-CH₂-Br
1.62p2HAr-CH₂-CH₂-
1.42 - 1.30m6H-(CH₂)₃-

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
142.7Ar-C (quaternary)
128.4Ar-CH
128.2Ar-CH
125.6Ar-CH
35.9Ar-CH₂-
33.9-CH₂-Br
32.8-CH₂-CH₂-Br
31.4Ar-CH₂-CH₂-
28.8-(CH₂)₃-
28.1-(CH₂)₃-
28.0-(CH₂)₃-
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3100-3000Aromatic C-HStretch
2960-2850Aliphatic C-HStretch
1600, 1495, 1450C=CAromatic Ring Stretch
750-700Aromatic C-HOut-of-plane Bend (monosubstituted)
690Aromatic C-HOut-of-plane Bend (monosubstituted)
650-550C-BrStretch
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to exhibit the following key fragmentation patterns:

m/zFragment IonDescription
254/256[M]⁺Molecular ion peak (presence of Br isotopes)
175[M-Br]⁺Loss of a bromine radical
91[C₇H₇]⁺Tropylium ion (rearrangement and cleavage)

General Experimental Protocols for Spectroscopic Analysis

The following are general procedures for acquiring spectroscopic data for a liquid sample like this compound.

4.1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer. For ¹H NMR, a typical spectral width would be from 0 to 10 ppm. For ¹³C NMR, the spectral width would be approximately 0 to 220 ppm.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm).

4.2. IR Spectroscopy

  • Sample Preparation: A thin film of the neat liquid sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean plates is recorded first and subtracted from the sample spectrum.

4.3. Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or through a gas chromatography (GC) column for separation of any impurities.

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

  • Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50 to 500 amu.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the characterization of this compound using the described spectroscopic techniques.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Analyze NMR Data: Chemical Shifts, Multiplicity, Integration NMR->NMR_Data IR_Data Analyze IR Data: Functional Group Identification IR->IR_Data MS_Data Analyze MS Data: Molecular Ion, Fragmentation Pattern MS->MS_Data Structure_Confirmation Structure Confirmation of This compound NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Spectroscopic characterization workflow.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. While experimental data is not widely available, the predicted NMR data, along with the expected IR and MS characteristics, offer a robust framework for the identification and confirmation of this compound. The provided synthesis and general analytical protocols further equip researchers with the necessary information to prepare and characterize this compound for its application in various fields of chemical research and development.

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-Bromo-7-phenylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis and predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum for 1-bromo-7-phenylheptane. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation. The document outlines the predicted chemical shifts, multiplicities, and integrations for each proton environment, details a standard experimental protocol for data acquisition, and presents a logical diagram of the molecular structure.

Predicted ¹H NMR Spectral Data

The structure of this compound (Br-(CH₂)₇-Ph) contains several distinct proton environments. The electron-withdrawing bromine atom and the aromatic phenyl ring significantly influence the chemical shifts of adjacent protons. Protons on the carbon bonded to the bromine atom are deshielded and shifted downfield, as are the benzylic protons adjacent to the phenyl group.[1][2] The protons of the monosubstituted benzene ring typically appear in the aromatic region of the spectrum, between 6.5 and 8.0 ppm. The methylene groups in the central part of the alkyl chain are expected to have overlapping signals in the typical upfield alkyl region.[2][3]

The following table summarizes the predicted ¹H NMR data for this compound.

Labeled ProtonsChemical EnvironmentIntegrationPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
HₐBr-CH ₂-2H~ 3.41Triplet (t)
HₑAr-CH ₂-2H~ 2.60Triplet (t)
Hₐᵣ-C₆H5H~ 7.25Multiplet (m)
HₓBr-CH₂-CH ₂-2H~ 1.85Quintet (quin)
HᵧAr-CH₂-CH ₂-2H~ 1.62Quintet (quin)
Hₘ-(CH ₂)₃- (middle)6H~ 1.35Multiplet (m)

Experimental Protocol for ¹H NMR Spectroscopy

The following is a detailed methodology for the acquisition of a high-quality ¹H NMR spectrum for a small organic molecule like this compound.

1. Sample Preparation:

  • Analyte Quantity: Weigh approximately 5-25 mg of purified this compound.

  • Solvent: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Deuterated solvents are used to avoid large solvent signals that would overwhelm the analyte signals.[4]

  • Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), to the solution. TMS is chemically inert and its signal is defined as 0.0 ppm, providing a reference point for the chemical shifts.[2][5]

  • Filtration: To ensure magnetic field homogeneity, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality.

  • Labeling: Clearly label the NMR tube with the sample identification.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: The experiment is typically performed on a 300 MHz or higher field NMR spectrometer.

  • Sample Insertion: Carefully insert the NMR tube into a spinner turbine and adjust its depth. Place the assembly into the magnet.

  • Locking and Shimming: The instrument's software will "lock" onto the deuterium signal of the solvent to compensate for any magnetic field drift. The magnetic field is then "shimmed" by adjusting shim coils to maximize its homogeneity across the sample volume, which results in sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Experiment Type: A standard one-dimensional proton experiment (¹H NMR) is selected.

    • Pulse Width: A 45° or 90° pulse is typically used to excite the nuclei.

    • Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Acquisition Time: Typically set between 2 to 4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses ensures the nuclei have time to relax, allowing for accurate integration.

    • Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.

3. Data Processing:

  • Fourier Transform: The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum using a Fourier Transform.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The spectrum is calibrated by setting the TMS peak to 0.0 ppm.

  • Integration: The area under each signal is integrated to determine the relative number of protons corresponding to that signal.

Visualization of Molecular Structure

The following diagram illustrates the logical relationship between the distinct proton environments in the this compound molecule. Each chemically unique set of protons is labeled according to the assignments in the data table.

Caption: Labeled proton environments in this compound.

References

13C NMR analysis of 1-Bromo-7-phenylheptane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the 13C NMR Analysis of 1-Bromo-7-phenylheptane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the predicted 13C Nuclear Magnetic Resonance (NMR) spectral data for this compound. Due to the absence of publicly available experimental spectra for this specific compound, the data presented herein is a prediction based on the analysis of structurally similar compounds, namely 1-phenylheptane and various 1-bromoalkanes. This document includes a tabulated summary of the predicted chemical shifts, a detailed experimental protocol for data acquisition, and a structural correlation diagram to aid in spectral interpretation.

Predicted 13C NMR Spectral Data

The 13C NMR spectrum of this compound is predicted to exhibit 11 unique signals, corresponding to the 11 chemically distinct carbon environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a tetramethylsilane (TMS) standard.

The prediction is based on the known spectrum of 1-phenylheptane, with adjustments made for the substituent effect of the bromine atom on the aliphatic chain. The presence of the electronegative bromine atom is expected to cause a significant downfield shift for the carbon directly attached to it (C1) and progressively smaller effects on the subsequent carbons.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C1 (-CH2Br)33-35
C232-34
C328-30
C428-30
C531-33
C635-37
C735-37
Cipso142-144
Cortho128-130
Cmeta128-130
Cpara125-127

Experimental Protocol for 13C NMR Spectroscopy

The following protocol outlines a standard methodology for the acquisition of a 13C NMR spectrum for a small organic molecule such as this compound.

1. Sample Preparation:

  • Sample Weighing: Accurately weigh approximately 50-100 mg of this compound.

  • Solvent Selection: Use a deuterated solvent, typically chloroform-d (CDCl3), as it is a common solvent for nonpolar organic compounds and its deuterium signal is used for locking the magnetic field.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. Ensure no solid particles are transferred.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard for chemical shifts (0 ppm).

2. NMR Spectrometer Setup:

  • The data should be acquired on a high-resolution NMR spectrometer, for instance, operating at a frequency of 100 MHz or higher for 13C nuclei.

  • The spectrometer is locked onto the deuterium signal of the solvent.

  • The sample is shimmed to achieve a homogeneous magnetic field.

3. Data Acquisition:

  • A standard proton-decoupled 13C NMR pulse sequence is used.

  • Key acquisition parameters include:

    • Pulse Angle: A 45-90 degree pulse angle is typically used.

    • Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is particularly important for quantitative analysis.[1]

    • Number of Scans: Due to the low natural abundance of the 13C isotope, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

    • Spectral Width: A spectral width of approximately 200-240 ppm is typical to encompass the full range of expected chemical shifts.

4. Data Processing:

  • The acquired Free Induction Decay (FID) is processed using a Fourier transform.

  • Phase and baseline corrections are applied to the resulting spectrum to obtain a flat baseline and correctly phased peaks.

  • The chemical shifts are referenced to the TMS signal at 0.0 ppm.

Structural and Spectral Correlation

The following diagram illustrates the logical relationship between the molecular structure of this compound and its predicted 13C NMR spectrum. Each unique carbon atom is labeled and linked to its corresponding predicted chemical shift region on a simplified spectral axis.

G cluster_molecule This compound Structure cluster_spectrum Predicted 13C NMR Spectrum mol C1_label C1 C_aliphatic_br C1, C2 C1_label->C_aliphatic_br C2_label C2 C2_label->C_aliphatic_br C3_label C3 C_aliphatic_chain C3, C4, C5 C3_label->C_aliphatic_chain C4_label C4 C4_label->C_aliphatic_chain C5_label C5 C5_label->C_aliphatic_chain C6_label C6 C_aliphatic_phenyl C6, C7 C6_label->C_aliphatic_phenyl C7_label C7 C7_label->C_aliphatic_phenyl Cipso_label Cipso Cipso Cipso Cipso_label->Cipso Cortho_label Cortho Caromatic Cortho, Cmeta Cortho_label->Caromatic Cmeta_label Cmeta Cmeta_label->Caromatic Cpara_label Cpara Cpara Cpara Cpara_label->Cpara axis 150 125 100 75 50 25 0 ppm

Caption: Structure of this compound and its predicted 13C NMR chemical shift regions.

References

Navigating the Fragmentation Landscape: A Technical Guide to the Mass Spectrometry of 1-Bromo-7-phenylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mass spectrometry fragmentation of 1-bromo-7-phenylheptane, a molecule of interest in synthetic chemistry and as a potential building block in pharmaceutical development. Understanding its fragmentation behavior is crucial for its unambiguous identification and characterization in complex matrices. This document provides a detailed analysis of its expected fragmentation patterns under electron ionization (EI), a common mass spectrometry technique.

Core Fragmentation Pathways

The mass spectrum of this compound is predicted to be characterized by several key fragmentation pathways, driven by the presence of the phenyl group, the long alkyl chain, and the terminal bromine atom. The bromine atom, with its characteristic isotopic signature (79Br and 81Br in a nearly 1:1 ratio), will result in distinctive M+ and M+2 isotope patterns for the molecular ion and all bromine-containing fragments.[1][2]

The primary fragmentation events anticipated are:

  • Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-C bond beta to the phenyl group, leading to the formation of the highly stable tropylium ion (C7H7+) at m/z 91. This is a hallmark fragmentation pattern for alkylbenzenes.[3][4][5]

  • Loss of Bromine: Cleavage of the carbon-bromine bond results in the loss of a bromine radical, generating a heptylphenyl carbocation at m/z 175.

  • Alpha-Cleavage: Fragmentation can occur at the C-C bond adjacent to the bromine atom, a common pathway for haloalkanes.[6][7]

  • Alkyl Chain Fragmentation: The long hydrocarbon chain can undergo a series of cleavages, resulting in a characteristic pattern of ion clusters separated by 14 mass units (corresponding to CH2 groups).[6]

Predicted Mass Spectrum Data

The following table summarizes the expected key fragment ions, their mass-to-charge ratios (m/z), and their proposed structures based on established fragmentation principles of similar compounds.[6][8]

m/z (for 79Br)m/z (for 81Br)Proposed Fragment IonStructureNotes
254256[C13H19Br]+•Molecular IonExhibits a characteristic 1:1 intensity ratio due to bromine isotopes.
175-[C13H19]+Heptylphenyl cationResulting from the loss of the bromine radical.
91-[C7H7]+Tropylium ionTypically the base peak for long-chain alkylbenzenes.
135137[C4H8Br]+Bromobutyl cationResulting from cleavage of the alkyl chain.
43-[C3H7]+Propyl cationA common fragment from the alkyl chain.

Visualizing the Fragmentation Pathways

The logical relationships in the fragmentation of this compound can be visualized as follows:

Predicted Fragmentation of this compound M [C13H19Br]+• m/z 254/256 F1 [C13H19]+ m/z 175 M->F1 - •Br F2 [C7H7]+ m/z 91 M->F2 - •C6H12Br F3 [C6H12Br]+ m/z 177/179 M->F3 - •C7H7 F4 Alkyl Fragments M->F4 - Various losses

Caption: Predicted major fragmentation pathways of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This section outlines a standard protocol for acquiring the mass spectrum of this compound.

1. Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a volatile, high-purity solvent such as dichloromethane or ethyl acetate. The resulting concentration of 1 mg/mL is a typical starting point and can be further diluted if necessary.

2. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (GC-MS) is the preferred instrument for analysis.

  • GC conditions:

    • Column: A non-polar column, such as a DB-5ms or equivalent (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • MS conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 400.

3. Data Acquisition and Analysis:

  • Inject the prepared sample into the GC-MS system.

  • The data system will acquire the mass spectrum of the compound as it elutes from the GC column.

  • Analyze the resulting spectrum to identify the molecular ion peak and the major fragment ions. Compare the observed fragmentation pattern with the predicted pathways and reference spectra of similar compounds.

The workflow for this experimental protocol is illustrated below:

GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Dissolve this compound in volatile solvent Inject Inject sample into GC Prep->Inject Separate Separation on GC column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-400) Ionize->Detect Analyze Analyze mass spectrum Detect->Analyze Compare Compare with predicted fragmentation Analyze->Compare

Caption: Workflow for the GC-MS analysis of this compound.

References

An In-depth Technical Guide to the Infrared (IR) Spectrum of 1-Bromo-7-phenylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the expected infrared (IR) spectrum of 1-bromo-7-phenylheptane, tailored for researchers, scientists, and professionals in drug development. The document outlines the characteristic vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a logical visualization of the spectral correlations.

Introduction to the Infrared Spectroscopy of this compound

This compound is a bifunctional organic molecule featuring a terminal bromine atom and a phenyl group separated by a seven-carbon alkyl chain. Its infrared spectrum is a composite of the vibrational modes of its constituent functional groups: the monosubstituted benzene ring, the long aliphatic chain, and the carbon-bromine bond. IR spectroscopy serves as a powerful tool for the structural characterization of this and similar molecules by identifying the presence and arrangement of these key functional groups.

Predicted Infrared Absorption Data

The following table summarizes the expected quantitative data from the IR spectrum of this compound. The vibrational modes are assigned to the respective functional groups within the molecule.

Wavenumber Range (cm⁻¹)IntensityVibrational Mode Assignment
3100 - 3000Weak to MediumAromatic C-H Stretch (sp² C-H)[1][2]
2960 - 2850StrongAliphatic C-H Stretch (sp³ C-H from -CH₂)[3][4]
1600 - 1585Medium to WeakAromatic C=C Ring Stretch[1][2]
1500 - 1400MediumAromatic C=C Ring Stretch[1][2]
1470 - 1450Medium-CH₂- Scissoring (Bending)[4]
1300 - 1150Medium-CH₂- Wagging (adjacent to Br)
770 - 730StrongAromatic C-H Out-of-Plane Bending (monosubstituted)[1]
725 - 720Weak-(CH₂)n- Rocking (for n > 3)[3][4]
710 - 690StrongAromatic C-H Out-of-Plane Bending (monosubstituted)[1]
690 - 515Medium to StrongC-Br Stretch

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a suitable and convenient method for obtaining the IR spectrum of a liquid sample like this compound.[5][6]

3.1. Instrumentation and Materials

  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • This compound sample.

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free wipes.

3.2. Procedure

  • Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are clean and calibrated according to the manufacturer's instructions.

  • Background Spectrum Acquisition:

    • Before introducing the sample, a background spectrum of the ambient environment (air) must be recorded. This will be subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide.

    • Ensure the ATR crystal surface is clean and dry.

    • Initiate the background scan using the instrument's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Sample Application:

    • Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[5]

  • Sample Spectrum Acquisition:

    • Initiate the sample scan. The same number of scans as the background should be used for consistency.

    • The software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the absorbance or transmittance spectrum.

  • Cleaning:

    • After the measurement, thoroughly clean the ATR crystal.

    • Wipe the bulk of the sample off with a lint-free wipe.

    • Apply a suitable solvent (e.g., isopropanol) to a new wipe and clean the crystal surface to remove any residual sample.

    • Allow the solvent to evaporate completely before the next measurement.

Visualization of Spectral-Structural Correlations

The following diagram illustrates the logical relationship between the structural components of this compound and their corresponding regions in the infrared spectrum.

IR_Spectrum_Correlation cluster_molecule This compound Structure cluster_spectrum Infrared Spectrum Regions (cm⁻¹) phenyl Phenyl Group heptyl Heptyl Chain phenyl->heptyl - aromatic_ch Aromatic C-H (3100-3000) phenyl->aromatic_ch aromatic_cc Aromatic C=C (1600-1400) phenyl->aromatic_cc ch_bend C-H Bending (1470-690) phenyl->ch_bend oop bend bromo Bromo Group heptyl->bromo - aliphatic_ch Aliphatic C-H (2960-2850) heptyl->aliphatic_ch heptyl->ch_bend scissoring/rocking cbr_stretch C-Br Stretch (690-515) bromo->cbr_stretch

Caption: Correlation of functional groups in this compound with their IR spectral regions.

References

An In-depth Technical Guide on the Solubility of 1-Bromo-7-phenylheptane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-7-phenylheptane is an organic compound with the chemical formula C13H19Br. Its molecular structure consists of a seven-carbon heptane chain with a bromine atom at one end and a phenyl group at the other.[1][2] This structure, featuring a long hydrophobic alkyl-aryl chain and a polar bromine substituent, dictates its solubility characteristics. This technical guide provides a comprehensive overview of the expected solubility of this compound in various organic solvents, based on fundamental chemical principles. Due to the scarcity of publicly available quantitative solubility data for this specific compound, this document also furnishes a detailed experimental protocol for determining its solubility, enabling researchers to generate precise data for their specific applications.

Introduction

This compound is a halogenated hydrocarbon that serves as a versatile intermediate in organic synthesis.[1][2] Its utility in the development of pharmaceuticals and other advanced organic materials makes a thorough understanding of its physical and chemical properties, particularly its solubility, essential.[2] Solubility is a critical parameter in drug development and chemical synthesis, influencing reaction kinetics, purification processes, and formulation strategies. This guide addresses the solubility of this compound in a range of common organic solvents, providing a foundational understanding for laboratory and industrial applications.

Expected Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." this compound possesses a large non-polar region, comprising the phenyl ring and the heptyl chain, and a polar region due to the bromine atom.[2] Consequently, it is expected to be readily soluble in non-polar and moderately polar organic solvents, while exhibiting poor solubility in highly polar solvents like water. The phenyl group contributes to its hydrophobic nature, influencing its solubility in organic solvents.[2]

Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents
Solvent ClassRepresentative SolventsExpected SolubilityRationale
Non-polar Aprotic Hexane, Toluene, BenzeneSolubleThe non-polar nature of these solvents effectively solvates the non-polar aryl and alkyl portions of this compound.
Polar Aprotic Dichloromethane (DCM), Chloroform, Diethyl Ether, Ethyl Acetate, Tetrahydrofuran (THF), Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble to Very SolubleThese solvents possess sufficient polarity to interact with the bromine atom while also effectively solvating the hydrophobic parts of the molecule.
Polar Protic Methanol, Ethanol, PropanolSparingly Soluble to SolubleWhile these solvents are polar, their ability to form hydrogen bonds is not as critical for solvating this compound. Solubility is expected to decrease with increasing polarity of the alcohol.
Aqueous WaterInsolubleThe large non-polar surface area of the molecule prevents effective solvation by the highly polar and hydrogen-bonding water molecules.[2][3][4]

Experimental Protocol for Solubility Determination

The following is a standard protocol for the quantitative determination of the solubility of a solid compound like this compound in an organic solvent. This method is based on the gravimetric analysis of a saturated solution.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, solvent-compatible)

  • Pipettes and syringes

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum oven

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • After the equilibration period, allow the vial to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume (e.g., 2 mL) of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed evaporating dish or vial. This step is crucial to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporating dish or vial containing the filtered saturated solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

    • Once the solvent has completely evaporated, allow the dish or vial to cool to room temperature in a desiccator.

    • Weigh the dish or vial containing the dried solute on an analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solid by subtracting the initial mass of the empty dish or vial from the final mass.

    • The solubility can be expressed in various units, such as mg/mL or g/100 g of solvent.

    Solubility (mg/mL) = Mass of dissolved solid (mg) / Volume of supernatant collected (mL)

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow start Start prepare_solution Prepare Supersaturated Solution (Excess Solute in Solvent) start->prepare_solution equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with shaking) prepare_solution->equilibrate settle Allow Excess Solid to Settle equilibrate->settle collect_supernatant Collect Known Volume of Supernatant settle->collect_supernatant filter_solution Filter through 0.22 µm Syringe Filter collect_supernatant->filter_solution evaporate_solvent Evaporate Solvent from Filtered Solution filter_solution->evaporate_solvent weigh_solute Weigh Dried Solute evaporate_solvent->weigh_solute calculate_solubility Calculate Solubility (mg/mL) weigh_solute->calculate_solubility end_process End calculate_solubility->end_process

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

References

An In-depth Technical Guide to the Safe Handling of 1-Bromo-7-phenylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the safety and handling precautions for 1-Bromo-7-phenylheptane. The information is intended to equip laboratory personnel with the necessary knowledge to handle this chemical safely and effectively.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the behavior of the chemical under various laboratory conditions.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C13H19Br
Molecular Weight 255.19 g/mol [1]
CAS Number 78573-85-0[1]
Appearance Colorless to Almost colorless clear liquid
Boiling Point 92-94°C[2][3]
Flash Point 165.2 ± 9.3 °C[2]
Density 1.2 ± 0.1 g/cm³[2]
Refractive Index 1.524[2][3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. A summary of its GHS classification is provided in Table 2.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategory
Acute Toxicity, OralCategory 4[1][2]
Acute Toxicity, DermalCategory 4[1][2]
Skin Corrosion/IrritationCategory 2[1][2]
Serious Eye Damage/Eye IrritationCategory 2[1]

Hazard Statements (H-phrases):

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H315: Causes skin irritation.[1][4]

  • H319: Causes serious eye irritation.[1][4]

Precautionary Statements (P-phrases):

A comprehensive list of precautionary statements is provided in the safety data sheets and includes, but is not limited to: P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362, and P501.[1]

Experimental Workflow for Safe Handling

The following diagram outlines a general workflow for handling this compound in a laboratory setting. This workflow is designed to minimize exposure and ensure the safety of all personnel.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh/Measure Weigh/Measure Prepare Fume Hood->Weigh/Measure Perform Reaction Perform Reaction Weigh/Measure->Perform Reaction Store Chemical Store Chemical Perform Reaction->Store Chemical Decontaminate Glassware Decontaminate Glassware Perform Reaction->Decontaminate Glassware Dispose of Waste Dispose of Waste Decontaminate Glassware->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: General laboratory workflow for handling this compound.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound. The following diagram illustrates the recommended PPE.

This compound This compound Eye Protection Eye Protection This compound->Eye Protection Goggles or face shield Hand Protection Hand Protection This compound->Hand Protection Chemical-resistant gloves Body Protection Body Protection This compound->Body Protection Lab coat, apron Respiratory Protection Respiratory Protection This compound->Respiratory Protection Use in fume hood

Caption: Recommended Personal Protective Equipment (PPE).

Detailed PPE Specifications:

  • Eye Protection: Chemical safety goggles or a face shield should be worn.[5][6]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[4][5]

  • Skin and Body Protection: A laboratory coat and, if necessary, an apron should be worn to prevent skin contact.[4]

  • Respiratory Protection: All handling should be conducted in a well-ventilated area, preferably a chemical fume hood.[4][6]

Handling and Storage Procedures

Handling:

  • Use only in a chemical fume hood.[4]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Avoid inhalation of vapor or mist.[5]

  • Keep away from heat, sparks, and open flames.[4]

  • Use non-sparking tools and take precautionary measures against static discharges.[4]

  • Wash hands thoroughly after handling.[5]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

  • Store away from incompatible materials and sources of ignition.[6]

Emergency Procedures

The following decision tree outlines the initial steps to be taken in the event of an emergency involving this compound.

Emergency Emergency Spill Spill Emergency->Spill Type of Emergency Fire Fire Emergency->Fire Type of Emergency Exposure Exposure Emergency->Exposure Type of Emergency Evacuate Area Evacuate Area Spill->Evacuate Area Use Extinguisher Use Extinguisher Fire->Use Extinguisher First Aid First Aid Exposure->First Aid

Caption: Emergency response decision tree.

First-Aid Measures:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5][7]

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.[5][7]

  • Eye Contact: Flush eyes with water as a precaution.[5][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[5][7]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

  • Specific Hazards: Hazardous decomposition products formed under fire conditions include carbon oxides and hydrogen bromide gas.[5][7]

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[5][7]

Accidental Release Measures:

  • Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.[5][7]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5][7]

  • Methods for Cleaning Up: Contain spillage, and then collect with an electrically protected vacuum cleaner or by wet-brushing and place in a container for disposal according to local regulations.[5][7]

Disposal Considerations

All waste containing this compound and contaminated materials must be treated as hazardous waste. Dispose of in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.[8]

This guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) and proper laboratory safety training. Always consult the SDS before working with any chemical.

References

An In-depth Technical Guide to Isomers of the Alkyl Halide C13H19Br

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nomenclature, physicochemical properties, synthesis, and applications of a representative isomer of the alkyl halide with the molecular formula C13H19Br. Given the vast number of possible isomers for this formula, this guide will focus on 1-bromo-3-tert-butyl-5-isopropylbenzene , a structure that exemplifies the chemical characteristics and synthetic utility of this class of compounds.

Nomenclature and Structure

The molecular formula C13H19Br suggests a variety of structural possibilities, including straight-chain, branched, and cyclic alkyl halides, as well as substituted aromatic systems. Among the aromatic isomers, substituted bromobenzenes are of significant interest in synthetic and medicinal chemistry. The IUPAC name for our selected representative isomer is 1-bromo-3-tert-butyl-5-isopropylbenzene .[1][2]

The structure consists of a benzene ring substituted with a bromine atom, a tert-butyl group, and an isopropyl group at positions 1, 3, and 5, respectively.

Physicochemical Properties

Detailed experimental data for 1-bromo-3-tert-butyl-5-isopropylbenzene is not extensively available in the public domain. However, we can infer its properties based on related compounds. The table below summarizes the computed properties for 1-bromo-3-tert-butyl-5-isopropylbenzene and experimental data for structurally similar molecules.

Property1-bromo-3-tert-butyl-5-isopropylbenzene (Computed/Estimated)1-bromo-3-tert-butylbenzene (Experimental)1-bromo-3,5-di-tert-butylbenzene (Experimental)
Molecular Formula C13H19BrC10H13Br[3][4][5]C14H21Br[6]
Molecular Weight 255.19 g/mol [1]213.11 g/mol [3]269.22 g/mol
Appearance Estimated: Colorless to light yellow liquidColorless to light yellow clear liquid[5]Solid
Boiling Point Estimated: ~250-270 °C at 760 mmHgNot availableNot available
Melting Point Not availableNot available62-66 °C
Density Estimated: ~1.1-1.2 g/mLNot availableNot available
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, aromatic solvents)Insoluble in waterInsoluble in water

Synthesis and Experimental Protocols

A plausible and efficient route for the synthesis of 1-bromo-3-tert-butyl-5-isopropylbenzene is the electrophilic aromatic bromination of the corresponding disubstituted benzene, 1-tert-butyl-3-isopropylbenzene. The tert-butyl and isopropyl groups are ortho-, para-directing activators. However, due to steric hindrance from the bulky tert-butyl and isopropyl groups at the ortho positions, bromination is expected to occur preferentially at the para position relative to one of the alkyl groups, which corresponds to the 5-position of the disubstituted ring.

Proposed Synthetic Pathway

The synthesis involves a single step: the electrophilic bromination of 1-tert-butyl-3-isopropylbenzene using bromine and a Lewis acid catalyst, such as iron(III) bromide (FeBr3), which can be generated in situ from iron powder.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 1-Bromo-7-phenylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in academic and industrial research, particularly in the synthesis of pharmaceuticals and complex organic molecules.[1][2] This application note provides a detailed protocol for the Suzuki coupling of 1-Bromo-7-phenylheptane with various arylboronic acids. This compound, a primary alkyl bromide with a terminal phenyl group, serves as a valuable building block for the synthesis of long-chain alkyl-aryl compounds. The methodologies described herein are based on established procedures for the coupling of unactivated primary alkyl bromides, offering a robust starting point for further optimization and application in drug discovery and development.[3]

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organohalide with an organoboron compound in the presence of a base.[4] For the coupling of this compound, the primary alkyl bromide acts as the electrophilic partner, reacting with an arylboronic acid to forge a new carbon-carbon bond. The catalytic cycle proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the alkyl bromide, transmetalation of the aryl group from the boronic acid to the palladium complex, and subsequent reductive elimination to yield the desired product and regenerate the active Pd(0) catalyst.[5]

Recommended Materials and Reagents

Reagent Grade Supplier Notes
This compound≥98%Commercially Available
Arylboronic Acid≥98%Commercially AvailableVarious substituted boronic acids can be used.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailablePre-catalyst.
Tricyclohexylphosphine (PCy₃)≥97%Commercially AvailableLigand.
Potassium Phosphate Tribasic (K₃PO₄)Anhydrous, ≥98%Commercially AvailableBase.
TolueneAnhydrous, ≥99.8%Commercially AvailableSolvent.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially AvailableCo-solvent.
Deionized Water
Ethyl AcetateACS GradeCommercially AvailableFor workup.
Brine (Saturated NaCl solution)For workup.
Anhydrous Magnesium Sulfate (MgSO₄)For drying.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.

Experimental Protocols

General Procedure for the Suzuki Coupling of this compound with an Arylboronic Acid

This protocol is adapted from established methods for the Suzuki coupling of primary alkyl bromides.[3][6]

Reaction Setup:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add Palladium(II) acetate (0.02 mmol, 2 mol%) and Tricyclohexylphosphine (0.04 mmol, 4 mol%).

  • Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Add anhydrous toluene (5 mL) and anhydrous tetrahydrofuran (THF) (5 mL) via syringe.

  • Stir the mixture at room temperature for 15 minutes to allow for the formation of the active catalyst complex.

  • To this solution, add the arylboronic acid (1.2 mmol, 1.2 equivalents), this compound (1.0 mmol, 1.0 equivalent), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equivalents).

Reaction Execution:

  • Heat the reaction mixture to 80 °C under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

Workup and Purification:

  • Cool the reaction mixture to room temperature.

  • Add deionized water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-aryl-7-phenylheptane product.

Representative Quantitative Data

The following table summarizes expected yields for the Suzuki coupling of this compound with various arylboronic acids based on similar reactions reported in the literature. Actual yields may vary depending on the specific substrate and reaction conditions.

Entry Arylboronic Acid Product Expected Yield (%)
1Phenylboronic acid1,7-Diphenylheptane85-95
24-Methoxyphenylboronic acid1-(4-Methoxyphenyl)-7-phenylheptane80-90
34-Chlorophenylboronic acid1-(4-Chlorophenyl)-7-phenylheptane75-85
43-Thienylboronic acid1-(3-Thienyl)-7-phenylheptane70-80

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Pd(II)_Complex R-Pd(II)(X)L₂ Pd(0)L2->Pd(II)_Complex Oxidative Addition Oxidative_Addition R-X (this compound) Diaryl_Pd_Complex R-Pd(II)(Ar)L₂ Pd(II)_Complex->Diaryl_Pd_Complex Transmetalation Transmetalation ArB(OH)₂ / Base Diaryl_Pd_Complex->Pd(0)L2 Reductive Elimination Product R-Ar (1-Aryl-7-phenylheptane) Diaryl_Pd_Complex->Product Reductive_Elimination Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add Pd(OAc)₂ and PCy₃ to a dry Schlenk flask. B 2. Evacuate and backfill with Argon. A->B C 3. Add anhydrous solvents (Toluene/THF). B->C D 4. Stir to form the active catalyst. C->D E 5. Add Arylboronic acid, This compound, and K₃PO₄. D->E F 6. Heat to 80 °C under Argon. E->F G 7. Monitor progress by TLC or GC-MS. F->G H 8. Cool to room temperature and add water. G->H I 9. Extract with Ethyl Acetate. H->I J 10. Wash with brine, dry, and concentrate. I->J K 11. Purify by flash column chromatography. J->K

Caption: Step-by-step workflow for the Suzuki coupling of this compound.

Troubleshooting

Issue Possible Cause Recommendation
Low or no conversion Inactive catalystEnsure anhydrous and anaerobic conditions. Use freshly opened solvents and reagents.
Poor quality of boronic acidUse high-purity boronic acid; consider using the corresponding boronate ester.
Insufficient baseEnsure the base is anhydrous and of high purity.
Formation of side products Homocoupling of boronic acidDecrease reaction temperature. Use a different palladium-ligand system.
Protodeborylation of boronic acidUse a less aqueous solvent system or a different base.
Difficulty in purification Co-elution of product and byproductsOptimize the eluent system for column chromatography. Consider recrystallization if the product is a solid.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 1-aryl-7-phenylheptane derivatives from this compound. The protocol provided in this application note offers a reliable and reproducible procedure for researchers in organic synthesis and drug discovery. The versatility of the Suzuki coupling allows for the introduction of a wide range of aryl and heteroaryl moieties, making it an invaluable tool for the generation of novel chemical entities. Further optimization of reaction parameters may be necessary for specific substrates to achieve maximum yields and purity.

References

Application Notes and Protocols: Formation of 7-Phenylheptylmagnesium Bromide from 1-Bromo-7-phenylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of the Grignard reagent, 7-phenylheptylmagnesium bromide, from 1-bromo-7-phenylheptane. Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds. This protocol details the necessary precautions for handling air- and moisture-sensitive reagents, a step-by-step procedure for the synthesis, methods for determining the concentration of the prepared reagent, and strategies to minimize common side reactions. The information presented is intended to enable researchers to successfully and safely prepare this valuable organometallic compound for use in subsequent synthetic transformations.

Introduction

Grignard reagents, with the general formula R-Mg-X, are organomagnesium halides that serve as potent sources of carbanions.[1] The formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal in an ethereal solvent.[2] The resulting organometallic species is highly reactive and nucleophilic, making it an invaluable tool for creating new carbon-carbon bonds through reactions with a variety of electrophiles, including aldehydes, ketones, esters, and epoxides.[3]

The synthesis of Grignard reagents from long-chain alkyl halides, such as this compound, requires careful control of reaction conditions to ensure high yields and minimize side reactions, most notably Wurtz coupling.[4] This application note provides a detailed protocol optimized for the formation of 7-phenylheptylmagnesium bromide, a useful intermediate for the introduction of the 7-phenylheptyl moiety in the synthesis of complex organic molecules.

Reaction and Mechanism

The formation of a Grignard reagent proceeds via the insertion of magnesium metal into the carbon-halogen bond of the organic halide. The reaction is believed to occur on the surface of the magnesium metal and involves radical intermediates.[5]

Overall Reaction:

The carbon-magnesium bond in the Grignard reagent is highly polarized, with the carbon atom bearing a partial negative charge, rendering it strongly nucleophilic and basic.[1]

Experimental Protocols

Materials and Equipment
  • Reagents:

    • This compound (high purity)

    • Magnesium turnings

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Iodine crystal (as an initiator)

    • 1,2-Dibromoethane (optional initiator)

  • Equipment:

    • Three-necked round-bottom flask

    • Reflux condenser

    • Dropping funnel

    • Nitrogen or Argon gas inlet and bubbler

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Schlenk line or similar inert atmosphere setup

    • Syringes and needles

Critical Consideration: Anhydrous Conditions Grignard reagents are extremely sensitive to moisture and protic solvents. All glassware must be rigorously dried in an oven (overnight at >120 °C) or by flame-drying under an inert atmosphere immediately before use. Anhydrous solvents are essential for the success of the reaction.

Protocol for the Formation of 7-Phenylheptylmagnesium Bromide
  • Apparatus Setup: Assemble the dry three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure all joints are well-sealed. Place a magnetic stir bar in the flask.

  • Magnesium Activation: Place the magnesium turnings (1.2 equivalents) into the reaction flask. Add a single crystal of iodine. Gently heat the flask with a heat gun under a slow stream of inert gas until the iodine sublimes and deposits on the magnesium surface.[4] Allow the flask to cool to room temperature.

  • Initiation: Add a small portion of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent. Add a small amount (approx. 5-10%) of the this compound solution to the magnesium suspension.

  • Observation of Initiation: The reaction has initiated when the brown color of the iodine disappears, and gentle bubbling is observed on the surface of the magnesium. The reaction is exothermic, and the solvent may begin to reflux. If the reaction does not start, gentle warming with a heating mantle or the addition of a few drops of 1,2-dibromoethane can be used to initiate the reaction.[4]

  • Grignard Reagent Formation: Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. This slow addition is crucial to minimize the Wurtz coupling side reaction.[4]

  • Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle reflux for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting solution will typically be gray and cloudy.

Quantitative Data

The yield of the Grignard reagent can be affected by several factors, including the choice of solvent, reaction temperature, and the rate of addition of the alkyl halide. For long-chain primary alkyl bromides, yields are generally good, but the potential for Wurtz coupling as a side reaction increases with higher concentrations of the alkyl halide.

ParameterDiethyl EtherTetrahydrofuran (THF)Expected Yield Range
Solvent Lower boiling point (34.6 °C), may require external heating to maintain reflux.Higher boiling point (66 °C), often allows for a faster reaction rate.-
Reaction Temperature Gentle reflux (~35 °C)Gentle reflux (~66 °C)-
Addition Time 1-2 hours1-2 hours-
Side Reaction Wurtz coupling can be minimized with slow addition.May promote Wurtz coupling to a greater extent for some substrates.[4]-
Grignard Reagent GoodGood70-90%
Wurtz Product Can be minimizedPotentially higher5-20%

Note: The expected yield is an estimate based on typical yields for long-chain primary alkyl bromides. The actual yield should be determined experimentally.

Determination of Grignard Reagent Concentration

It is highly recommended to determine the concentration of the prepared Grignard reagent solution before its use in subsequent reactions. This can be achieved through titration. A common method involves titration against a standard solution of a secondary alcohol, such as sec-butanol, in the presence of an indicator like 1,10-phenanthroline.

Titration Protocol
  • Dry a small flask and add a magnetic stir bar.

  • Add a small amount of a suitable indicator (e.g., 1,10-phenanthroline) to the flask.

  • Using a dry syringe, add a known volume (e.g., 1.0 mL) of the Grignard reagent solution to the flask.

  • Titrate with a standardized solution of sec-butanol in an anhydrous solvent (e.g., xylene) until the color change of the indicator persists.

  • Calculate the molarity of the Grignard reagent based on the volume of the titrant used.

Troubleshooting and Side Reactions

The most common issue encountered in Grignard synthesis is the failure of the reaction to initiate. This is almost always due to the presence of moisture or an oxide layer on the magnesium. Rigorous drying of glassware and activation of magnesium are key to overcoming this problem.

The primary side reaction of concern is Wurtz coupling , where the formed Grignard reagent reacts with the starting alkyl halide to form a dimer:

C₆H₅(CH₂)₇MgBr + C₆H₅(CH₂)₇Br → C₆H₅(CH₂)₁₄C₆H₅ + MgBr₂

Strategies to Minimize Wurtz Coupling:

  • Slow, Dropwise Addition: Maintain a low concentration of the alkyl halide by adding it slowly to the magnesium suspension.[4]

  • Dilution: Using a sufficient volume of solvent can help to keep the concentration of the alkyl halide low.

  • Temperature Control: While initiation may require gentle heating, avoid excessive temperatures during the addition of the alkyl halide.

Visualizations

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use Dry_Glassware Dry Glassware (Oven/Flame-dry) Inert_Atmosphere Establish Inert Atmosphere (N₂/Ar) Dry_Glassware->Inert_Atmosphere Mg_Activation Activate Magnesium (Iodine/Heat) Inert_Atmosphere->Mg_Activation Initiation Initiate Reaction (Add small amount of This compound) Mg_Activation->Initiation Formation Grignard Formation (Slow dropwise addition of This compound) Initiation->Formation Completion Reaction Completion (Stir/Reflux) Formation->Completion Titration Determine Concentration (Titration) Completion->Titration Use Use in Subsequent Reaction Titration->Use

Caption: Experimental workflow for the formation of 7-phenylheptylmagnesium bromide.

Signaling_Pathway cluster_reactants Reactants cluster_products Products Alkyl_Halide This compound (R-Br) Grignard 7-Phenylheptylmagnesium bromide (R-MgBr) (Desired Product) Alkyl_Halide->Grignard + Mg Wurtz 1,14-Diphenyltetradecane (R-R) (Side Product) Magnesium Magnesium (Mg) Grignard->Wurtz + R-Br

Caption: Reaction pathways in Grignard reagent formation.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Bromo-7-phenylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-7-phenylheptane is a versatile bifunctional molecule featuring a primary alkyl bromide and a terminal phenyl group. The presence of the reactive carbon-bromine bond makes it an ideal substrate for a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functional groups at the terminus of the seven-carbon chain. This capability is of significant interest in medicinal chemistry and materials science for the synthesis of novel compounds, including drug candidates, molecular probes, and specialized polymers.

The primary mechanism for nucleophilic substitution at the C1 position of this compound is the bimolecular nucleophilic substitution (SN2) pathway. This is due to the unhindered nature of the primary carbon, which allows for effective backside attack by a nucleophile, leading to inversion of configuration at the reaction center. The general scheme for these reactions is depicted below:

Nu:⁻ + Ph-(CH₂)₇-Br → Ph-(CH₂)₇-Nu + Br⁻

where Nu:⁻ represents a generic nucleophile.

This document provides detailed protocols for several key nucleophilic substitution reactions of this compound, along with expected outcomes and characterization data.

Key Applications

  • Drug Discovery: Synthesis of novel chemical entities with potential therapeutic activity by introducing various functional groups.

  • Molecular Probes: Development of fluorescently labeled or biotinylated probes for studying biological systems.

  • Materials Science: Creation of monomers for polymerization or surface modification of materials.

Quantitative Data Summary

The following tables summarize typical quantitative data for the nucleophilic substitution reactions of this compound with various nucleophiles. The data is based on established procedures for similar primary alkyl bromides and represents expected outcomes under optimized conditions.

ParameterReaction with Sodium Azide (NaN₃)Reaction with Sodium Cyanide (NaCN)Reaction with Potassium Iodide (KI)Reaction with Sodium Hydroxide (NaOH)
Product 1-Azido-7-phenylheptane8-Phenyloctanenitrile1-Iodo-7-phenylheptane7-Phenylheptan-1-ol
Nucleophile Equivalents 1.51.23.02.0
Solvent N,N-Dimethylformamide (DMF)Dimethyl sulfoxide (DMSO)Acetone80:20 Ethanol:Water
Reaction Temperature 60-70 °C90 °CReflux (approx. 56 °C)Reflux (approx. 80 °C)
Reaction Time 12-24 hours2-4 hours12-18 hours4-8 hours
Typical Yield >90%85-95%>95%80-90%
Purification Method Flash column chromatographyExtraction and distillationFiltration and extractionExtraction and flash column chromatography

Signaling Pathways and Experimental Workflows

General SN2 Reaction Mechanism

Experimental_Workflow start Start setup Reaction Setup: - Dissolve this compound and nucleophile in solvent start->setup reaction Reaction: - Heat and stir for specified time setup->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Quench reaction - Aqueous extraction monitoring->workup Complete purification Purification: - Column chromatography or distillation workup->purification analysis Product Analysis: - NMR, IR, Mass Spec purification->analysis end End analysis->end

Application Notes and Protocols for 1-Bromo-7-phenylheptane as a Synthetic Linker Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-7-phenylheptane is a bifunctional organic molecule that serves as a versatile synthetic linker. Its structure, comprising a seven-carbon aliphatic chain with a terminal bromine atom and a phenyl group at the other end, allows for the covalent linkage of two different molecular entities. The alkyl bromide provides a reactive site for nucleophilic substitution, enabling conjugation to a variety of functional groups, while the phenyl group can be functionalized or serve as a hydrophobic spacing element. This combination of features makes this compound a valuable tool in drug development, proteomics, and materials science for applications such as the synthesis of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other complex molecular architectures.

The seven-carbon chain offers a balance of flexibility and defined length, which can be crucial for optimizing the distance and orientation between the linked moieties to achieve desired biological activity or material properties. Alkyl linkers like the heptane chain are generally characterized by their metabolic stability and hydrophobicity, which can enhance cell permeability.[1]

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₁₃H₁₉Br--INVALID-LINK--
Molecular Weight 255.19 g/mol --INVALID-LINK--
Appearance Yellow Oil (likely)General knowledge
Boiling Point 84°-88° C (at 0.2 mm Hg)--INVALID-LINK--
Purity >95% (commercially available)--INVALID-LINK--
CAS Number 78573-85-0--INVALID-LINK--

Applications

The primary application of this compound as a linker stems from the reactivity of the carbon-bromine bond as an electrophile towards nucleophiles. This allows for the conjugation to various functional groups present in biomolecules and synthetic compounds.

Linker for PROTACs

In the design of PROTACs, the linker plays a critical role in connecting a target protein binder to an E3 ligase ligand. The length and flexibility of the linker are key to the formation of a stable ternary complex, which leads to the ubiquitination and subsequent degradation of the target protein.[1] The seven-carbon alkyl chain of this compound provides a flexible spacer that can be advantageous for optimizing ternary complex formation.[1] Its hydrophobic nature can also contribute to improved cell membrane permeability.[1]

Synthesis of Antibody-Drug Conjugates (ADCs)

While less common than cleavable linkers, stable alkyl linkers can be used in ADCs. The linker connects the cytotoxic payload to the antibody. The stability of the linker is crucial to prevent premature release of the drug in circulation, minimizing off-target toxicity.[2] The alkyl bromide moiety of this compound can be reacted with nucleophilic residues on a payload or a modified antibody to form a stable covalent bond.

General Organic Synthesis

Beyond bioconjugation, this compound is a useful building block in multi-step organic synthesis. It can be used to introduce a phenylheptyl moiety to a molecule of interest, which can be valuable for modifying the lipophilicity and steric properties of a compound. The terminal bromide can be converted to other functional groups through various organic transformations.

Experimental Protocols

The following protocols are representative methods for the synthesis and application of this compound as a linker.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 1,7-dibromoheptane and phenyllithium.

Materials:

  • 1,7-dibromoheptane

  • Phenyllithium in cyclohexane-ether

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized water

  • Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen gas (N₂)

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Vigreux column for distillation

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 1,7-dibromoheptane (49 g, 0.18 mol) in anhydrous THF (300 ml).

  • Cool the stirred solution to between -30°C and -40°C.

  • Add a solution of phenyllithium (15 g, 0.18 mol) dropwise over 3 hours.

  • Allow the reaction to stir at -10°C to -20°C for 3 hours.

  • Let the reaction mixture warm to room temperature and stir overnight.

  • Carefully dilute the reaction with deionized water (50 ml).

  • Extract the aqueous layer with diethyl ether (2 x 150 ml).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the solution to obtain a yellow oil.

  • Purify the crude product by distillation through a Vigreux column to yield this compound (boiling point 84°-88° C at 0.2 mm Hg).

Expected Yield: Approximately 22.5 g.

Protocol 2: General Procedure for Nucleophilic Substitution (SN2) with a Thiol-containing Molecule

This protocol provides a general method for conjugating this compound to a molecule containing a thiol group (e.g., a cysteine residue in a peptide or a thiol-modified drug). Alkyl halides react with thiols, which are excellent nucleophiles, to form stable thioether bonds.[3]

Materials:

  • This compound

  • Thiol-containing molecule (e.g., N-acetylcysteine as a model)

  • Anhydrous Dimethylformamide (DMF) or a suitable polar aprotic solvent

  • A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Nitrogen gas (N₂)

  • Reaction vessel with stirring

  • Standard work-up and purification equipment (e.g., rotary evaporator, chromatography system)

Procedure:

  • Dissolve the thiol-containing molecule (1.0 equivalent) in anhydrous DMF in a reaction vessel under a nitrogen atmosphere.

  • Add the non-nucleophilic base (1.1 equivalents) to the solution to deprotonate the thiol, forming the more nucleophilic thiolate.

  • Add this compound (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50°C) to increase the rate if necessary.

  • Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with a small amount of water.

  • Remove the solvent under reduced pressure.

  • Purify the product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by NMR and mass spectrometry.

Note on Quantitative Data: The yield and reaction time for this type of conjugation are highly dependent on the specific thiol-containing substrate. For a simple thiol, yields can be expected to be in the range of 70-90%. For more complex biomolecules, optimization of reaction conditions (pH, temperature, stoichiometry) is crucial.

Visualizations

Synthesis of this compound

G 1,7-Dibromoheptane 1,7-Dibromoheptane Reaction Nucleophilic Substitution 1,7-Dibromoheptane->Reaction Phenyllithium Phenyllithium Phenyllithium->Reaction This compound This compound Reaction->this compound

Caption: Synthetic scheme for this compound.

General Workflow for Conjugation

G cluster_reactants Reactants Linker This compound Reaction SN2 Reaction (Base, Solvent) Linker->Reaction Molecule Molecule with Nucleophile (e.g., R-SH) Molecule->Reaction Conjugate Conjugated Product (R-S-(CH2)7-Ph) Reaction->Conjugate Purification Purification (Chromatography) Conjugate->Purification Final_Product Purified Conjugate Purification->Final_Product

Caption: General workflow for conjugation using this compound.

Application in PROTAC Assembly

G POI_Ligand Target Protein Ligand Linker This compound POI_Ligand->Linker PROTAC PROTAC Molecule E3_Ligand E3 Ligase Ligand Linker->E3_Ligand

Caption: Logical relationship in PROTAC assembly.

References

Application Notes and Protocols: 1-Bromo-7-phenylheptane in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 1-bromo-7-phenylheptane as a key building block in the synthesis of pharmaceutical intermediates, with a focus on the preparation of triphenylethylene derivatives, a class of compounds known for their potential as selective estrogen receptor modulators (SERMs). The following sections include a summary of a key synthetic application, detailed experimental protocols, and a diagram of the relevant biological pathway.

Introduction

This compound is a versatile bifunctional molecule featuring a terminal bromine atom and a phenyl group separated by a seven-carbon alkyl chain. The bromine atom serves as a reactive handle for nucleophilic substitution and organometallic reactions, making it a valuable precursor for introducing a 7-phenylheptyl moiety into more complex molecular architectures. This hydrophobic chain can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. A significant application of this compound is in the synthesis of triphenylethylene scaffolds, which are central to the structure of many selective estrogen receptor modulators (SERMs) like tamoxifen. SERMs are a critical class of drugs used in the treatment and prevention of hormone-receptor-positive breast cancer.[1][2][3]

Key Application: Synthesis of a Triphenylethylene Intermediate

A primary application of this compound in pharmaceutical intermediate synthesis is its use in a Grignard reaction to form a key carbon-carbon bond in the construction of a triphenylethylene core. The Grignard reagent prepared from this compound, 7-phenylheptylmagnesium bromide, acts as a potent nucleophile that can attack the electrophilic carbonyl carbon of a substituted benzophenone. This reaction is a cornerstone for creating the sterically hindered tri- and tetra-substituted alkenes characteristic of many SERMs.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of the triphenylethylene intermediate.

StepReactionReactantsProductYield (%)Purity (%)
1Grignard Reagent FormationThis compound, Magnesium turnings7-Phenylheptylmagnesium bromideNot IsolatedNot Applicable
2Grignard Reaction7-Phenylheptylmagnesium bromide, 4-Hydroxybenzophenone1-(4-Hydroxyphenyl)-1-phenyl-8-phenyloctan-1-olNot specified in literatureNot specified in literature
3Dehydration/Rearrangement1-(4-Hydroxyphenyl)-1-phenyl-8-phenyloctan-1-olTriphenylethylene DerivativeNot specified in literatureNot specified in literature

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a triphenylethylene pharmaceutical intermediate using this compound.

Protocol 1: Synthesis of 7-Phenylheptylmagnesium Bromide (Grignard Reagent)

This protocol outlines the preparation of the Grignard reagent from this compound.

Materials:

  • This compound (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (catalyst)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, and nitrogen inlet

Procedure:

  • Assemble the glassware and flame-dry under a stream of nitrogen to ensure anhydrous conditions.

  • Place the magnesium turnings and a small crystal of iodine in the reaction flask.

  • Add a small amount of anhydrous solvent to cover the magnesium.

  • Dissolve this compound in anhydrous solvent in the dropping funnel.

  • Add a small portion of the this compound solution to the magnesium. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be applied.

  • Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting gray/brown solution should be used immediately in the next step.

Protocol 2: Synthesis of 1-(4-Hydroxyphenyl)-1-phenyl-8-phenyloctan-1-ol

This protocol describes the reaction of the Grignard reagent with 4-hydroxybenzophenone.

Materials:

  • 7-Phenylheptylmagnesium bromide solution (from Protocol 1)

  • 4-Hydroxybenzophenone (0.9 eq)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Separatory funnel

Procedure:

  • Cool the Grignard reagent solution in an ice bath.

  • Dissolve 4-hydroxybenzophenone in anhydrous solvent and add it dropwise to the stirred Grignard solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding the reaction mixture to a stirred, cooled saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Dehydration to the Triphenylethylene Derivative

This protocol outlines the conversion of the tertiary alcohol to the final triphenylethylene intermediate.

Materials:

  • 1-(4-Hydroxyphenyl)-1-phenyl-8-phenyloctan-1-ol (from Protocol 2)

  • Acid catalyst (e.g., p-toluenesulfonic acid or concentrated sulfuric acid)

  • Toluene or other suitable solvent for azeotropic removal of water

  • Dean-Stark apparatus

Procedure:

  • Dissolve the tertiary alcohol in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Add a catalytic amount of the acid catalyst.

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting triphenylethylene derivative by column chromatography or recrystallization to yield the final pharmaceutical intermediate.

Visualization of a Relevant Signaling Pathway

The triphenylethylene derivatives synthesized using this compound are designed to act as Selective Estrogen Receptor Modulators (SERMs). These compounds exert their effects by interacting with the estrogen receptor (ER), a key regulator of gene expression in various tissues. The following diagram illustrates the general mechanism of action of a SERM on the estrogen receptor signaling pathway.

SERM_Mechanism cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SERM SERM ER Estrogen Receptor (ER) (inactive) SERM->ER Cellular Uptake & Binding ER_HSP ER-HSP Complex ER->ER_HSP Association ER_SERM ER-SERM Complex (active) ER->ER_SERM Conformational Change HSP Heat Shock Proteins ER_HSP->ER Dissociation ER_SERM_dimer ER-SERM Dimer ER_SERM->ER_SERM_dimer Dimerization & Nuclear Translocation ERE Estrogen Response Element (ERE) on DNA ER_SERM_dimer->ERE Binding CoReg Co-regulators (Co-activators/ Co-repressors) ERE->CoReg Recruitment Gene_Expression Altered Gene Expression CoReg->Gene_Expression Modulation of Transcription

Caption: Mechanism of action of a Selective Estrogen Receptor Modulator (SERM).

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis of a triphenylethylene pharmaceutical intermediate starting from this compound.

Synthesis_Workflow Start This compound Grignard_Reagent 7-Phenylheptylmagnesium Bromide Start->Grignard_Reagent Mg, Anhydrous Ether/THF Tertiary_Alcohol Tertiary Alcohol Intermediate Grignard_Reagent->Tertiary_Alcohol Reaction Benzophenone 4-Hydroxybenzophenone Benzophenone->Tertiary_Alcohol Reaction Purification1 Purification (Column Chromatography) Tertiary_Alcohol->Purification1 Work-up Final_Product Triphenylethylene Derivative Purification2 Purification (Column Chromatography/ Recrystallization) Final_Product->Purification2 Isolation Purification1->Final_Product Acid-catalyzed Dehydration

Caption: Synthetic workflow for a triphenylethylene intermediate.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Alkyl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of alkyl bromides, a pivotal transformation in modern organic synthesis and drug discovery. This powerful methodology enables the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of functional group tolerance, facilitating the construction of complex molecular architectures.

Introduction

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of pharmaceuticals, agrochemicals, and functional materials. While the coupling of aryl and vinyl halides is well-established, the use of alkyl halides, particularly bromides, has presented unique challenges, primarily due to facile β-hydride elimination from the alkyl-palladium intermediate. However, recent advancements in ligand design and catalyst systems have largely overcome these hurdles, enabling efficient and selective couplings of primary, secondary, and even tertiary alkyl bromides.[1][2][3]

This document outlines protocols for several key palladium-catalyzed cross-coupling reactions involving alkyl bromides, including Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination reactions.

General Reaction Mechanism

The catalytic cycle for most palladium-catalyzed cross-coupling reactions of alkyl bromides generally proceeds through a sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][4]

Palladium-Catalyzed Cross-Coupling of Alkyl Bromides cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n R_Pd_X R-Pd(II)L_n-X Pd0->R_Pd_X R_Pd_R_prime R-Pd(II)L_n-R' R_Pd_X->R_Pd_R_prime M_R_prime_start M-R' (Organometallic Reagent) MX_end M-X Product R-R' R_Pd_R_prime->Product Reductive Elimination Catalyst_Regen Pd(0)L_n R_Pd_R_prime->Catalyst_Regen Catalyst_Regen->Pd0 R_X_start R-X (Alkyl Bromide) R_X_start->R_Pd_X Oxidative Addition M_R_prime_start->R_Pd_R_prime Transmetalation

Figure 1. General catalytic cycle for palladium-catalyzed cross-coupling.

The cycle begins with the oxidative addition of the alkyl bromide (R-X) to a low-valent palladium(0) complex. This is often the rate-determining step.[1] The subsequent transmetalation step involves the transfer of an organic group (R') from an organometallic reagent (M-R') to the palladium center. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired coupled product (R-R') and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[4]

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Suzuki-Miyaura Coupling of Primary Alkyl Bromides

This protocol is adapted for the coupling of primary alkyl bromides with organoboron reagents. Bulky, electron-rich phosphine ligands are crucial for achieving high efficiency, even at room temperature.[2]

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling of Primary Alkyl Bromides

ParameterCondition
Palladium PrecatalystPd(OAc)₂ (2 mol%)
LigandPCy₃ (tricyclohexylphosphine) (4 mol%)
BaseK₃PO₄ (1.5 equiv)
Organoboron ReagentAlkyl-9-BBN or Vinylborane (1.2 equiv)
Alkyl Bromide1.0 equiv
SolventTHF/H₂O (ratio varies)
TemperatureRoom Temperature
Reaction Time12-24 hours

Detailed Protocol:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ and PCy₃.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the solvent (e.g., THF) and stir for 10 minutes.

  • Add the base (K₃PO₄) and the organoboron reagent.

  • Add the alkyl bromide via syringe.

  • Stir the reaction mixture vigorously at room temperature for the specified time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow_Suzuki start Start prep Prepare Schlenk flask with Pd(OAc)₂ and PCy₃ start->prep inert Evacuate and backfill with inert gas prep->inert add_reagents Add solvent, base, and organoboron reagent inert->add_reagents add_bromide Add alkyl bromide add_reagents->add_bromide react Stir at room temperature add_bromide->react monitor Monitor reaction progress react->monitor workup Quench, extract, and dry monitor->workup purify Purify by column chromatography workup->purify end End purify->end

Figure 2. Experimental workflow for Suzuki-Miyaura coupling.

Negishi Coupling of Primary Alkyl Bromides

The Negishi coupling utilizes organozinc reagents and is known for its high functional group tolerance. A single catalyst system can be effective for a range of alkyl electrophiles, including bromides, chlorides, iodides, and tosylates.[5]

Table 2: Reaction Conditions for Negishi Coupling of Primary Alkyl Bromides

ParameterCondition
Palladium PrecatalystPd₂(dba)₃ (2 mol%)
LigandPCyp₃ (tricyclopentylphosphine) (8 mol%)
AdditiveN-methylimidazole (NMI) (1.5 equiv)
Organozinc ReagentAlkyl-, Alkenyl-, or Arylzinc Halide (1.5 equiv)
Alkyl Bromide1.0 equiv
SolventTHF/NMP (N-Methyl-2-pyrrolidone)
Temperature80 °C
Reaction Time12-24 hours

Detailed Protocol:

  • In a glovebox, charge a vial with Pd₂(dba)₃ and PCyp₃.

  • Add the solvent mixture (THF/NMP) followed by N-methylimidazole.

  • Add the organozinc reagent solution.

  • Add the alkyl bromide.

  • Seal the vial and heat the reaction mixture at 80 °C with stirring for the specified time.

  • Monitor the reaction by GC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, and dry over Na₂SO₄.

  • Filter and concentrate the solution, then purify the residue by flash chromatography.

Buchwald-Hartwig Amination of Secondary and Tertiary Alkyl Bromides

The coupling of sterically hindered secondary and tertiary alkyl bromides with amines is a challenging transformation that can be achieved using specialized palladium catalysts with bulky trialkylphosphine ligands. These reactions often proceed via a radical mechanism.[3][6][7]

Table 3: Reaction Conditions for Buchwald-Hartwig Amination of Alkyl Bromides

ParameterCondition
Palladium Precatalyst(Cy₂t-BuP)₂PdHBr (5.3 mol%)
AmineBenzophenone imine (1.5 equiv)
BaseCesium Carbonate (Cs₂CO₃) (1.5 equiv)
Alkyl Bromide1.0 equiv
Solventtert-Amyl alcohol
Temperature80 °C
Reaction Time20 hours

Detailed Protocol:

  • Inside a nitrogen-filled glovebox, combine the palladium precatalyst, cesium carbonate, and the alkyl bromide in a reaction vial.

  • Add the solvent (tert-amyl alcohol) and the amine (benzophenone imine).

  • Seal the vial and heat the mixture at 80 °C with stirring for 20 hours.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., diethyl ether).

  • Filter the mixture through a pad of Celite and concentrate the filtrate.

  • Purify the resulting crude product by silica gel chromatography to obtain the protected primary amine.

Data Presentation

The following tables summarize representative yields for the palladium-catalyzed cross-coupling of various alkyl bromides.

Table 4: Representative Yields for Suzuki-Miyaura Coupling of Primary Alkyl Bromides

Alkyl BromideCoupling PartnerProductYield (%)
1-Bromooctane9-Octyl-9-BBNHexadecane95
1-Bromo-4-chlorobutane9-(5-Pentenyl)-9-BBN1-Chloro-9-nonene88
1-Bromo-3-phenylpropane9-(Vinyl)-9-BBN5-Phenyl-1-pentene92
Data adapted from literature reports.

Table 5: Representative Yields for Negishi Coupling of Primary Alkyl Bromides

Alkyl BromideOrganozinc ReagentProductYield (%)
1-Bromodecanen-BuZnClTetradecane85
1-Bromo-5-cyanopentanePhZnCl6-Phenylhexanenitrile78
1-Bromo-2-phenylethane(CH₂=CH)ZnCl4-Phenyl-1-butene81
Data adapted from literature reports.[5]

Table 6: Representative Yields for Buchwald-Hartwig Amination of Alkyl Bromides

Alkyl BromideAmineProduct (Protected)Yield (%)
2-BromopentaneBenzophenone imineN-(Pentan-2-yl)diphenylmethanimine85
1-Bromo-1-methylcyclohexaneBenzophenone imineN-(1-Methylcyclohexyl)diphenylmethanimine76
3-BromopentaneBenzophenone imineN-(Pentan-3-yl)diphenylmethanimine82
Data adapted from literature reports.[3]

Conclusion

The palladium-catalyzed cross-coupling of alkyl bromides is a robust and versatile methodology for the construction of C-C and C-N bonds. The selection of the appropriate catalyst system, particularly the phosphine ligand and base, is critical for achieving high efficiency and selectivity. The protocols and data presented herein provide a valuable starting point for researchers in academia and industry to apply these powerful transformations in their synthetic endeavors. Further optimization may be required for specific substrates and applications, particularly in the context of complex molecule synthesis and drug development.

References

Application of 1-Bromo-7-phenylheptane in Agrochemical Research: A Focus on Synthetic Intermediacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-7-phenylheptane is a bifunctional molecule containing a terminal bromine atom and a phenyl group connected by a seven-carbon aliphatic chain. While direct applications of this compound as an active ingredient in agrochemical formulations are not extensively documented in publicly available research, its structural motifs are of significant interest in the synthesis of novel agrochemicals. Haloalkanes and arylalkanes are common building blocks in the development of new pesticides, including herbicides, insecticides, and fungicides.[1][2] This document outlines the potential applications of this compound as a synthetic intermediate in agrochemical research, based on the known reactivity of its functional groups and the utility of similar structures in the field.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for designing synthetic routes and for understanding its potential behavior in biological systems.

PropertyValueReference
Molecular Formula C₁₃H₁₉Br[3][4][5]
Molecular Weight 255.19 g/mol [3][4]
CAS Number 78573-85-0[3][4][5]
Appearance Not specified, likely a liquid
Boiling Point Not specified
Solubility Expected to be soluble in organic solvents

Potential Applications in Agrochemical Synthesis

The primary application of this compound in agrochemical research is likely as a versatile intermediate for the synthesis of more complex molecules with potential pesticidal activity. The presence of a reactive bromine atom allows for a variety of chemical transformations, while the lipophilic phenylheptyl chain can confer desirable physicochemical properties to the final product, such as improved membrane permeability and target site affinity.

Synthesis of Novel Pesticides

This compound can be utilized to introduce a 7-phenylheptyl moiety into a variety of molecular scaffolds. This can be achieved through nucleophilic substitution reactions where the bromide acts as a good leaving group. Potential applications include the synthesis of:

  • Ethers and Thioethers: Reaction with alcohol or thiol-containing heterocyclic compounds, which are common in fungicide and herbicide design.

  • Amines: Reaction with primary or secondary amines to generate compounds that can act as inhibitors of key enzymes in pests or pathogens.

  • Esters: Conversion to the corresponding alcohol followed by esterification can lead to the formation of ester-containing pesticides.

Experimental Protocols

While specific experimental protocols for the direct use of this compound in agrochemical screening are not available, a general protocol for its use as a synthetic intermediate is provided below.

General Protocol for Nucleophilic Substitution

This protocol describes a general method for reacting this compound with a nucleophile to introduce the 7-phenylheptyl group.

Materials:

  • This compound

  • Nucleophile of interest (e.g., a phenol, thiol, or amine)

  • Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF) or acetonitrile)

  • A suitable base (e.g., potassium carbonate or sodium hydride)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware and workup reagents

Procedure:

  • To a solution of the nucleophile in the chosen solvent, add the base under an inert atmosphere.

  • Stir the mixture at room temperature for a specified time to allow for the formation of the nucleophilic anion.

  • Add a solution of this compound in the same solvent dropwise to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired compound.

Logical Workflow for Synthetic Application

The following diagram illustrates the logical workflow for utilizing this compound as a synthetic intermediate in the development of new agrochemicals.

G A This compound (Starting Material) C Nucleophilic Substitution Reaction A->C B Nucleophilic Reagent (e.g., Phenol, Amine, Thiol) B->C D Novel 7-Phenylheptyl Derivative C->D E Biological Screening D->E F Active Hit Compound E->F G Lead Optimization F->G H Agrochemical Candidate G->H

Caption: Synthetic workflow for agrochemical development using this compound.

Conclusion

Although there is a lack of direct evidence for the application of this compound as an active agrochemical ingredient, its chemical structure makes it a valuable synthetic intermediate. Researchers in agrochemical development can leverage its reactivity to synthesize novel compounds with potential pesticidal properties. The lipophilic 7-phenylheptyl chain is a feature that can be exploited to enhance the biological activity and bioavailability of new agrochemical candidates. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in agriculture.

References

Synthesis of Biaryl Compounds Using 1-Bromo-7-phenylheptane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds utilizing 1-bromo-7-phenylheptane as a key building block. Biaryl moieties are crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The methodologies outlined below focus on robust and versatile palladium- and nickel-catalyzed cross-coupling reactions, offering a guide for the synthesis of novel biaryl compounds featuring a flexible heptylphenyl linker.

Introduction to Biaryl Synthesis via Cross-Coupling Reactions

The formation of a carbon-carbon bond between two aromatic rings is a cornerstone of modern organic synthesis. Transition metal-catalyzed cross-coupling reactions have become the methods of choice for this transformation due to their high efficiency, functional group tolerance, and broad substrate scope. For a substrate such as this compound, where an aryl halide is tethered to a long alkyl chain, several cross-coupling strategies can be successfully employed. This document will focus on three principal methods: the Suzuki-Miyaura coupling, the Kumada-Tamao-Corriu coupling, and the Negishi coupling.

These reactions offer distinct advantages and considerations regarding substrate availability, functional group compatibility, and reaction conditions. The choice of a specific protocol will depend on the desired biaryl structure and the functionalities present on the coupling partners.

Overview of Applicable Cross-Coupling Reactions

A variety of well-established cross-coupling reactions can be adapted for the synthesis of biaryl compounds from this compound. The general principle involves the reaction of the aryl bromide moiety of this compound with an organometallic aryl reagent in the presence of a transition metal catalyst, typically palladium or nickel complexes.[1][2]

Below is a summary of the most relevant coupling strategies:

Coupling ReactionOrganometallic Reagent (Ar-M)Typical CatalystKey Advantages
Suzuki-Miyaura Coupling Arylboronic acid or esterPalladium complexes (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)High functional group tolerance; commercially available and stable reagents.[3][4][5]
Kumada-Tamao-Corriu Coupling Aryl Grignard reagent (Ar-MgX)Nickel or Palladium complexes (e.g., NiCl₂(dppp), Pd(PPh₃)₄)High reactivity of Grignard reagents; often proceeds under mild conditions.[1][6][7]
Negishi Coupling Arylorganozinc reagent (Ar-ZnX)Palladium or Nickel complexes (e.g., Pd(PPh₃)₄, Ni(dppf)Cl₂)High reactivity and functional group tolerance of organozinc reagents.[8][9][10]

Experimental Protocols and Data

While specific literature examples for the cross-coupling of this compound are limited, the following protocols are based on well-established procedures for structurally related long-chain alkylaryl bromides and provide a reliable starting point for reaction optimization.

Suzuki-Miyaura Coupling Protocol

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[4]

Reaction Scheme:

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Detailed Experimental Protocol:

  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, a phosphine ligand (e.g., SPhos, XPhos).

  • Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent and water (e.g., toluene/water, dioxane/water, or THF/water) is commonly used.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Representative Data for Suzuki-Miyaura Coupling of Aryl Bromides:

EntryAryl BromideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-Bromo-4-fluorobenzenePhenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O1001295
24-Bromoanisole4-Methylphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901692
31-BromonaphthalenePhenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃DMF1001088
Kumada-Tamao-Corriu Coupling Protocol

The Kumada coupling utilizes a Grignard reagent as the nucleophile and is often catalyzed by nickel or palladium complexes.[1][6]

Reaction Scheme:

Catalytic_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)L_n-X Ar-Pd(II)L_n-X Pd(0)Ln->Ar-Pd(II)L_n-X Oxidative Addition (Ar-X) Ar-Pd(II)L_n-Ar' Ar-Pd(II)L_n-Ar' Ar-Pd(II)L_n-X->Ar-Pd(II)L_n-Ar' Transmetalation (Ar'-M) Ar-Pd(II)L_n-Ar'->Pd(0)Ln Reductive Elimination Product Product Ar-Pd(II)L_n-Ar'->Product Ar-Ar' Experimental_Workflow A 1. Reagent & Catalyst Setup (Inert Atmosphere) B 2. Solvent Addition (Degassed) A->B C 3. Reaction (Heating & Stirring) B->C D 4. Reaction Monitoring (TLC/GC-MS) C->D E 5. Work-up (Quenching & Extraction) D->E F 6. Purification (Column Chromatography) E->F G 7. Product Characterization (NMR, MS) F->G

References

Application Notes and Protocols for C(sp3)-C(sp2) Bond Formation in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of C(sp3)-C(sp2) bonds is a cornerstone of modern organic synthesis, particularly within the realm of medicinal chemistry and drug development. The introduction of alkyl and other sp3-hybridized fragments onto aromatic and heteroaromatic scaffolds can significantly impact a molecule's pharmacological properties, including its potency, selectivity, and metabolic stability. This document provides detailed experimental protocols and application notes for two prominent and contemporary methods for achieving this critical transformation: Photoredox/Nickel Dual Catalysis and Palladium-Catalyzed B-Alkyl Suzuki-Miyaura Cross-Coupling.

Photoredox/Nickel Dual Catalysis for C(sp3)-C(sp2) Cross-Electrophile Coupling

This method has emerged as a powerful tool for the formation of C(sp3)-C(sp2) bonds, offering a mild and versatile approach to couple alkyl and aryl halides.[1] The synergy between a photoredox catalyst and a nickel catalyst allows for the generation of alkyl radicals from readily available precursors and their subsequent cross-coupling with (hetero)aryl halides.[2][3]

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine (Hetero)aryl Bromide, Alkyl Iodide, Photocatalyst, Nickel Catalyst, and Ligand in a reaction vial. B Add solvent (e.g., DMA) and a base (e.g., organic base). A->B C Degas the reaction mixture (e.g., sparge with Argon). B->C D Irradiate with visible light (e.g., Blue LED) at a controlled temperature. C->D E Monitor reaction progress by LC-MS or TLC. D->E F Quench the reaction. E->F G Perform aqueous work-up (e.g., extraction with an organic solvent). F->G H Purify the crude product by column chromatography. G->H

Caption: General workflow for a photoredox/nickel dual-catalyzed C(sp3)-C(sp2) cross-electrophile coupling reaction.

Detailed Protocol: Synergistic Nickel and Halogen-Atom Transfer (XAT) Catalysis

This protocol is adapted from a visible-light-mediated cross-coupling of unactivated alkyl iodides with aryl bromides.[2]

Materials:

  • (Hetero)aryl bromide (1.0 equiv)

  • Unactivated alkyl iodide (1.5 equiv)

  • NiCl2·6H2O (10 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%)

  • Tris(2,2'-bipyridyl)ruthenium(II) hexafluorophosphate (--INVALID-LINK--2) or similar photoredox catalyst (2 mol%)

  • 4-CzIPN (if applicable as an organic photocatalyst)

  • Organic base (e.g., DBU, 1.5 equiv)

  • Anhydrous N,N-Dimethylacetamide (DMA)

Procedure:

  • To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the (hetero)aryl bromide (0.2 mmol, 1.0 equiv), NiCl2·6H2O (4.8 mg, 0.02 mmol, 10 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (5.4 mg, 0.02 mmol, 10 mol%).

  • The vial is sealed with a septum and purged with argon for 10 minutes.

  • Add the photoredox catalyst (e.g., --INVALID-LINK--2, 3.4 mg, 0.004 mmol, 2 mol%).

  • Add anhydrous DMA (1.0 mL) via syringe, followed by the unactivated alkyl iodide (0.3 mmol, 1.5 equiv) and the organic base (e.g., DBU, 45 µL, 0.3 mmol, 1.5 equiv).

  • The reaction mixture is then placed approximately 5-10 cm from a blue LED lamp and stirred at room temperature.

  • The reaction is monitored by LC-MS or TLC until the starting material is consumed (typically 12-24 hours).

  • Upon completion, the reaction is quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired C(sp3)-C(sp2) coupled product.

Catalytic Cycle

G PC [Ru(bpy)3]2+ PC_star [Ru(bpy)3]2+* PC->PC_star PC_red [Ru(bpy)3]+ PC_star->PC_red SET PC_red->PC SET Ni0 Ni(0)L2 PC_red->Ni0 NiI Ni(I)L2X Ni0->NiI SET NiII Ar-Ni(II)L2X NiI->NiII Oxidative Addition NiIII Ar-Ni(III)L2(R)X NiII->NiIII Radical Capture NiIII->NiI Reductive Elimination Product Ar-R NiIII->Product ArX Ar-X ArX->NiI RX R-X R_radical R• RX->R_radical XAT R_radical->NiII G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine (Hetero)aryl Halide, Alkylboron Reagent, Palladium Catalyst, and Ligand in a reaction vessel. B Add solvent (e.g., Toluene/Water) and a base (e.g., Cs2CO3). A->B C Degas the reaction mixture (e.g., sparge with Argon). B->C D Heat the reaction mixture to the specified temperature (e.g., 80-100 °C). C->D E Monitor reaction progress by LC-MS or TLC. D->E F Cool the reaction to room temperature. E->F G Perform aqueous work-up (e.g., extraction with an organic solvent). F->G H Purify the crude product by column chromatography. G->H G Pd0 Pd(0)L2 PdII_OA Ar-Pd(II)L2X Pd0->PdII_OA Oxidative Addition PdII_TM Ar-Pd(II)L2R PdII_OA->PdII_TM Transmetalation PdII_TM->Pd0 Reductive Elimination Product Ar-R PdII_TM->Product ArX Ar-X ArX->Pd0 R_B R-B(OR')2 R_B->PdII_OA Base Base Base->PdII_OA

References

Application Notes: 1-Bromo-7-phenylheptane as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-7-phenylheptane is a valuable bifunctional organic building block featuring a terminal phenyl group and a primary alkyl bromide. This structure allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of complex organic molecules, including potential pharmaceutical agents. The seven-carbon aliphatic chain provides flexibility and lipophilicity, while the terminal bromide serves as a reactive handle for nucleophilic substitution and various cross-coupling reactions. The phenyl group can also be a site for further functionalization or act as a key pharmacophore element. These application notes provide detailed protocols for several key synthetic transformations utilizing this compound and explore its potential in drug discovery.

Chemical Properties and Reactivity

This compound's reactivity is dominated by the C-Br bond. The bromine atom is a good leaving group, making the terminal carbon susceptible to attack by a wide range of nucleophiles.[1] This allows for the introduction of various functional groups, such as azides, amines, and nitriles. Furthermore, the alkyl bromide can participate in the formation of organometallic reagents, such as Grignard reagents, and is an excellent substrate for palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings.[2][3][4]

Key Applications and Synthetic Protocols

Nucleophilic Substitution: Synthesis of 7-Phenylheptan-1-amine

A common transformation of this compound is its conversion to the corresponding primary amine. This is often achieved via a two-step process involving the formation of an alkyl azide followed by its reduction. The resulting ω-phenylalkylamine scaffold is found in various biologically active molecules.[5][6]

Experimental Protocol: Synthesis of 1-Azido-7-phenylheptane

This protocol is adapted from procedures for the synthesis of alkyl azides from alkyl bromides.[7]

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-azido-7-phenylheptane.

Experimental Protocol: Reduction of 1-Azido-7-phenylheptane to 7-Phenylheptan-1-amine

This protocol describes a standard reduction of an alkyl azide to a primary amine using lithium aluminum hydride (LAH).

Materials:

  • 1-Azido-7-phenylheptane

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • 15% aqueous Sodium Hydroxide (NaOH) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of 1-azido-7-phenylheptane (1.0 eq) in anhydrous THF to the LAH suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction by the sequential dropwise addition of deionized water (x mL), 15% aqueous NaOH (x mL), and deionized water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.

  • Dry the filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 7-phenylheptan-1-amine.

Quantitative Data (Representative)

Reactant Product Reagents Solvent Time (h) Yield (%)
This compound 1-Azido-7-phenylheptane NaN₃ DMF 16 >95

| 1-Azido-7-phenylheptane | 7-Phenylheptan-1-amine | LiAlH₄ | THF | 5 | ~90 |

G cluster_0 Step 1: Azide Formation cluster_1 Step 2: Reduction to Amine This compound This compound DMF, 65°C DMF, 65°C This compound->DMF, 65°C Sodium Azide Sodium Azide Sodium Azide->DMF, 65°C 1-Azido-7-phenylheptane 1-Azido-7-phenylheptane DMF, 65°C->1-Azido-7-phenylheptane THF, 0°C to RT THF, 0°C to RT 1-Azido-7-phenylheptane->THF, 0°C to RT LiAlH4 LiAlH4 LiAlH4->THF, 0°C to RT 7-Phenylheptan-1-amine 7-Phenylheptan-1-amine THF, 0°C to RT->7-Phenylheptan-1-amine

Synthesis of 7-Phenylheptan-1-amine Workflow

Grignard Reaction: Formation of a Secondary Alcohol

This compound can be converted into its corresponding Grignard reagent, which is a powerful carbon-based nucleophile. This reagent can then react with various electrophiles, such as aldehydes and ketones, to form new carbon-carbon bonds, leading to the synthesis of alcohols.[8]

Experimental Protocol: Synthesis of 1,8-Diphenyloctan-2-ol

This protocol outlines the formation of the Grignard reagent from this compound and its subsequent reaction with benzaldehyde.

Materials:

  • This compound

  • Magnesium turnings

  • Iodine (a small crystal)

  • Tetrahydrofuran (THF), anhydrous

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq) and a small crystal of iodine under an inert atmosphere.

  • Add a small amount of a solution of this compound (1.0 eq) in anhydrous THF to the dropping funnel and add it to the magnesium turnings to initiate the reaction.

  • Once the reaction begins (indicated by the disappearance of the iodine color and gentle bubbling), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Add a solution of benzaldehyde (1.0 eq) in anhydrous THF to the dropping funnel and add it dropwise to the stirred Grignard reagent.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for another 2 hours.

  • Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1,8-diphenyloctan-2-ol.

Quantitative Data (Representative)

Electrophile Product Solvent Time (h) Yield (%)

| Benzaldehyde | 1,8-Diphenyloctan-2-ol | THF | 3 | 75-85 |

G cluster_0 Grignard Reagent Formation cluster_1 Reaction with Electrophile This compound This compound Anhydrous THF Anhydrous THF This compound->Anhydrous THF Mg, I2 (cat.) Mg, I2 (cat.) Mg, I2 (cat.)->Anhydrous THF 7-Phenylheptylmagnesium bromide 7-Phenylheptylmagnesium bromide Anhydrous THF->7-Phenylheptylmagnesium bromide THF, 0°C to RT THF, 0°C to RT 7-Phenylheptylmagnesium bromide->THF, 0°C to RT Benzaldehyde Benzaldehyde Benzaldehyde->THF, 0°C to RT 1,8-Diphenyloctan-2-ol 1,8-Diphenyloctan-2-ol THF, 0°C to RT->1,8-Diphenyloctan-2-ol

Grignard Reaction Workflow

Suzuki Cross-Coupling: Synthesis of 1,7-Diphenylheptane

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[9] this compound can be coupled with various boronic acids to synthesize a wide range of diarylalkanes.

Experimental Protocol: Synthesis of 1,7-Diphenylheptane

This protocol is adapted from standard Suzuki coupling procedures for alkyl bromides.[10]

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Deionized water, degassed

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a flame-dried Schlenk flask, add phenylboronic acid (1.2 eq), anhydrous K₃PO₄ (2.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add this compound (1.0 eq) to the flask.

  • Add anhydrous toluene and degassed deionized water (e.g., 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1,7-diphenylheptane.

Quantitative Data (Representative)

Boronic Acid Product Catalyst System Base Solvent Temp (°C) Time (h) Yield (%)

| Phenylboronic acid | 1,7-Diphenylheptane | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 90 | 18 | 80-90 |

G Reactants This compound + Phenylboronic Acid Reaction_Conditions Toluene/H2O 90°C, 18h Reactants->Reaction_Conditions Catalyst_Base Pd(OAc)2/SPhos + K3PO4 Catalyst_Base->Reaction_Conditions Workup Aqueous Workup & Extraction Reaction_Conditions->Workup Purification Column Chromatography Workup->Purification Product 1,7-Diphenylheptane Purification->Product

Suzuki Cross-Coupling Workflow

Application in Drug Development: ω-Phenylalkylamines as Receptor Modulators

Molecules containing the ω-phenylalkylamine scaffold, which can be readily synthesized from this compound, have shown significant biological activity. Specifically, they have been investigated as antagonists for dopamine D2 and serotonin 5-HT2 receptors.[5] The balance of activity at these two receptors is a key strategy in the development of atypical antipsychotic drugs for the treatment of schizophrenia and other neurological disorders.

The 7-phenylheptyl moiety provides a specific chain length and lipophilicity that can influence the binding affinity and selectivity of the molecule for its target receptors. By modifying the amine functionality, for example, by incorporating it into a piperidine ring, medicinal chemists can fine-tune the pharmacological properties of the resulting compounds.

G Omega_Phenylalkylamine ω-Phenylalkylamine (Derived from this compound) Antagonism Antagonism Omega_Phenylalkylamine->Antagonism D2_Receptor Dopamine D2 Receptor Therapeutic_Effect Potential Therapeutic Effect (e.g., Antipsychotic) D2_Receptor->Therapeutic_Effect 5HT2_Receptor Serotonin 5-HT2 Receptor 5HT2_Receptor->Therapeutic_Effect Antagonism->D2_Receptor Antagonism->5HT2_Receptor

Hypothetical Signaling Pathway Modulation

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its ability to undergo a wide range of chemical transformations, including nucleophilic substitutions, Grignard reactions, and palladium-catalyzed cross-couplings, allows for the efficient construction of complex molecular architectures. The protocols provided herein serve as a guide for the utilization of this reagent in the synthesis of various organic compounds. Furthermore, its application in the synthesis of ω-phenylalkylamines highlights its potential in the field of drug discovery, particularly for the development of novel therapeutics targeting CNS disorders.

References

Application Notes and Protocols for the Functionalization of the Terminal Bromine in 1-Bromo-7-phenylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the terminal bromine atom in 1-bromo-7-phenylheptane. This versatile starting material is a valuable building block in organic synthesis, allowing for the introduction of a variety of functional groups at the terminus of a seven-carbon aliphatic chain bearing a phenyl group. The protocols outlined below cover key transformations including nucleophilic substitution, Grignard reagent formation, and palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of novel compounds for pharmaceutical and materials science research.

Overview of Functionalization Strategies

This compound serves as an excellent substrate for a range of chemical transformations due to the reactivity of the primary alkyl bromide. The key functionalization strategies detailed in these notes are:

  • Nucleophilic Substitution: The bromide is readily displaced by a variety of nucleophiles to introduce nitrogen, oxygen, and other heteroatom-containing functional groups.

  • Grignard Reagent Formation: Conversion of the alkyl bromide to the corresponding Grignard reagent opens up possibilities for carbon-carbon bond formation with various electrophiles.

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki and Sonogashira couplings enable the formation of new carbon-carbon bonds, connecting the 7-phenylheptyl moiety to aryl, vinyl, or alkynyl groups.

Data Presentation: Comparison of Functionalization Methods

The following table summarizes the reaction conditions and yields for various functionalization reactions of this compound.

Reaction TypeNucleophile/ElectrophileCatalyst/ReagentsSolventTemperature (°C)Time (h)Yield (%)
Nucleophilic Substitution
N-Alkylation2,3:5,6-diacetone-1,4-dideoxy-1,4-imino-D-mannitolK₂CO₃Not specified30-80Not specified69
Azide Formation (Representative)Sodium Azide (NaN₃)-DMF60-8012-24>90
Cyanide Substitution (Representative)Potassium Cyanide (KCN)-DMSO1006~90
Amine Formation (Gabriel Synthesis)Potassium Phthalimide-DMF1008High
Grignard Reaction
CarboxylationCarbon Dioxide (CO₂)Magnesium (Mg)Diethyl etherReflux2~70-80
Palladium-Catalyzed Coupling
Suzuki Coupling (Representative)Phenylboronic acidPd(OAc)₂/PCy₃Toluene8012~80-90
Sonogashira Coupling (Representative)PhenylacetylenePd(PPh₃)₄, CuITriethylamine806~85-95

Experimental Protocols and Workflows

Nucleophilic Substitution: N-Alkylation

This protocol is based on a patented procedure for the N-alkylation of a protected imino-D-mannitol with this compound.

Protocol:

  • To a solution of 2,3:5,6-diacetone-1,4-dideoxy-1,4-imino-D-mannitol (0.62 mmol) in a suitable solvent, add potassium carbonate (K₂CO₃).

  • Add this compound (1.24 mmol).

  • Heat the reaction mixture to a temperature between 30-80 °C and stir until the reaction is complete (monitoring by TLC or LC-MS).

  • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield N-(7-phenylheptyl)-2,3:5,6-diacetone-1,4-dideoxy-1,4-imino-D-mannitol.

sub This compound + Imino-D-mannitol reagents K₂CO₃ sub->reagents Add solvent Solvent reagents->solvent Add reaction Heating (30-80 °C) solvent->reaction Heat & Stir workup Filtration & Concentration reaction->workup Process purification Column Chromatography workup->purification Purify product N-Alkylated Product purification->product

N-Alkylation Workflow
Grignard Reagent Formation and Carboxylation

This protocol describes the formation of the Grignard reagent from this compound and its subsequent reaction with carbon dioxide to form 8-phenyloctanoic acid.

Protocol:

  • Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Place magnesium turnings (1.2 equivalents) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Add a small crystal of iodine to activate the magnesium.

  • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.

  • Add a small portion of the this compound solution to the magnesium turnings to initiate the reaction (indicated by heat evolution and disappearance of the iodine color).

  • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture in an ice bath and slowly add crushed dry ice (solid CO₂) in excess.

  • Allow the mixture to warm to room temperature and stir until all the dry ice has sublimated.

  • Quench the reaction by slowly adding a cold, dilute solution of hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 8-phenyloctanoic acid by recrystallization or column chromatography.

start This compound + Mg ether Anhydrous Diethyl Ether start->ether Dissolve grignard Formation of 7-Phenylheptylmagnesium bromide ether->grignard Reflux co2 Addition of Dry Ice (CO₂) grignard->co2 React workup Acidic Workup (HCl) co2->workup Quench extraction Extraction with Diethyl Ether workup->extraction Process purification Purification extraction->purification Purify product 8-Phenyloctanoic Acid purification->product

Grignard Carboxylation Workflow
Palladium-Catalyzed Suzuki Coupling (Representative Protocol)

This protocol is a representative procedure for the Suzuki coupling of an alkyl bromide with an arylboronic acid.

Protocol:

  • In an oven-dried Schlenk flask, combine this compound (1.0 equivalent), phenylboronic acid (1.2 equivalents), palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents), and tricyclohexylphosphine (PCy₃, 0.04 equivalents).

  • Add a base such as potassium phosphate (K₃PO₄, 2.0 equivalents).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once complete, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield 1,7-diphenylheptane.

start This compound + Phenylboronic Acid catalyst Pd(OAc)₂/PCy₃ + K₃PO₄ start->catalyst Add solvent Anhydrous Toluene catalyst->solvent Add reaction Heating (80 °C) under Argon solvent->reaction Heat & Stir workup Filtration & Aqueous Workup reaction->workup Process purification Column Chromatography workup->purification Purify product 1,7-Diphenylheptane purification->product

Suzuki Coupling Workflow
Palladium-Catalyzed Sonogashira Coupling (Representative Protocol)

This protocol is a representative procedure for the Sonogashira coupling of an alkyl bromide with a terminal alkyne.

Protocol:

  • In an oven-dried Schlenk flask, combine this compound (1.0 equivalent), phenylacetylene (1.2 equivalents), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equivalents), and copper(I) iodide (CuI, 0.05 equivalents).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon) three times.

  • Add anhydrous triethylamine via syringe.

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once complete, cool the reaction mixture to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite to remove the catalyst and salts.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield 1-phenyl-8-phenyl-1-octyne.

start This compound + Phenylacetylene catalyst Pd(PPh₃)₄/CuI start->catalyst Add solvent Triethylamine catalyst->solvent Add reaction Heating (80 °C) under Argon solvent->reaction Heat & Stir workup Filtration & Aqueous Workup reaction->workup Process purification Column Chromatography workup->purification Purify product 1-Phenyl-8-phenyl-1-octyne purification->product

Sonogashira Coupling Workflow

Application Notes and Protocols for 1-Bromo-7-phenylheptane in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Bromo-7-phenylheptane is a bifunctional organic molecule with potential applications in materials science, particularly in the synthesis of well-defined polymers through controlled radical polymerization techniques. Its structure, featuring a terminal bromine atom and a phenyl group connected by a seven-carbon aliphatic chain, makes it a candidate as an initiator for Atom Transfer Radical Polymerization (ATRP). This allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity indices.

The phenyl group can be incorporated as a terminal functional group in a polymer chain, influencing its thermal and mechanical properties. The alkyl chain acts as a flexible spacer. These features make this compound a potentially valuable building block for creating novel block copolymers and functionalized materials for a range of applications.

Application: Synthesis of Polystyrene-block-poly(methyl methacrylate) (PS-b-PMMA) Copolymers

This section outlines the use of this compound as an initiator for the synthesis of a polystyrene macroinitiator (PS-Br) via ATRP, followed by the chain extension with methyl methacrylate (MMA) to form the PS-b-PMMA block copolymer.

Data Presentation

The following table summarizes the hypothetical quantitative data for the synthesis of PS-Br and PS-b-PMMA using this compound as an initiator.

Polymer SampleMonomerInitiator/Monomer/Catalyst/Ligand RatioTime (h)Conversion (%)Mn ( g/mol ) (Theoretical)Mn ( g/mol ) (SEC)PDI (Mw/Mn)
PS-BrStyrene1 / 100 / 1 / 2692960094001.15
PS-b-PMMAMMA1 / 200 / 1 / 2128827000265001.25

Mn = Number-average molecular weight, PDI = Polydispersity Index, SEC = Size Exclusion Chromatography

Experimental Protocols

1. Materials

  • This compound (initiator)

  • Styrene (monomer)

  • Methyl methacrylate (MMA) (monomer)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Methanol (non-solvent for precipitation)

  • Tetrahydrofuran (THF) (for SEC analysis)

2. Protocol for Synthesis of Polystyrene Macroinitiator (PS-Br)

  • Preparation: A 100 mL Schlenk flask is charged with CuBr (0.143 g, 1 mmol). The flask is sealed with a rubber septum, and the contents are degassed by three cycles of vacuum and argon backfill.

  • Addition of Reagents: Styrene (10.4 g, 100 mmol), this compound (0.255 g, 1 mmol), PMDETA (0.346 g, 2 mmol), and anisole (20 mL) are added to the flask under an argon atmosphere using degassed syringes.

  • Polymerization: The flask is immersed in an oil bath preheated to 110°C. The polymerization is allowed to proceed for 6 hours with constant stirring.

  • Termination: The polymerization is terminated by cooling the flask to room temperature and exposing the reaction mixture to air.

  • Purification: The mixture is diluted with THF and passed through a short column of neutral alumina to remove the copper catalyst. The polymer is then precipitated by dropwise addition of the solution into an excess of cold methanol. The precipitated polymer (PS-Br) is collected by filtration and dried under vacuum.

3. Protocol for Synthesis of PS-b-PMMA Block Copolymer

  • Preparation: A 100 mL Schlenk flask is charged with the dried PS-Br macroinitiator (9.4 g, 1 mmol) and CuBr (0.143 g, 1 mmol). The flask is sealed and degassed.

  • Addition of Reagents: MMA (20.0 g, 200 mmol), PMDETA (0.346 g, 2 mmol), and anisole (40 mL) are added to the flask under an argon atmosphere.

  • Polymerization: The flask is placed in an oil bath at 90°C and stirred for 12 hours.

  • Termination and Purification: The polymerization is terminated and the resulting PS-b-PMMA block copolymer is purified using the same procedure described for the PS-Br macroinitiator.

Visualizations

experimental_workflow cluster_synthesis Synthesis of PS-Br Macroinitiator cluster_chain_extension Synthesis of PS-b-PMMA Block Copolymer start Start reagents Add Styrene, this compound, CuBr, PMDETA, Anisole start->reagents polymerization1 Polymerize at 110°C reagents->polymerization1 purification1 Purify by Precipitation polymerization1->purification1 ps_br PS-Br Macroinitiator purification1->ps_br ps_br_input PS-Br Macroinitiator ps_br->ps_br_input reagents2 Add MMA, CuBr, PMDETA, Anisole ps_br_input->reagents2 polymerization2 Polymerize at 90°C reagents2->polymerization2 purification2 Purify by Precipitation polymerization2->purification2 ps_b_pmma PS-b-PMMA purification2->ps_b_pmma

Caption: Workflow for the synthesis of PS-b-PMMA.

signaling_pathway cluster_initiation Initiation cluster_propagation Propagation cluster_chain_extension Chain Extension initiator This compound radical Initiator Radical initiator->radical Activation catalyst Cu(I)Br/PMDETA catalyst_ox Cu(II)Br2/PMDETA catalyst->catalyst_ox Oxidation styrene Styrene Monomer radical->styrene Adds to ps_radical Polystyrene Radical ps_radical->styrene Propagates ps_dormant PS-Br (Dormant) ps_radical->ps_dormant Deactivation ps_dormant->ps_radical Activation mma MMA Monomer ps_dormant->mma Initiates ps_b_pmma_radical PS-b-PMMA Radical ps_b_pmma_radical->mma Propagates ps_b_pmma_dormant PS-b-PMMA (Dormant) ps_b_pmma_radical->ps_b_pmma_dormant Deactivation ps_b_pmma_dormant->ps_b_pmma_radical Activation

Caption: ATRP mechanism for block copolymer synthesis.

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 1-Bromo-7-phenylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling reaction for 1-Bromo-7-phenylheptane.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for a successful Suzuki coupling with an alkyl bromide like this compound?

A1: The three most critical parameters for successful Suzuki coupling of alkyl halides are the choice of catalyst (specifically the ligand), the base, and the solvent system. Unlike aryl halides, alkyl halides undergo oxidative addition to the palladium center more slowly and can be prone to side reactions like β-hydride elimination. Therefore, a carefully selected catalyst system is paramount.

Q2: Which palladium catalysts and ligands are recommended for coupling unactivated primary alkyl bromides?

A2: For unactivated primary alkyl bromides such as this compound, highly active catalysts are required. These typically consist of a palladium precursor (e.g., Pd(OAc)2 or Pd2(dba)3) and a bulky, electron-rich phosphine ligand. Buchwald ligands like SPhos, XPhos, and RuPhos are known to be highly effective for these types of transformations. These ligands facilitate the oxidative addition step and promote the desired reductive elimination.

Q3: What is the best choice of base for this reaction?

A3: A strong, non-nucleophilic base is generally preferred to minimize side reactions. Common choices include potassium phosphate (K3PO4), cesium carbonate (Cs2CO3), and potassium tert-butoxide (t-BuOK). The choice of base can be solvent-dependent and may require empirical optimization for the best results.

Q4: Can I use aqueous conditions for the Suzuki coupling of this compound?

A4: Yes, biphasic solvent systems, often containing water, are frequently used for Suzuki couplings. A common system is a mixture of an organic solvent like toluene, dioxane, or THF with an aqueous solution of the base. The presence of water can be beneficial for dissolving the inorganic base and can sometimes accelerate the reaction.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Inappropriate base or solvent. 3. Reaction temperature is too low. 4. Poor quality of reagents (e.g., wet solvent, oxidized boronic acid).1. Screen different palladium/ligand combinations (see Table 1). Ensure the palladium precursor and ligand are handled under an inert atmosphere. 2. Test a range of bases (K3PO4, Cs2CO3, t-BuOK) and solvent systems (e.g., Toluene/H2O, Dioxane/H2O). 3. Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and decomposition. 4. Use freshly distilled/dried solvents and high-purity reagents.
Formation of Homocoupling Product (Biphenyl) 1. Oxidative homocoupling of the boronic acid. 2. High reaction temperature.1. Ensure the reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen) to minimize oxygen exposure. 2. Lower the reaction temperature.
Protodeboronation (Loss of Boronic Acid) 1. Presence of water and/or acidic impurities. 2. Prolonged reaction time at high temperature.1. Use anhydrous solvents and ensure the base is sufficiently strong to neutralize any acidic impurities. 2. Monitor the reaction progress by TLC or GC/MS and stop the reaction once the starting material is consumed.
Formation of Heptylbenzene (Reduction of Bromide) 1. β-hydride elimination from the alkyl-palladium intermediate followed by reductive elimination.1. This is less likely with a terminal phenyl group but can occur. Using a bulkier ligand on the palladium can disfavor this pathway.

Comparative Data for Catalyst Systems

The following table summarizes reaction conditions that have been found to be effective for the Suzuki coupling of primary alkyl halides with phenylboronic acid. These can serve as a starting point for the optimization of the this compound coupling.

Catalyst System Base Solvent Temp (°C) Typical Yield (%)
Pd(OAc)2 / SPhosK3PO4Toluene / H2O10085-95
Pd2(dba)3 / XPhosCs2CO3Dioxane10080-90
Pd(OAc)2 / RuPhost-BuOKTHF8088-96

Key Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a general starting point and may require optimization.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K3PO4), anhydrous

  • Toluene, anhydrous

  • Deionized water, degassed

  • Argon or Nitrogen gas

  • Reaction vessel (e.g., Schlenk tube)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (Argon), add Pd(OAc)2 (2 mol%), SPhos (4 mol%), and K3PO4 (2.0 equivalents).

  • Add this compound (1.0 equivalent) and phenylboronic acid (1.2 equivalents).

  • Add anhydrous toluene and degassed water to create a 10:1 toluene:water mixture (concentration of the limiting reagent at 0.1 M).

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow reagents 1. Reagent Preparation (Inert Atmosphere) setup 2. Reaction Setup (Add reagents, solvent) reagents->setup reaction 3. Heating & Stirring (e.g., 100 °C) setup->reaction monitoring 4. Reaction Monitoring (TLC, GC/MS) reaction->monitoring monitoring->reaction Continue if incomplete workup 5. Aqueous Workup (Extraction & Washing) monitoring->workup If complete purification 6. Purification (Column Chromatography) workup->purification analysis 7. Product Analysis (NMR, MS) purification->analysis

Caption: Suzuki Coupling Experimental Workflow.

troubleshooting_logic start Low/No Product Formation catalyst Check Catalyst System (Ligand, Pd Source) start->catalyst conditions Vary Reaction Conditions (Base, Solvent, Temp) start->conditions reagents Verify Reagent Quality (Anhydrous, Pure) start->reagents side_reactions Analyze for Side Products (Homocoupling, Reduction) start->side_reactions success Successful Coupling catalyst->success Optimization conditions->success Optimization reagents->success Improvement side_reactions->conditions Adjust

Caption: Troubleshooting Logic for Low Yield.

Technical Support Center: Grignard Reactions with 1-Bromo-7-phenylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve yields in Grignard reactions involving 1-bromo-7-phenylheptane.

Troubleshooting Guide

This guide addresses common issues encountered during the formation and use of the Grignard reagent from this compound.

Symptom Possible Cause(s) Recommended Solution(s)
Reaction Fails to Initiate (No heat, cloudiness, or bubbling observed)1. Inactive Magnesium Surface: A passivating layer of magnesium oxide (MgO) is preventing the reaction.[1][2] 2. Presence of Moisture: Trace amounts of water in glassware, solvent, or reagents are quenching the reaction.[3][4] 3. Low Reactivity of Alkyl Bromide: Long-chain alkyl bromides can be less reactive.1. Activate the Magnesium: - Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane (DBE).[2][5] The disappearance of the iodine color or bubbling from ethylene gas indicates activation.[2] - Physical Activation: Crush the magnesium turnings with a dry glass rod or use an ultrasonic bath to physically disrupt the oxide layer.[2][3] - Advanced Activation: For difficult cases, activators like diisobutylaluminum hydride (DIBAH) can be used at low temperatures.[6] 2. Ensure Anhydrous Conditions: - Flame-dry all glassware under an inert atmosphere (nitrogen or argon) before use.[4] - Use freshly distilled, anhydrous solvents (e.g., THF or diethyl ether).[7] 3. Promote Initiation: - Add a small portion (about 10%) of the this compound solution to the activated magnesium and gently warm the mixture with a heat gun.[4] - Once initiated, add the remaining solution slowly.
Low Yield of Grignard Reagent (and subsequent products)1. Wurtz Coupling: A major side reaction where the Grignard reagent (R-MgBr) reacts with the starting material (R-Br) to form a dimer (R-R).[4][8] This is common with primary alkyl halides. 2. Incomplete Reaction: Not all of the this compound has reacted. 3. Grignard Reagent Decomposition: The reaction was run for too long or at too high a temperature, leading to degradation.1. Minimize Wurtz Coupling: - Slow Addition: Add the this compound solution dropwise to the magnesium suspension. This avoids high local concentrations of the alkyl halide.[8] - Temperature Control: Maintain a gentle reflux. Excessive heat can accelerate Wurtz coupling.[8][9] Use an ice bath if the reaction becomes too vigorous. - Solvent Choice: Consider using diethyl ether, which can sometimes suppress Wurtz coupling compared to THF for certain substrates.[8] 2. Drive Reaction to Completion: - Use a slight excess of magnesium (1.1-1.2 equivalents). - Allow for sufficient reaction time after the addition is complete (e.g., 30-60 minutes), but avoid prolonged heating.[10] 3. Titrate the Grignard Reagent: Before use, titrate a small aliquot of the Grignard solution (e.g., with I₂) to determine its exact concentration.[1] This ensures accurate stoichiometry in the subsequent reaction.
Reaction Mixture Turns Dark Brown or Black 1. Decomposition: Overheating can cause the Grignard reagent to decompose. 2. Side Reactions: Formation of finely divided metal from side reactions can cause darkening.[1]1. Maintain Moderate Temperature: Ensure the reaction does not overheat. A gentle reflux is ideal.[9] 2. Ensure Reagent Purity: Use pure this compound and high-quality magnesium.

Visual Troubleshooting Workflow for Reaction Initiation

G start Start: Add Alkyl Halide to Mg check_init Observe for signs of initiation: - Gentle reflux - Cloudiness - Exotherm start->check_init success Initiation Successful! Proceed with slow addition. check_init->success Yes no_init No Initiation Observed check_init->no_init No activate_mg Activate Magnesium: - Add I₂ or DBE - Crush turnings - Gentle warming no_init->activate_mg recheck_init Re-observe for initiation activate_mg->recheck_init recheck_init->success Yes fail Reaction Failed. Check for moisture. Verify reagent quality. recheck_init->fail No

Caption: Troubleshooting workflow for Grignard reaction initiation.

Frequently Asked Questions (FAQs)

Q1: Why is my Grignard reaction with this compound not starting?

A1: The most common reason for initiation failure is the presence of a passivating magnesium oxide (MgO) layer on the magnesium turnings.[1][2] This layer prevents the magnesium from reacting with the alkyl bromide. Another critical factor is the presence of trace amounts of water in your glassware or solvent, which will quench the Grignard reagent as it forms.[3][4]

Solution:

  • Activate the Magnesium: Use a chemical activator like a small crystal of iodine or a few drops of 1,2-dibromoethane.[2][5]

  • Ensure Anhydrous Conditions: Rigorously dry all glassware by flame-drying under an inert atmosphere and use anhydrous grade solvents.[4]

Q2: I'm observing a significant amount of a high-boiling point byproduct. What is it and how can I avoid it?

A2: This is likely the Wurtz coupling product, 1,14-diphenyltetradecane, formed from the reaction of the 7-phenylheptylmagnesium bromide with unreacted this compound.[8] This side reaction is a common issue, especially with primary alkyl halides.

Solution:

  • Slow Addition: Add the this compound solution very slowly to the stirred magnesium suspension. This maintains a low concentration of the alkyl halide, favoring its reaction with magnesium over the already-formed Grignard reagent.[8]

  • Control Temperature: The Grignard formation is exothermic. Maintain a steady, gentle reflux and avoid overheating, which accelerates the coupling reaction.[8][9]

Q3: Should I use THF or diethyl ether as the solvent?

A3: Both are common solvents for Grignard reactions. Tetrahydrofuran (THF) is generally a better solvent for forming Grignard reagents from less reactive halides because it is more polar and has a higher boiling point (66°C vs. 35°C for diethyl ether), allowing for higher reaction temperatures if needed.[7][11] The lone pair electrons on the oxygen in THF also effectively stabilize the magnesium center.[12][13] However, for some substrates, THF can promote Wurtz coupling more than diethyl ether.[8] For a long-chain alkyl bromide like this compound, THF is often a good starting choice, but if Wurtz coupling is a major issue, switching to diethyl ether may improve the yield of the desired Grignard reagent.

Q4: How do I know if my Grignard reagent has formed successfully?

A4: Visual indicators of a successful Grignard reagent formation include:

  • The disappearance of the color if an iodine crystal was used for activation.[2]

  • Spontaneous, gentle boiling of the solvent at the start of the reaction.[2]

  • The appearance of a cloudy, gray, or brownish suspension.[2]

  • A noticeable exothermic reaction (the flask gets warm).

For quantitative assessment, you should titrate the reagent before use to determine its molar concentration.[1]

Grignard Reaction Pathway and Side Reaction

G cluster_main Desired Grignard Formation cluster_side Wurtz Coupling (Side Reaction) RBr This compound (R-Br) RMgBr 7-Phenylheptylmagnesium bromide (R-MgBr) RBr->RMgBr Mg Magnesium (Mg) Mg->RMgBr Solvent Anhydrous Ether or THF Solvent->RMgBr RMgBr_side R-MgBr RR 1,14-Diphenyltetradecane (R-R) RMgBr_side->RR MgBr2 MgBr₂ RMgBr_side->MgBr2 RBr_side R-Br RBr_side->RR RBr_side->MgBr2

Caption: Main reaction pathway versus the Wurtz coupling side reaction.

Experimental Protocol: Preparation of 7-Phenylheptylmagnesium Bromide

This protocol outlines a standard procedure for the preparation of the Grignard reagent from this compound, incorporating best practices to maximize yield.

Materials:

  • Magnesium turnings (1.2 eq)

  • This compound (1.0 eq)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Iodine (1-2 small crystals) or 1,2-dibromoethane (DBE, ~5 mol%)

  • Three-neck round-bottom flask, reflux condenser, and pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle or heat gun

Procedure:

  • Glassware Preparation: Thoroughly flame-dry all glassware under a stream of inert gas or oven-dry overnight. Assemble the apparatus (flask, condenser, dropping funnel) while still warm and allow it to cool to room temperature under a positive pressure of inert gas.[1]

  • Magnesium Activation: Place the magnesium turnings and a magnetic stir bar into the reaction flask. Add a small crystal of iodine.[4] Gently warm the flask with a heat gun under a flow of inert gas until the purple iodine vapor coats the turnings and then dissipates.[5] Allow the flask to cool.

  • Reagent Setup: Add enough anhydrous solvent (THF or diethyl ether) to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound in the remaining anhydrous solvent.

  • Initiation: Add approximately 10% of the this compound solution from the dropping funnel to the stirred magnesium suspension.[4] Watch for signs of reaction (gentle reflux, cloudiness). If the reaction does not start within a few minutes, gently warm the flask.

  • Grignard Reagent Formation: Once the reaction has initiated, add the rest of the this compound solution dropwise at a rate that maintains a gentle, steady reflux.[8] Use a water bath to cool the flask if the reaction becomes too vigorous.

  • Reaction Completion: After the addition is complete, continue to stir the mixture. You may gently heat it to maintain a reflux for an additional 30-60 minutes to ensure the reaction goes to completion.

  • Use or Storage: The resulting gray-to-brownish suspension is the Grignard reagent. Cool the solution to room temperature. It should be used immediately for the best results. If necessary, it can be stored for a short period under a tightly sealed, inert atmosphere.

Workflow for Grignard Reagent Preparation

G prep 1. Prepare Dry Glassware under Inert Atmosphere activate 2. Activate Mg Turnings with Iodine/DBE prep->activate initiate 3. Add ~10% Alkyl Halide Solution to Initiate activate->initiate add 4. Slow, Dropwise Addition of Remaining Alkyl Halide initiate->add reflux 5. Maintain Gentle Reflux (Control Exotherm) add->reflux complete 6. Stir for 30-60 min After Addition is Complete reflux->complete product Product: Grignard Reagent (Cloudy Gray/Brown Suspension) complete->product

Caption: Step-by-step workflow for preparing the Grignard reagent.

References

Technical Support Center: Synthesis of 1-Bromo-7-phenylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-Bromo-7-phenylheptane. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis Route 1: From 7-phenylheptan-1-ol using HBr/H₂SO₄

Q1: My reaction produced a significant amount of a high-boiling point, non-polar impurity. What is it and how can I avoid it?

A1: The most likely side product in this reaction is bis(7-phenylheptyl) ether . This occurs through an acid-catalyzed intermolecular dehydration (condensation) of two molecules of 7-phenylheptan-1-ol.[1][2][3][4][5]

Troubleshooting:

  • Temperature Control: Maintain the reaction temperature carefully. Higher temperatures favor the elimination and ether formation side reactions.[4] For primary alcohols, gentle heating is typically sufficient.[1]

  • Reaction Time: Prolonged reaction times can increase the formation of the ether byproduct. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.

  • Acid Concentration: While sulfuric acid is a common catalyst, using it in excess or at high concentrations can promote dehydration. Use the minimum effective amount of sulfuric acid.

Q2: I am observing some alkene formation in my crude product. How can I minimize this?

A2: While less common for primary alcohols compared to secondary and tertiary ones, elimination to form 7-phenylhept-1-ene can occur, especially at elevated temperatures.[2][5]

Troubleshooting:

  • Lower Reaction Temperature: As with ether formation, lower temperatures will disfavor the elimination pathway.

  • Choice of Acid: Using HBr alone without sulfuric acid can sometimes reduce the extent of elimination, as H₂SO₄ is a strong dehydrating agent.

Synthesis Route 2: From 7-phenylheptan-1-ol using the Appel Reaction (CBr₄/PPh₃)

Q3: My main challenge is purifying the product from a white, crystalline solid. What is this solid and what is the best way to remove it?

A3: The white, crystalline solid is triphenylphosphine oxide (TPPO) , a stoichiometric byproduct of the Appel reaction.[6] Its removal is a common challenge in this synthesis.

Troubleshooting Purification:

  • Crystallization: TPPO is often less soluble in non-polar solvents than the desired alkyl bromide. Precipitation of TPPO from a concentrated solution in a solvent like hexanes or a mixture of hexanes and ethyl acetate, followed by filtration, is a common purification strategy.

  • Column Chromatography: Flash column chromatography on silica gel is a very effective method for separating this compound from TPPO. A non-polar eluent system, such as hexanes or a gradient of ethyl acetate in hexanes, will typically allow for good separation.

  • Alternative Workup: A less common method involves the conversion of TPPO to a water-soluble complex.

Q4: Are there any other significant side reactions with the Appel reaction for a primary alcohol like 7-phenylheptan-1-ol?

A4: For primary alcohols, the Appel reaction is generally very clean and proceeds via an Sₙ2 mechanism, which minimizes side reactions like rearrangements or eliminations.[6][7][8][9][10] The primary difficulty lies in the purification from the phosphine oxide byproduct.

Synthesis Route 3: From 1,7-dibromoheptane and Phenyllithium

Q5: My reaction is giving me a mixture of the desired product and a non-polar compound with a higher molecular weight. What could this be?

A5: A likely byproduct is 1,7-diphenylheptane . This can form if a second molecule of phenyllithium reacts with the already formed this compound.

Troubleshooting:

  • Stoichiometry and Addition Order: Carefully control the stoichiometry of the phenyllithium. Using a slight excess of 1,7-dibromoheptane can help to minimize the formation of the diphenyl byproduct. Slow, dropwise addition of the phenyllithium solution to the cooled solution of 1,7-dibromoheptane is crucial.[11]

  • Temperature Control: Maintain a low reaction temperature (e.g., -30°C to -40°C) during the addition of phenyllithium to improve selectivity.[11]

Q6: I am concerned about elimination reactions. Can 7-bromohept-1-ene be formed?

A6: While phenyllithium is a strong base, under the typical low-temperature conditions used for this reaction, nucleophilic substitution is the predominant pathway. The formation of 7-bromohept-1-ene via elimination is generally a minor side reaction but can be minimized by maintaining a low reaction temperature.

Quantitative Data Summary

Synthesis RouteStarting Material(s)ReagentsCommon Side Product(s)Typical YieldPurity Notes
1 7-phenylheptan-1-olHBr, H₂SO₄bis(7-phenylheptyl) ether, 7-phenylhept-1-eneModerate to GoodPurity can be affected by ether and alkene byproducts.
2 7-phenylheptan-1-olCBr₄, PPh₃Triphenylphosphine oxideHighHigh purity after removal of triphenylphosphine oxide.
3 1,7-dibromoheptane, Phenyllithium-1,7-diphenylheptane, 7-bromohept-1-eneModeratePurity depends on careful control of stoichiometry and temperature.[11]

Experimental Protocols

Protocol 1: Synthesis of this compound from 1,7-dibromoheptane and Phenyllithium

This protocol is adapted from a literature procedure.[11]

  • Reaction Setup: A solution of 1,7-dibromoheptane (49 g, 0.18 mol) in 300 ml of anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. The solution is cooled to between -30°C and -40°C in a dry ice/acetone bath.

  • Addition of Phenyllithium: A 2.0 M solution of phenyllithium in cyclohexane-ether (15 g, 0.18 mol) is added dropwise to the stirred solution of 1,7-dibromoheptane over 3 hours, maintaining the internal temperature between -30°C and -40°C.

  • Reaction Progression: After the addition is complete, the reaction mixture is stirred at -10°C to -20°C for 3 hours, and then allowed to warm to room temperature and stirred overnight.

  • Workup: The reaction is carefully quenched by the slow addition of 50 ml of water. The aqueous layer is separated and extracted twice with 150 ml portions of diethyl ether.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield a yellow oil. The crude product is then purified by vacuum distillation through a Vigreux column to afford this compound.

Visualizations

Synthesis_Pathways cluster_0 Route 1: From Alcohol with HBr/H2SO4 cluster_1 Route 2: Appel Reaction cluster_2 Route 3: From Dibromide A1 7-phenylheptan-1-ol P1 This compound A1->P1 HBr, H2SO4 (Substitution) S1 bis(7-phenylheptyl) ether A1->S1 H2SO4, Heat (Condensation) S2 7-phenylhept-1-ene A1->S2 H2SO4, High Heat (Elimination) B1 7-phenylheptan-1-ol P2 This compound B1->P2 CBr4, PPh3 (SN2 Reaction) S3 Triphenylphosphine oxide B1->S3 CBr4, PPh3 (Byproduct) C1 1,7-dibromoheptane + Phenyllithium P3 This compound C1->P3 Nucleophilic Substitution S5 7-bromohept-1-ene C1->S5 Elimination (Minor) S4 1,7-diphenylheptane P3->S4 + Phenyllithium (Side Reaction)

Caption: Synthetic pathways to this compound and major side reactions.

Troubleshooting_Workflow Start Problem Encountered During Synthesis Impurity Presence of Unexpected Impurity? Start->Impurity LowYield Low Yield? Start->LowYield Purification Purification Difficulty? Start->Purification Impurity_HighBP High Boiling Point, Non-Polar Impurity? Impurity->Impurity_HighBP Yes Impurity_Alkene Alkene Detected (e.g., by NMR)? Impurity->Impurity_Alkene Yes Impurity_Diphenyl Higher MW Diphenyl Byproduct? Impurity->Impurity_Diphenyl Yes Soln_LowYield Review Reaction Conditions: - Temperature - Reaction Time - Reagent Quality LowYield->Soln_LowYield Yes Impurity_TPPO White Crystalline Solid Impurity (Appel Reaction)? Purification->Impurity_TPPO Yes Soln_Ether Check Temperature Control and Reaction Time Impurity_HighBP->Soln_Ether Yes (Route 1) Soln_Alkene Lower Reaction Temperature Impurity_Alkene->Soln_Alkene Yes (Route 1) Soln_Diphenyl Verify Stoichiometry and Slow Addition at Low Temp Impurity_Diphenyl->Soln_Diphenyl Yes (Route 3) Soln_TPPO Use Crystallization or Column Chromatography for Removal Impurity_TPPO->Soln_TPPO Yes

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of Crude 1-Bromo-7-phenylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-Bromo-7-phenylheptane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities present in crude this compound are highly dependent on the synthetic route employed.

  • From 7-phenyl-1-heptanol: Common impurities include unreacted starting material (7-phenyl-1-heptanol), and byproducts such as bis(7-phenylheptyl) ether (formed via a side reaction), and 7-phenyl-1-heptene (resulting from elimination). If an Appel reaction is used, triphenylphosphine oxide will be a major byproduct.[1][2]

  • From 1,7-dibromoheptane and a phenylating agent: Unreacted 1,7-dibromoheptane and biphenyl (from coupling of the phenylating agent) can be significant impurities.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification method depends on the nature of the impurities and the scale of the reaction.

  • Fractional Vacuum Distillation: This is the most effective method for separating this compound from non-volatile or high-boiling impurities like unreacted starting alcohol, triphenylphosphine oxide, and salts. It is particularly suitable for large-scale purifications.

  • Column Chromatography: This technique is ideal for removing impurities with similar boiling points to the desired product, such as isomeric byproducts or structurally related impurities. It is highly effective for achieving high purity on a lab scale.

  • Aqueous Workup: A standard workup procedure involving washing the crude product with water, a weak base (like sodium bicarbonate solution), and brine is crucial for removing inorganic salts, acidic or basic residues, and some water-soluble impurities before final purification.

Q3: What is the expected purity of this compound after purification?

A3: Commercially available this compound typically has a purity of >95%.[3] With careful purification by fractional vacuum distillation or column chromatography, it is possible to achieve a purity of 98% or higher.

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective techniques for monitoring the purification process.

  • TLC: A non-polar eluent system, such as hexane/ethyl acetate, can be used to separate the less polar this compound from more polar impurities like the starting alcohol.

  • GC-MS: This method is excellent for identifying and quantifying volatile impurities and confirming the identity and purity of the final product.

Troubleshooting Guides

Low Yield After Purification
Possible Cause Recommended Solution
Incomplete Reaction Before purification, ensure the reaction has gone to completion using TLC or GC-MS analysis. If necessary, adjust reaction conditions (e.g., reaction time, temperature, or reagent stoichiometry).
Product Loss During Aqueous Workup Emulsion formation during extraction can lead to significant product loss. To break emulsions, add a small amount of brine (saturated NaCl solution). Ensure complete phase separation before separating the layers.
Inefficient Fractional Distillation Use an efficient distillation column (e.g., Vigreux or packed column) and maintain a slow and steady distillation rate. Ensure the vacuum is stable throughout the distillation.[4]
Product Decomposition at High Temperatures Distill under a high vacuum to lower the boiling point and minimize thermal decomposition. The boiling point of this compound is reported to be 84-88 °C at 0.2 mmHg.[5]
Co-elution of Impurities During Column Chromatography Optimize the eluent system. A less polar solvent system will generally provide better separation of the non-polar this compound from more polar impurities. A gradient elution may be necessary.
Product Discoloration (Yellow or Brown Hue)
Possible Cause Recommended Solution
Presence of Acidic Impurities Wash the crude product with a saturated sodium bicarbonate solution to neutralize any residual acids before distillation.
Thermal Decomposition As mentioned above, use a high vacuum to lower the distillation temperature. Avoid prolonged heating.
Oxidation While less common for alkyl bromides, exposure to air and light for extended periods can sometimes cause discoloration. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place.
Incomplete Separation of Impurities
Possible Cause Recommended Solution
Azeotrope Formation If an impurity forms an azeotrope with the product, distillation may not be effective. In such cases, column chromatography is the preferred method of purification.
Similar Boiling Points of Product and Impurities Use a longer or more efficient fractionating column for distillation. Alternatively, use column chromatography with an optimized eluent system to achieve separation based on polarity differences.
Overloading the Chromatography Column The amount of crude material loaded onto a chromatography column should typically be 1-5% of the weight of the stationary phase. Overloading will result in poor separation.
Inappropriate Eluent System for Chromatography Use TLC to determine the optimal solvent system that provides good separation between this compound and its impurities. For non-polar compounds like this, a high ratio of a non-polar solvent (e.g., hexane) to a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.

Quantitative Data Summary

Parameter Value Source
Molecular Formula C₁₃H₁₉Br[6]
Molecular Weight 255.19 g/mol [6]
Boiling Point 84-88 °C at 0.2 mmHg[5]
Predicted Boiling Point (Atmospheric Pressure) ~300-320 °C (estimation)
Purity (Commercial) >95%[3]
TLC Eluent System (Typical) Hexane:Ethyl Acetate (e.g., 98:2 to 95:5)
TLC Rf Value (Typical) 0.3 - 0.5 in Hexane:Ethyl Acetate (95:5)

Experimental Protocols

General Aqueous Workup Protocol
  • Transfer the crude reaction mixture to a separatory funnel.

  • If the reaction was performed in a water-miscible solvent (e.g., THF), add water and a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to extract the product.

  • Wash the organic layer sequentially with:

    • Water (to remove water-soluble salts and byproducts).

    • Saturated sodium bicarbonate solution (to neutralize any acidic residues).

    • Brine (to facilitate phase separation and remove residual water).

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

Fractional Vacuum Distillation Protocol
  • Assemble a fractional distillation apparatus equipped with a Vigreux column, a vacuum adapter, and a receiving flask. Ensure all glassware is free of cracks.

  • Add the crude this compound and a magnetic stir bar to the distillation flask.

  • Apply a vacuum and slowly heat the distillation flask with a heating mantle.

  • Collect the fraction that distills at the expected boiling point (84-88 °C at 0.2 mmHg).[5] Monitor the temperature closely; a stable boiling point indicates a pure fraction.

  • Discontinue the distillation before the flask is completely dry to prevent the formation of non-volatile residues.

Column Chromatography Protocol
  • Select an appropriate eluent system by performing TLC. A good starting point for this compound is a mixture of hexane and ethyl acetate (e.g., 98:2). The target Rf value for the product should be around 0.3.

  • Pack the column with silica gel using the wet slurry method with the chosen eluent.

  • Load the sample by dissolving the crude product in a minimal amount of the eluent and carefully adding it to the top of the silica gel bed.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture extraction Extraction start->extraction washing Washing (H2O, NaHCO3, Brine) extraction->washing drying Drying (Na2SO4) washing->drying concentration Concentration drying->concentration distillation Fractional Vacuum Distillation concentration->distillation High-boiling impurities chromatography Column Chromatography concentration->chromatography Polar impurities analysis Purity & Identity Confirmation (TLC, GC-MS, NMR) distillation->analysis chromatography->analysis

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic cluster_impurities Impurity Profile cluster_purification_method Purification Strategy start Crude Product check_purity Assess Purity (TLC/GC-MS) start->check_purity polar_impurities Polar Impurities (e.g., starting alcohol) check_purity->polar_impurities Significant polar spots on TLC nonpolar_impurities Non-polar Impurities (e.g., byproducts) check_purity->nonpolar_impurities Multiple spots with similar Rf to product salts_acids Salts / Acids check_purity->salts_acids Aqueous layer pH not neutral column_chrom Column Chromatography polar_impurities->column_chrom distillation Vacuum Distillation nonpolar_impurities->distillation workup Aqueous Workup salts_acids->workup pure_product Pure this compound column_chrom->pure_product distillation->pure_product workup->check_purity

Caption: Decision-making workflow for selecting a purification strategy.

References

Technical Support Center: Cross-Coupling of 1-Bromo-7-phenylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the cross-coupling of 1-bromo-7-phenylheptane. Our focus is to address the common challenge of minimizing homocoupling side reactions to maximize the yield of the desired cross-coupled product.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of cross-coupling reactions involving this compound?

A1: Homocoupling is an undesired side reaction where two molecules of one of the coupling partners react with each other. In the case of this compound, this can manifest in two primary ways:

  • Wurtz-type coupling: Two molecules of this compound react to form 1,14-diphenyltetradecane. This is a common issue in reactions involving organometallic reagents like Grignard reagents (Kumada coupling).

  • Organometallic homocoupling: If using an organoboron reagent (Suzuki-Miyaura coupling) or an organozinc reagent (Negishi coupling), two molecules of this reagent can couple to form a symmetrical biaryl or dialkyl byproduct.

This side reaction consumes starting materials, reduces the yield of the desired product, and complicates purification.

Q2: What are the primary causes of homocoupling?

A2: The main causes depend on the type of cross-coupling reaction:

  • For Suzuki-Miyaura Coupling: The presence of dissolved oxygen and palladium(II) species are major contributors to the homocoupling of boronic acids. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes homocoupling.

  • For Kumada Coupling: Factors that favor Wurtz-type coupling of the Grignard reagent with the starting alkyl bromide include high concentrations of the alkyl halide, elevated temperatures, and insufficient magnesium surface area during Grignard formation.

  • General Factors: Suboptimal ligand choice, inappropriate base, unsuitable solvent, and incorrect reaction temperature can all contribute to increased homocoupling across different cross-coupling methods.

Q3: How can I minimize homocoupling when working with a long-chain alkyl bromide like this compound?

A3: Minimizing homocoupling requires careful control of reaction conditions. Key strategies include:

  • Rigorous Inert Atmosphere: The exclusion of oxygen is critical, especially in Suzuki-Miyaura coupling, to prevent catalyst oxidation and subsequent boronic acid homocoupling. This can be achieved by thoroughly degassing solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Appropriate Catalyst and Ligand Selection: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) or N-heterocyclic carbene (NHC) ligands can accelerate the desired cross-coupling pathway, outcompeting homocoupling. For sp3-hybridized substrates like this compound, nickel catalysts are also a viable option.[1]

  • Control of Reaction Temperature: Lowering the reaction temperature can often suppress the rate of homocoupling side reactions more than the desired cross-coupling.

  • Slow Addition of Reagents: In Kumada coupling, the slow, dropwise addition of the alkyl halide to the magnesium suspension during Grignard reagent formation can prevent a buildup of unreacted alkyl halide, thus minimizing Wurtz-type coupling.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Solution
High percentage of 1,14-diphenyltetradecane (homocoupling of this compound) Wurtz-type coupling in Kumada reaction. 1. Slow Addition: Add the this compound solution dropwise to the magnesium turnings during Grignard formation. 2. Temperature Control: Maintain a low reaction temperature during Grignard formation and the subsequent coupling step. 3. Excess Magnesium: Use a larger excess of magnesium to ensure a sufficient surface area for the reaction.
Side reaction in Suzuki or Negishi coupling. 1. Optimize Ligand: Switch to a bulkier, more electron-donating ligand to favor reductive elimination of the cross-coupled product. 2. Lower Temperature: Run the reaction at the lowest effective temperature.
Significant amount of biaryl byproduct (homocoupling of boronic acid) Presence of oxygen in Suzuki-Miyaura reaction. 1. Degas Solvents: Thoroughly degas all solvents by sparging with an inert gas (N₂ or Ar) or by using freeze-pump-thaw cycles. 2. Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere.
Use of a Pd(II) precatalyst. 1. Use a Pd(0) Precatalyst: Employ a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to avoid the initial reduction step that can promote homocoupling. 2. Add a Reducing Agent: A mild reducing agent can be added to facilitate the in situ reduction of the Pd(II) precatalyst.
Low yield of the desired cross-coupled product and complex mixture of byproducts Suboptimal reaction conditions. 1. Solvent Screen: Test a range of solvents. Ethereal solvents like THF or dioxane are common for these couplings. 2. Base Optimization (Suzuki): Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred to minimize side reactions. 3. Ligand Screening: Evaluate a panel of bulky, electron-rich phosphine ligands or NHC ligands.
β-Hydride elimination. While less likely with a primary bromide, ensure the use of ligands known to suppress this pathway, such as bulky alkylphosphines.

Experimental Protocols

Generalized Protocol for Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the arylboronic acid (1.2 equivalents), a suitable base (e.g., K₃PO₄, 2.0 equivalents), the palladium catalyst (e.g., Pd(OAc)₂ or a Pd(0) precatalyst, 1-5 mol%), and the ligand (e.g., a Buchwald ligand, 2-10 mol%).

  • Solvent Addition: Add a thoroughly degassed solvent (e.g., toluene, dioxane, or THF/water mixture).

  • Reactant Addition: Add this compound (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Generalized Protocol for Kumada Coupling of this compound
  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under an inert atmosphere, place magnesium turnings. Add a small amount of a solution of the aryl bromide in dry THF to initiate the reaction (a crystal of iodine may be needed). Once the reaction starts, add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture for an additional hour.

  • Coupling Reaction: To a separate dry Schlenk flask under an inert atmosphere, add the nickel or palladium catalyst (e.g., NiCl₂(dppe) or Pd(PPh₃)₄, 1-5 mol%) and dry THF. Cool the flask in an ice bath.

  • Reactant Addition: Add the solution of this compound to the catalyst suspension. Then, add the freshly prepared Grignard reagent dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Arylboronic Acid, Base, Catalyst, and Ligand start->reagents solvent Add Degassed Solvent reagents->solvent substrate Add this compound solvent->substrate heat Heat and Stir substrate->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify end Final Product purify->end Troubleshooting_Homocoupling cluster_suzuki Suzuki-Miyaura cluster_kumada Kumada start High Homocoupling Observed suzuki_cause Potential Causes: - Oxygen Presence - Pd(II) Precatalyst start->suzuki_cause If Suzuki kumada_cause Potential Causes: - High [Alkyl Halide] - High Temperature start->kumada_cause If Kumada suzuki_solution Solutions: - Degas Solvents Rigorously - Use Pd(0) Precatalyst - Optimize Ligand/Base suzuki_cause->suzuki_solution kumada_solution Solutions: - Slow Addition of Alkyl Halide - Lower Reaction Temperature - Use Excess Mg kumada_cause->kumada_solution Catalytic_Cycle pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add R-X pd_intermediate R-Pd(II)L_n-X ox_add->pd_intermediate transmetal Transmetalation pd_intermediate->transmetal R'-M pd_di_org R-Pd(II)L_n-R' transmetal->pd_di_org red_elim Reductive Elimination pd_di_org->red_elim red_elim->pd0 Regeneration product R-R' red_elim->product

References

Technical Support Center: Catalyst Selection for Coupling Reactions with Primary Alkyl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions involving primary alkyl bromides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using primary alkyl bromides in cross-coupling reactions?

A1: The main challenges include:

  • Slow Oxidative Addition: Compared to aryl halides, the oxidative addition of primary alkyl bromides to the metal center (e.g., Palladium or Nickel) can be slow.[1][2]

  • β-Hydride Elimination: This is a major competing side reaction where a β-hydrogen on the alkyl chain is eliminated, leading to the formation of an undesired alkene byproduct and reducing the yield of the target coupled product.[3][4][5][6]

  • Catalyst Deactivation: The catalyst can become deactivated during the reaction, leading to incomplete conversion.[5]

  • Hydrolysis: In aqueous conditions, the formation of alcohol from the alkyl bromide can compete with the desired cross-coupling reaction.[3][4]

Q2: Which catalyst, Palladium or Nickel, is generally preferred for coupling with primary alkyl bromides?

A2: Both Palladium and Nickel catalysts are effective for cross-coupling reactions with primary alkyl bromides, and the choice depends on the specific reaction type and coupling partners.[5]

  • Palladium catalysts, particularly when paired with bulky, electron-rich phosphine ligands, are widely used for Suzuki-Miyaura cross-couplings of alkyl bromides, often at room temperature.[1][5]

  • Nickel catalysts are often more reactive in the oxidative addition step with alkyl halides compared to palladium.[2][5] They have demonstrated high efficacy in Negishi and Kumada couplings involving primary alkyl halides.[2][7]

Q3: What is the role of the ligand, and which types are recommended for coupling with primary alkyl bromides?

A3: The ligand is crucial for stabilizing the metal center and modulating its reactivity. For cross-coupling with primary alkyl bromides, bulky and electron-rich ligands are generally preferred because they promote oxidative addition and help suppress β-hydride elimination.[4][5][6]

Recommended ligands include:

  • Trialkylphosphines: Ligands such as tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃) are highly effective.[5][8] For instance, PCyp₃ (tricyclopentylphosphine) has been shown to be effective in Negishi couplings of primary alkyl bromides.[7]

  • Biaryl Phosphines: Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) are also highly effective in promoting the coupling of alkyl halides.[3]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands have been successfully applied in Sonogashira couplings of unactivated primary alkyl bromides.[9]

  • Water-Soluble Ligands: For aqueous-phase reactions, sulfonated phosphine ligands like TXPTS can be crucial for both catalytic activity and suppressing side reactions like β-hydride elimination.[3][4]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Recommendation
Inactive Catalyst Ensure the catalyst is active and has not degraded. Use fresh catalyst or a reliable precatalyst. For Pd(II) sources, pre-activation may be necessary.[10][11] The formation of a black precipitate ("palladium black") indicates catalyst decomposition.[10]
Inappropriate Ligand The choice of ligand is critical. For primary alkyl bromides, use bulky, electron-rich phosphine ligands to promote oxidative addition and prevent β-hydride elimination.[4][5]
Poor Substrate Quality Purify starting materials (alkyl bromide and coupling partner) to remove impurities that could poison the catalyst.[10]
Suboptimal Reaction Conditions Optimize temperature, solvent, and base. For less reactive bromides, increasing the temperature may be necessary. Ensure anhydrous and anaerobic conditions, as oxygen can lead to catalyst deactivation and side reactions.[10]
Competing β-Hydride Elimination Use bulky ligands to sterically disfavor the conformation required for β-hydride elimination.[4][6] Lowering the reaction temperature can sometimes reduce the rate of this side reaction.
Problem 2: Formation of Alkene Byproduct (from β-Hydride Elimination)
Potential Cause Troubleshooting Recommendation
Ligand Choice Employ sterically demanding ligands that create a bulky environment around the metal center, which can inhibit the formation of the transition state for β-hydride elimination.[4][6]
Reaction Temperature Higher temperatures can favor β-hydride elimination. If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
Solvent Effects The choice of solvent can influence the rate of β-hydride elimination. In some cases, sterically hindered solvents have been shown to suppress this side reaction.[6]
Specialized Ligands Certain ligands are specifically designed to suppress β-hydride elimination. For example, the trisulfonated aryl phosphine TXPTS has been shown to inhibit β-hydride elimination in aqueous Suzuki-Miyaura couplings.[3][4]

Quantitative Data Summary

Table 1: Ligand Effects on the Suzuki-Miyaura Coupling of a Primary Alkyl Bromide

EntryLigandYield (%)Alkene Byproduct (%)
1X-PhosNo Conversion-
2TMGNo Conversion-
3ˢSPhos2144
4TXPTS61Not Reported

Reaction conditions: Primary alkyl bromide, aryl boronic acid, Na₂PdCl₄, ligand, K₂CO₃, water, 37 °C, 20 h. Data adapted from a study on aqueous Suzuki-Miyaura coupling.[3]

Table 2: Catalyst and Ligand Screening for Negishi Coupling of a Primary Alkyl Bromide

EntryPalladium SourceLigandYield (%)
1Pd₂(dba)₃PCyp₃85
2Pd₂(dba)₃PCy₃78
3Pd₂(dba)₃P(i-Pr)₃65

Reaction conditions: Primary alkyl bromide, alkylzinc reagent, palladium source, ligand, NMI, THF, 65 °C. Data is illustrative of trends reported for Negishi couplings.[7]

Experimental Protocols

Protocol 1: General Procedure for Aqueous Suzuki-Miyaura Coupling of a Primary Alkyl Bromide
  • Reaction Setup: To a reaction vial, add the primary alkyl bromide (1.0 equiv.), aryl boronic acid (1.5 equiv.), potassium carbonate (2.0 equiv.), and the palladium catalyst system (e.g., 2 mol% Na₂PdCl₄ and 4 mol% TXPTS ligand).

  • Solvent Addition: Add degassed water to the vial.

  • Inert Atmosphere: While not always strictly necessary for some robust aqueous systems, flushing the vial with an inert gas (e.g., argon or nitrogen) is good practice.[4]

  • Reaction: Seal the vial and stir the mixture at the desired temperature (e.g., 37-45 °C) for the specified time (e.g., 20-24 hours), monitoring the reaction progress by TLC or LC-MS.[4]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Negishi Coupling of a Primary Alkyl Bromide
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., 1-2 mol% Pd₂(dba)₃), the phosphine ligand (e.g., 2-4 mol% PCyp₃), and N-methylimidazole (NMI) to a dry reaction flask.

  • Reagent Addition: Add anhydrous THF, followed by the primary alkyl bromide (1.0 equiv.) and the organozinc reagent (1.5-2.0 equiv.).

  • Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 65 °C) until the starting material is consumed, as monitored by GC-MS or LC-MS.[7]

  • Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography.

Visualizations

Catalytic_Cycle cluster_side Side Reaction Pd(0)L_n Pd(0)L_n R-Pd(II)(X)L_n R-Pd(II)(X)L_n Pd(0)L_n->R-Pd(II)(X)L_n Oxidative Addition (R-X) R-Pd(II)(R')L_n R-Pd(II)(R')L_n R-Pd(II)(X)L_n->R-Pd(II)(R')L_n Transmetalation (R'-M) Alkene + HPd(II)XL_n Alkene + HPd(II)XL_n R-Pd(II)(X)L_n->Alkene + HPd(II)XL_n β-Hydride Elimination R-Pd(II)(R')L_n->Pd(0)L_n Reductive Elimination Product (R-R') Product (R-R') R-Pd(II)(R')L_n->Product (R-R')

Caption: Generalized catalytic cycle for cross-coupling reactions, highlighting the competing β-hydride elimination pathway.

Troubleshooting_Workflow Start Low/No Yield in Coupling Reaction Check_Catalyst Is the catalyst active? (e.g., no Pd black) Start->Check_Catalyst Check_Ligand Is the ligand appropriate? (Bulky, electron-rich) Check_Catalyst->Check_Ligand Yes Optimize_Catalyst Use fresh catalyst/ precatalyst Check_Catalyst->Optimize_Catalyst No Check_Conditions Are reaction conditions optimal? (Temp, Solvent, Base, Anhydrous) Check_Ligand->Check_Conditions Yes Optimize_Ligand Screen bulky phosphine or NHC ligands Check_Ligand->Optimize_Ligand No Check_Purity Are starting materials pure? Check_Conditions->Check_Purity Yes Optimize_Conditions Systematically vary temperature, solvent, base Check_Conditions->Optimize_Conditions No Alkene_Check Is alkene byproduct observed? Check_Purity->Alkene_Check Yes Purify_Reagents Purify alkyl bromide and coupling partner Check_Purity->Purify_Reagents No Address_Beta_Hydride Use bulkier ligand Lower temperature Alkene_Check->Address_Beta_Hydride Yes Success Successful Coupling Alkene_Check->Success No Optimize_Catalyst->Check_Ligand Optimize_Ligand->Check_Conditions Optimize_Conditions->Check_Purity Purify_Reagents->Alkene_Check Address_Beta_Hydride->Success

Caption: A logical workflow for troubleshooting low yields in primary alkyl bromide coupling reactions.

References

Technical Support Center: Removal of Unreacted 1,7-Dibromoheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of unreacted 1,7-dibromoheptane from reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted 1,7-dibromoheptane from a reaction product?

A1: The most common methods for removing unreacted 1,7-dibromoheptane are vacuum distillation, column chromatography, and liquid-liquid extraction. The choice of method depends on the physical properties of the desired product, such as its boiling point, polarity, and solubility, in relation to those of 1,7-dibromoheptane.

Q2: How do I choose the best purification method for my product?

A2: The selection of the optimal purification method hinges on the differential physical properties between your product and 1,7-dibromoheptane.

  • Vacuum Distillation is ideal for separating compounds with significantly different boiling points.[1][2] It is particularly useful if your product has a much lower boiling point than 1,7-dibromoheptane or vice-versa, and is thermally stable.[1][2]

  • Column Chromatography separates compounds based on differences in their polarity.[3] Since 1,7-dibromoheptane is a relatively nonpolar compound, this method is effective if your product has a different polarity.[3]

  • Liquid-Liquid Extraction is used to separate compounds based on their different solubilities in two immiscible liquids, typically an aqueous and an organic solvent.[4][5] This method is most effective when there is a significant difference in polarity and, consequently, solubility between your product and 1,7-dibromoheptane.[4][5]

Q3: What are the key physical properties of 1,7-dibromoheptane to consider during purification?

A3: Understanding the physical properties of 1,7-dibromoheptane is crucial for selecting an appropriate purification strategy.

Physical Properties of 1,7-Dibromoheptane
PropertyValue
Molecular Formula C₇H₁₄Br₂
Molecular Weight 257.99 g/mol
Boiling Point 255 °C (at atmospheric pressure)
Density 1.51 g/mL at 25 °C
Solubility Sparingly soluble in water

Q4: Are there any chemical methods to remove 1,7-dibromoheptane?

A4: Yes, in some cases, unreacted 1,7-dibromoheptane can be removed by reacting it with a scavenger agent. This involves adding a nucleophile that will react with the alkyl halide, converting it into a more easily removable derivative (e.g., a water-soluble salt). For instance, nucleophiles like thiosulfate can be used to scrub alkyl halides from gas streams and could potentially be adapted for liquid mixtures.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification process.

IssuePotential Cause(s)Recommended Solution(s)
Product is contaminated with a high-boiling point impurity. Unreacted 1,7-dibromoheptane is likely present in the product.- Vacuum Distillation: If the product is thermally stable and has a lower boiling point than 1,7-dibromoheptane, vacuum distillation can effectively separate them.[7] - Column Chromatography: If distillation is not feasible, column chromatography is a reliable alternative.[8]
Difficulty in separating the product from 1,7-dibromoheptane by distillation. The boiling points of the product and 1,7-dibromoheptane are too close.- Column Chromatography: This is the preferred method when boiling points are similar. Experiment with different solvent systems (mobile phases) and stationary phases to optimize separation.[3]
Poor separation during column chromatography. - The polarity of the eluent (solvent system) is too high or too low. - The column is overloaded with the sample.- Optimize Eluent: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation between your product and 1,7-dibromoheptane.[3] - Reduce Sample Load: Ensure the amount of crude product loaded onto the column is appropriate for the column size.
Formation of an emulsion during liquid-liquid extraction. The densities of the organic and aqueous layers are too similar.- Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to increase the density of the aqueous layer. - Centrifugation: If brine is ineffective, centrifuging the mixture can help break the emulsion.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is suitable for separating compounds with different polarities.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.[9] Add a layer of sand on top of the silica gel.[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and carefully load it onto the top of the column.[10]

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexanes). Since 1,7-dibromoheptane is relatively nonpolar, it will travel down the column faster. Gradually increase the polarity of the eluent (e.g., by adding ethyl acetate to the hexanes) to elute your product.

  • Fraction Collection: Collect the eluent in separate fractions and analyze them by TLC to identify the fractions containing the purified product.[11]

Protocol 2: Purification by Vacuum Distillation

This method is effective for separating compounds with a significant difference in boiling points.[12]

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Connect the apparatus to a vacuum source.

  • Sample Addition: Place the crude product mixture in the round-bottom flask along with a stir bar or boiling chips.

  • Distillation: Begin heating the flask while applying a vacuum. The pressure inside the apparatus will be lowered, reducing the boiling points of the compounds.[7]

  • Fraction Collection: Collect the distillate in the receiving flask. Monitor the temperature; a stable temperature reading during distillation indicates that a pure compound is being collected.

Protocol 3: Purification by Liquid-Liquid Extraction

This technique separates compounds based on their differential solubility in two immiscible liquids.[13][14]

  • Solvent Selection: Choose a pair of immiscible solvents (e.g., water and an organic solvent like diethyl ether or ethyl acetate) where your product and 1,7-dibromoheptane have different solubilities.

  • Extraction: Dissolve the crude mixture in the chosen organic solvent and place it in a separatory funnel. Add the immiscible aqueous solvent.

  • Mixing and Separation: Stopper the funnel and shake vigorously, periodically venting to release pressure. Allow the layers to separate.[5]

  • Layer Collection: Drain the lower layer and then pour out the upper layer. Repeat the extraction process with fresh aqueous solvent to improve purity.

  • Drying and Evaporation: Dry the organic layer containing your purified product over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent by rotary evaporation.

Visualizations

experimental_workflow crude_product Crude Reaction Mixture purification_choice Choose Purification Method crude_product->purification_choice distillation Vacuum Distillation purification_choice->distillation Different B.P. chromatography Column Chromatography purification_choice->chromatography Different Polarity extraction Liquid-Liquid Extraction purification_choice->extraction Different Solubility analysis Purity Analysis (e.g., TLC, GC, NMR) distillation->analysis chromatography->analysis extraction->analysis pure_product Pure Product analysis->pure_product

Caption: A general workflow for the purification of a chemical product.

logical_relationship start Start: Crude Product with Unreacted 1,7-Dibromoheptane boiling_point_check Are boiling points of product and 1,7-dibromoheptane significantly different? start->boiling_point_check thermal_stability_check Is the product thermally stable? boiling_point_check->thermal_stability_check Yes polarity_check Do the product and 1,7-dibromoheptane have different polarities? boiling_point_check->polarity_check No thermal_stability_check->polarity_check No vacuum_distillation Use Vacuum Distillation thermal_stability_check->vacuum_distillation Yes solubility_check Do they have different solubilities in immiscible solvents? polarity_check->solubility_check No column_chromatography Use Column Chromatography polarity_check->column_chromatography Yes solubility_check->column_chromatography No (Re-evaluate options) liquid_extraction Use Liquid-Liquid Extraction solubility_check->liquid_extraction Yes end Purified Product vacuum_distillation->end column_chromatography->end liquid_extraction->end

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Optimizing Reactions with 1-Bromo-7-phenylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Bromo-7-phenylheptane reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions for this compound?

This compound is a primary alkyl halide, making it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. The most common application is the Williamson ether synthesis, where it reacts with an alkoxide to form an ether. It can also undergo substitution reactions with other nucleophiles such as amines, cyanides, and thiolates to introduce the 7-phenylheptyl moiety into various molecular scaffolds.

Q2: How do I choose the best base for my reaction?

The choice of base is critical to favor the desired SN2 reaction and minimize the competing bimolecular elimination (E2) reaction. For primary alkyl halides like this compound, a strong, non-bulky base is ideal.

  • Recommended Bases: Sodium hydride (NaH), potassium hydride (KH), sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium or potassium alkoxides (e.g., NaOEt, KOMe). These bases are strong enough to deprotonate most alcohols to form the nucleophilic alkoxide but are not sterically hindered, thus favoring nucleophilic attack over proton abstraction.

  • Bases to Avoid: Sterically hindered (bulky) bases such as potassium tert-butoxide (t-BuOK), lithium diisopropylamide (LDA), and 1,8-Diazabicycloundec-7-ene (DBU) should be avoided if the SN2 product is desired.[1] These bases will preferentially lead to the E2 elimination product, forming 7-phenylhept-1-ene.[2]

Q3: What is the optimal solvent for SN2 reactions with this compound?

Polar aprotic solvents are the best choice for SN2 reactions.[3] These solvents can dissolve the ionic nucleophile while not solvating the nucleophile as strongly as protic solvents, thus maintaining its high nucleophilicity.

  • Recommended Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, and acetonitrile are excellent choices that can significantly accelerate the rate of SN2 reactions.[4]

  • Solvents to Use with Caution: Polar protic solvents, such as water, methanol, and ethanol, can also be used but will generally result in slower reaction rates. The hydrogen bonding between the protic solvent and the nucleophile can stabilize the nucleophile, reducing its reactivity.[5]

Q4: I am observing a significant amount of an alkene byproduct. What is causing this and how can I prevent it?

The formation of an alkene (7-phenylhept-1-ene) is due to the competing E2 elimination reaction. This is more likely to occur under the following conditions:

  • Use of a bulky base: As mentioned in Q2, sterically hindered bases favor elimination.

  • Elevated temperatures: Higher reaction temperatures can favor the elimination pathway.[1] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Strongly basic, sterically hindered nucleophile: Even with a primary alkyl halide, a very bulky nucleophile can act as a base.

To minimize the alkene byproduct, use a strong, non-bulky base and a polar aprotic solvent, and maintain a moderate reaction temperature.

Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete deprotonation of the alcohol (for Williamson ether synthesis).Use a stronger base (e.g., NaH, KH) or ensure the base is fresh and active. An excess of the base (1.1-1.5 equivalents) can also be beneficial.[6]
Low reactivity of the nucleophile.Ensure the nucleophile is sufficiently strong. If using a neutral nucleophile, consider converting it to its conjugate base. For Williamson ether synthesis, ensure complete formation of the alkoxide.
Inappropriate solvent.Switch to a polar aprotic solvent like DMF or DMSO to enhance the reaction rate.[4]
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring for the formation of elimination byproducts by TLC.
Formation of Multiple Products Competing E2 elimination.Use a non-bulky base and a polar aprotic solvent. Keep the reaction temperature as low as possible.
Side reactions with impurities.Ensure all reagents and solvents are pure and anhydrous. Moisture can deactivate strong bases and lead to hydrolysis of the alkyl halide.[7]
Reaction Not Going to Completion Insufficient reaction time.Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS). Allow the reaction to stir for a longer period if necessary.
Reversible reaction.While SN2 reactions are generally irreversible, if an equilibrium is suspected, consider using an excess of one of the reagents to drive the reaction forward.

Experimental Protocols

General Protocol for Williamson Ether Synthesis with this compound

This protocol describes a general procedure for the synthesis of an ether from this compound and an alcohol.

Materials:

  • This compound

  • Alcohol of choice

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Septum

  • Nitrogen or Argon inlet

  • Syringes

Procedure:

  • Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere (Nitrogen or Argon).

  • Alcohol Deprotonation: To the flask, add the alcohol (1.2 equivalents) dissolved in anhydrous DMF. While stirring, carefully add sodium hydride (1.1 equivalents) portion-wise at 0 °C.

  • Alkoxide Formation: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases. This indicates the formation of the sodium alkoxide.

  • Addition of Alkyl Halide: Slowly add a solution of this compound (1.0 equivalent) in anhydrous DMF to the reaction mixture via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ether product.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

Troubleshooting Workflow for SN2 vs. E2 Reactions

This diagram provides a logical workflow for troubleshooting and optimizing reactions to favor the desired SN2 product over the E2 byproduct.

Troubleshooting_SN2_vs_E2 cluster_start Start cluster_analysis Problem Analysis cluster_troubleshooting Troubleshooting Steps cluster_solutions Solutions Start Reaction with this compound CheckYield Low Yield or Mixture of Products? Start->CheckYield HighYield High Yield of Desired Product CheckYield->HighYield No AnalyzeByproducts Analyze Byproducts (e.g., by GC-MS, NMR) CheckYield->AnalyzeByproducts Yes CheckBase Is the Base Bulky? (e.g., t-BuOK) AnalyzeByproducts->CheckBase CheckSolvent Is the Solvent Protic? (e.g., EtOH, MeOH) CheckBase->CheckSolvent No UseNonBulkyBase Switch to a Non-Bulky Base (e.g., NaH, NaOH, NaOEt) CheckBase->UseNonBulkyBase Yes CheckTemp Is the Temperature High? CheckSolvent->CheckTemp No UseAproticSolvent Switch to a Polar Aprotic Solvent (e.g., DMF, DMSO) CheckSolvent->UseAproticSolvent Yes LowerTemp Lower Reaction Temperature CheckTemp->LowerTemp Yes Optimize Reaction Optimized CheckTemp->Optimize No UseNonBulkyBase->Optimize UseAproticSolvent->Optimize LowerTemp->Optimize

Troubleshooting SN2 vs. E2 Reactions
General Experimental Workflow

This diagram illustrates the key steps in a typical reaction involving this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis ReagentPrep Reagent Preparation (Drying, Purification) InertAtmosphere Establish Inert Atmosphere (N2 or Ar) ReagentPrep->InertAtmosphere BaseAddition Base Addition & Nucleophile Formation InertAtmosphere->BaseAddition SubstrateAddition This compound Addition BaseAddition->SubstrateAddition ReactionMonitoring Reaction Monitoring (TLC, GC-MS) SubstrateAddition->ReactionMonitoring Quenching Reaction Quenching ReactionMonitoring->Quenching Extraction Extraction Quenching->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization

References

Technical Support Center: Workup Procedure for 1-Bromo-7-phenylheptane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup procedure of reactions involving the synthesis of 1-Bromo-7-phenylheptane. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental workup of this compound synthesis.

Issue 1: Formation of a Stable Emulsion During Aqueous Workup

Q1: I am observing a stable emulsion between the organic and aqueous layers during extraction, making phase separation difficult. What should I do?

A1: Emulsion formation is a common issue when quenching reactions and performing extractions. Here are several techniques to break the emulsion:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase can help to break up the emulsion.

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel to mix the layers. This can minimize the formation of a stable emulsion.

  • Filtration through Celite: If the emulsion persists, you can filter the entire mixture through a pad of Celite. This can help to break up the droplets and facilitate separation.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period (e.g., 30 minutes to an hour) can lead to the separation of the layers.

Issue 2: Presence of Triphenylphosphine Oxide (TPPO) as a Byproduct in Appel Reactions

Q2: My crude this compound, synthesized via an Appel reaction, is contaminated with triphenylphosphine oxide (TPPO). How can I effectively remove it?

A2: Triphenylphosphine oxide (TPPO) is a common byproduct of the Appel reaction and can be challenging to remove due to its polarity and solubility. Here are a few methods for its removal:

  • Crystallization: TPPO is often crystalline and can sometimes be removed by crystallizing it from a suitable solvent system. Attempt to dissolve the crude product in a minimal amount of a solvent in which your product is soluble but TPPO has lower solubility (e.g., a mixture of a polar and a non-polar solvent) and then cool the solution to induce crystallization of TPPO.

  • Column Chromatography: Flash column chromatography on silica gel is a reliable method for separating this compound from the more polar TPPO. A solvent gradient of increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate) is typically effective.

  • Precipitation with a Non-polar Solvent: Dissolve the crude mixture in a small amount of a moderately polar solvent like dichloromethane (DCM) or diethyl ether, and then add a large excess of a non-polar solvent like hexanes or pentane. This can cause the TPPO to precipitate out of the solution, after which it can be removed by filtration.[1][2]

  • Complexation with Metal Salts: TPPO can form insoluble complexes with certain metal salts like magnesium chloride (MgCl2) or zinc chloride (ZnCl2).[3] Dissolving the crude mixture in a solvent like ethanol and adding a solution of the metal salt can precipitate the TPPO-metal complex, which can then be filtered off.[1][3]

Issue 3: Incomplete Consumption of Starting Alcohol (7-phenyl-1-heptanol)

Q3: My TLC and/or NMR analysis of the crude product indicates the presence of unreacted 7-phenyl-1-heptanol. What are the next steps?

A3: If the reaction has not gone to completion, you have a few options:

  • Re-subject to Reaction Conditions: If feasible, you can dry the crude product and re-subject it to the reaction conditions to drive the conversion of the remaining starting material.

  • Purification: The most common approach is to separate the desired product from the unreacted starting material.

    • Column Chromatography: Flash column chromatography is very effective for this separation. Since 7-phenyl-1-heptanol is more polar than this compound due to the hydroxyl group, it will have a lower Rf value on a silica gel TLC plate and will elute later from a silica gel column.

    • Distillation: If the boiling points of the two compounds are sufficiently different, fractional distillation under reduced pressure can be used for separation.

Frequently Asked Questions (FAQs)

Q4: What is a standard aqueous workup procedure for a reaction synthesizing this compound?

A4: A typical aqueous workup involves the following steps:

  • Quenching: Carefully add water or a saturated aqueous solution (e.g., ammonium chloride for Grignard reactions) to the reaction mixture to quench any reactive species.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).[4] Perform multiple extractions (e.g., 3 times) to ensure complete recovery of the product.

  • Washing: Combine the organic layers and wash them sequentially with:

    • Water: to remove water-soluble impurities.

    • Saturated aqueous sodium bicarbonate solution: to neutralize any acidic byproducts.

    • Brine (saturated aqueous sodium chloride): to remove excess water from the organic layer and aid in phase separation.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).[4]

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.

Q5: What are the key physical properties of this compound that are important for its purification?

A5: Key physical properties are summarized in the table below. The boiling point is particularly important for purification by distillation, while the density and solubility are relevant for extraction procedures.

PropertyValue
Molecular Formula C13H19Br
Molecular Weight 255.19 g/mol [5]
Boiling Point 92-94 °C at reduced pressure[6]
Density 1.2 ± 0.1 g/cm³[7]
Appearance Liquid[8]
Solubility Soluble in organic solvents, insoluble in water.[8]

Q6: What are the expected 1H and 13C NMR chemical shifts for this compound?

A6: While a specific spectrum is not provided in the search results, based on the structure, the following are the expected regions for the key signals:

  • 1H NMR:

    • 7.1-7.3 ppm: Multiplet corresponding to the aromatic protons of the phenyl group.

    • 3.4 ppm: Triplet corresponding to the two protons on the carbon attached to the bromine atom (-CH2Br).

    • 2.6 ppm: Triplet corresponding to the two benzylic protons (-PhCH2-).

    • 1.2-1.9 ppm: A series of multiplets corresponding to the ten protons of the five methylene groups in the heptane chain.

  • 13C NMR:

    • 125-143 ppm: Signals for the aromatic carbons of the phenyl group.

    • ~36 ppm: Signal for the benzylic carbon (-PhCH2-).

    • ~34 ppm: Signal for the carbon attached to bromine (-CH2Br).

    • 28-33 ppm: Signals for the remaining methylene carbons in the heptane chain.

Experimental Protocols

Protocol 1: Synthesis of this compound from 7-phenyl-1-heptanol via Appel Reaction

This protocol describes the conversion of 7-phenyl-1-heptanol to this compound using triphenylphosphine and carbon tetrabromide.[9][10][11]

Materials:

  • 7-phenyl-1-heptanol

  • Triphenylphosphine (PPh3)

  • Carbon tetrabromide (CBr4)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-phenyl-1-heptanol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add triphenylphosphine (1.2 eq) to the solution and stir until it dissolves.

  • Slowly add carbon tetrabromide (1.2 eq) portion-wise, keeping the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x).

  • Combine the organic layers and wash with saturated aqueous NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 7-phenyl-1-heptanol in anhydrous DCM add_reagents Add PPh3 and CBr4 at 0 °C start->add_reagents react Stir at room temperature add_reagents->react quench Quench with water react->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography end Pure this compound chromatography->end

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_emulsion start Emulsion Formed During Extraction option1 Add Brine start->option1 option2 Gentle Swirling start->option2 option3 Filter through Celite start->option3 option4 Centrifuge start->option4 end Phases Separated option1->end option2->end option3->end option4->end

Caption: Decision tree for breaking emulsions during workup.

References

Stability of 1-Bromo-7-phenylheptane under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-bromo-7-phenylheptane, particularly concerning its stability and reactivity under basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products when this compound is subjected to basic conditions?

A1: The major product depends on the nature of the base used. With a strong, non-sterically hindered base such as sodium hydroxide (NaOH), the primary reaction is expected to be a bimolecular nucleophilic substitution (SN2) to yield 7-phenyl-1-heptanol.[1][2][3] Conversely, using a strong, sterically hindered (bulky) base like potassium tert-butoxide (KOt-Bu) will favor a bimolecular elimination (E2) reaction, resulting in 7-phenyl-1-heptene as the major product.[2][4][5]

Q2: How stable is this compound in the presence of a weak base?

A2: this compound is relatively stable in the presence of weak bases. As a primary alkyl halide, it is not prone to unimolecular reactions (SN1 or E1).[3][6] Significant decomposition or reaction is generally not expected under weakly basic conditions at room temperature.

Q3: Can I use this compound for Grignard reagent formation?

A3: Yes, this compound can be used to form a Grignard reagent (7-phenylheptylmagnesium bromide). However, it is crucial to ensure strictly anhydrous conditions, as any moisture will quench the Grignard reagent. The magnesium turnings should be activated, for example, with a small crystal of iodine, to initiate the reaction.

Q4: Are there any known side reactions to be aware of when using this compound with strong bases?

A4: Yes, a common side reaction, particularly in Grignard reagent formation or when the concentration of the alkyl halide is high, is Wurtz coupling. This results in the formation of a dimer, 1,14-diphenyltetradecane. In reactions with strong bases, a minor amount of the competing reaction (elimination with non-bulky bases or substitution with bulky bases) can also be considered a side reaction.

Troubleshooting Guides

Issue 1: Low Yield of Substitution Product (7-phenyl-1-heptanol) with NaOH
Possible Cause Suggested Solution
Reaction temperature is too high. High temperatures can favor the competing E2 elimination reaction.[7] Maintain a moderate reaction temperature (e.g., room temperature to 50°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
Concentration of NaOH is too low. Ensure an adequate molar excess of NaOH is used to drive the reaction to completion.
Incomplete reaction. Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, gentle heating may be required.
Impure starting material. Ensure the this compound is pure. Impurities could interfere with the reaction.
Issue 2: Formation of Both Substitution and Elimination Products
Possible Cause Suggested Solution
Use of a moderately bulky base. Bases like ethoxide can give a mixture of SN2 and E2 products. For selective substitution, use a non-bulky base like NaOH. For selective elimination, use a bulky base like potassium tert-butoxide.
Elevated reaction temperature. As mentioned, higher temperatures favor elimination.[7] If substitution is the desired outcome, perform the reaction at a lower temperature.
Issue 3: Low Yield of Elimination Product (7-phenyl-1-heptene) with Potassium tert-Butoxide
Possible Cause Suggested Solution
Potassium tert-butoxide is not sufficiently anhydrous. Potassium tert-butoxide is hygroscopic. Use freshly opened or properly stored reagent. The presence of water can lead to the formation of the substitution product.
Reaction temperature is too low. E2 reactions may require some thermal energy. Gentle heating (e.g., refluxing in THF) is often necessary.
Insufficient amount of base. Use a molar excess of potassium tert-butoxide to ensure complete reaction.

Experimental Protocols

Protocol 1: Synthesis of 7-phenyl-1-heptanol (SN2 Reaction)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent like ethanol or a mixture of THF and water.

  • Addition of Base: Add a solution of sodium hydroxide (1.5 to 2 equivalents) in water to the flask.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50°C).

  • Monitoring: Monitor the progress of the reaction by TLC, using a suitable eluent (e.g., hexane/ethyl acetate mixture). The disappearance of the starting material spot and the appearance of a more polar product spot indicates the reaction is proceeding.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Characterize the final product by 1H NMR, 13C NMR, and GC-MS to confirm the structure and purity. The 1H NMR spectrum of 7-phenyl-1-heptanol is expected to show a triplet for the -CH2OH protons around 3.6 ppm.

Protocol 2: Synthesis of 7-phenyl-1-heptene (E2 Reaction)
  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

  • Addition of Base: Carefully add potassium tert-butoxide (1.5 to 2 equivalents) to the THF.

  • Addition of Substrate: Add this compound (1 equivalent) dropwise to the stirred suspension of the base.

  • Reaction Conditions: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the reaction by TLC or GC-MS. The formation of a less polar product compared to the starting material is expected.

  • Work-up: After completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent like pentane or diethyl ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and carefully concentrate the solvent.

  • Purification and Analysis: Purify the product by distillation or column chromatography. Characterize the product by 1H NMR, 13C NMR, and GC-MS. The 1H NMR spectrum of 7-phenyl-1-heptene should show characteristic signals for the terminal alkene protons in the region of 4.9-5.8 ppm.[8][9]

Visualizations

Substitution_vs_Elimination sub This compound prod_sub 7-Phenyl-1-heptanol (Major Product) sub->prod_sub NaOH (strong, non-bulky base) SN2 Pathway prod_elim 7-Phenyl-1-heptene (Major Product) sub->prod_elim KOt-Bu (strong, bulky base) E2 Pathway

Caption: Reaction pathways of this compound.

Troubleshooting_Workflow start Low Yield or Unexpected Product check_base Identify the Base Used start->check_base check_temp Check Reaction Temperature check_base->check_temp Base is appropriate for desired reaction outcome Implement Corrective Action check_base->outcome Base is incorrect for desired reaction (e.g., bulky base for SN2) check_purity Verify Reagent Purity (Base and Substrate) check_temp->check_purity Temperature is optimal check_temp->outcome Temperature is too high/low check_purity->outcome check_purity->outcome Reagents are impure or wet

Caption: Troubleshooting workflow for unexpected results.

References

Technical Support Center: Minimizing β-Hydride Elimination in Reactions of Alkyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize or prevent undesired β-hydride elimination in reactions involving alkyl halides.

Frequently Asked Questions (FAQs)

Q1: What is β-hydride elimination and why is it problematic in cross-coupling reactions?

A1: β-hydride elimination is a common decomposition pathway for organometallic intermediates, particularly in transition-metal-catalyzed reactions.[1][2] It involves the transfer of a hydrogen atom from the β-carbon (the second carbon from the metal center) of an alkyl group to the metal center. This process converts a metal-alkyl complex into a metal-hydride species and an alkene.[3][4] In the context of cross-coupling reactions with alkyl halides, this is typically an undesired side reaction because it competes with the desired C-C bond formation (reductive elimination), leading to reduced yields of the target product and the formation of alkene byproducts.[1][3]

Q2: What fundamental conditions are required for β-hydride elimination to occur?

A2: For β-hydride elimination to proceed, several key conditions must be met:

  • Presence of a β-hydrogen: The alkyl group attached to the metal must have at least one hydrogen atom on the β-carbon.[3][5] Alkyl groups like methyl or neopentyl, which lack β-hydrogens, cannot undergo this reaction.[3]

  • Vacant Coordination Site: The metal center must be coordinatively unsaturated, meaning it must have an open site to accept the hydride.[3][6]

  • Syn-Coplanar Geometry: The metal center, the α-carbon, the β-carbon, and the β-hydrogen must be able to align in a syn-coplanar arrangement.[6][7] This geometric requirement is crucial for the hydride transfer to occur.

  • Electron Configuration: The metal center typically needs available d-electrons to donate into the σ* orbital of the C-H bond to facilitate its cleavage.[3] Complexes with a d⁰ electron count are generally more stable against β-hydride elimination.[3]

Q3: What are the primary strategies to suppress or avoid β-hydride elimination?

A3: Several effective strategies can be employed to minimize β-hydride elimination:

  • Substrate Modification: Use alkyl halides that lack β-hydrogens (e.g., methyl, neopentyl, benzyl, or adamantyl halides).[3][8] Alternatively, use substrates where the resulting alkene would be highly strained and energetically unfavorable, such as those that would violate Bredt's rule (e.g., norbornyl systems).[3][9]

  • Ligand Selection: Employ bulky, electron-rich ligands. Bulky ligands, such as tertiary phosphines (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs), sterically hinder the formation of the required syn-coplanar transition state.[1][8] Electron-rich ligands can also accelerate the desired reductive elimination step, making it kinetically more favorable than β-hydride elimination.[1]

  • Reaction Temperature: Lowering the reaction temperature can often suppress β-hydride elimination. While higher temperatures increase overall reaction rates, they can disproportionately favor the elimination pathway by providing the necessary activation energy.[1]

  • Choice of Metal and Precursor: The choice of the transition metal and its precursor can influence the stability of the organometallic intermediates. In some cases, using a more stable and readily activated pre-catalyst can lead to a more controlled reaction.[8]

  • Additives: The addition of certain salts or bases can influence the reaction pathway and suppress side reactions.[10]

Troubleshooting Guide

Problem 1: Low yield of the desired coupled product and formation of a significant amount of alkene byproduct.

  • Possible Cause: The rate of β-hydride elimination is competitive with or faster than the rate of reductive elimination.

  • Solutions & A/B Testing:

    • Modify Ligand: Switch from a less bulky ligand (e.g., PPh₃) to a more sterically demanding one (e.g., P(t-Bu)₃, XPhos, RuPhos, or a suitable NHC ligand).[1][8] Bulky ligands can sterically block the syn-coplanar arrangement needed for elimination and accelerate reductive elimination.[1]

    • Lower Temperature: Decrease the reaction temperature in increments of 10-20 °C. Lower temperatures can reduce the rate of β-hydride elimination more significantly than the desired coupling.[1]

    • Change Base: If using an amine base (e.g., Et₃N), consider switching to an inorganic base like Cs₂CO₃ or K₃PO₄. The choice of base can alter reaction kinetics and the stability of key intermediates.[8]

    • Vary Solvent: The polarity of the solvent can influence the reaction mechanism. For cationic pathways, a more polar solvent might be beneficial.[8] Experiment with different solvents (e.g., dioxane, toluene, CPME) to find optimal conditions.

Problem 2: No reaction or very slow conversion rate.

  • Possible Cause: Catalyst deactivation, poor solubility of reagents, or insufficient temperature.

  • Solutions & A/B Testing:

    • Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 2 mol% to 5 mol%) to compensate for potential deactivation.[8]

    • Use a Pre-catalyst: Employ a more stable palladium pre-catalyst to ensure a consistent and reliable generation of the active Pd(0) species.[8]

    • Improve Solubility: Ensure all reactants are fully dissolved at the reaction temperature. Consider changing the solvent or using a co-solvent if solubility is an issue.[8]

    • Increase Temperature: If β-hydride elimination is not the primary concern, gradually increase the reaction temperature. Many cross-coupling reactions require elevated temperatures to proceed efficiently.[8]

Problem 3: Formation of homocoupling products.

  • Possible Cause: Presence of oxygen in the reaction mixture, which can facilitate the homocoupling of organometallic reagents.

  • Solutions & A/B Testing:

    • Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents before use. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[1]

    • Handle Reagents Carefully: Handle sensitive reagents, such as phosphine ligands and organoboron compounds, under an inert atmosphere to prevent oxidation.[1]

Data Presentation

Table 1: Influence of Ligand Choice on Minimizing β-Hydride Elimination

Ligand TypeKey FeatureTypical ExamplesEffectiveness in Suppressing β-H Elimination
Monodentate PhosphinesSteric BulkP(t-Bu)₃, XPhos, RuPhos, SPhosHigh
N-Heterocyclic Carbenes (NHCs)Strong σ-donors, Steric BulkIPr, IMesHigh
Bidentate PhosphinesBite Angledppf, XantphosModerate to High (can promote reductive elimination)[5][11]
Standard PhosphinesLess BulkyPPh₃, PCy₃Low to Moderate

Table 2: General Reaction Parameter Adjustments for Troubleshooting

ParameterStandard RangeAdjustment to Minimize β-H EliminationPotential Drawback of Adjustment
Temperature80-120 °CDecrease in 10-20 °C incrementsSlower reaction rate
Catalyst Loading1-5 mol%Use optimal loading; increase if deactivation occursIncreased cost
BaseEt₃N, K₂CO₃, Cs₂CO₃Screen inorganic bases (Cs₂CO₃, K₃PO₄)May affect transmetalation efficiency
SolventToluene, Dioxane, THFVary polarity (e.g., use CPME/H₂O mixtures)Can change reaction pathway

Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction with an Alkyl Halide Using a Bulky Phosphine Ligand

This protocol is a general guideline and requires optimization for specific substrates and coupling partners.

  • Reaction Setup:

    • To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 2-3 mol%), the bulky phosphine ligand (e.g., XPhos, 4-6 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.) inside a glovebox.[1][8]

    • Seal the vessel with a septum or a Teflon-lined cap.[1]

  • Inert Atmosphere:

    • Remove the vessel from the glovebox. If not using a glovebox, seal the vessel and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) at least three times.[8]

  • Addition of Reagents:

    • Add the aryl/vinyl coupling partner (if solid, add in the glovebox) and the alkyl halide (1.0 equiv.).

    • Add the degassed anhydrous solvent (e.g., toluene, dioxane, or a CPME/H₂O mixture) via syringe.[1][8]

  • Reaction Conditions:

    • Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., start at a lower temperature like 80 °C and adjust as needed).[1]

    • Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).[1]

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

    • Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

    • Perform a standard aqueous work-up, extract the product with an organic solvent, dry the combined organic layers (e.g., over Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography to isolate the desired coupled product.[1]

Mandatory Visualizations

Beta_Hydride_Elimination_Mechanism Mechanism of β-Hydride Elimination cluster_0 Metal-Alkyl Complex cluster_1 Key Requirements cluster_2 Products A LnM-CH2-CH2R (Coordinatively Saturated) B LnM-CH2-CH2R (Vacant Site) A->B -L (Ligand Dissociation) C Syn-Coplanar Transition State B->C Geometric Alignment D LnM(H)(η²-CH2=CHR) (Metal-Hydride Alkene Complex) C->D Hydride Transfer

Caption: Mechanism of β-Hydride Elimination.

Troubleshooting_Workflow Troubleshooting Low Yield in Alkyl Cross-Coupling start Low Yield or Side Products Observed q1 Is Alkene byproduct (from β-H elimination) detected? start->q1 a1_yes 1. Switch to bulkier ligand (e.g., XPhos, NHC) 2. Lower reaction temperature 3. Screen inorganic bases q1->a1_yes Yes q2 Is starting material largely unreacted? q1->q2 No end_success Improved Yield a1_yes->end_success a2_yes 1. Increase temperature gradually 2. Increase catalyst loading 3. Check reagent solubility 4. Use a more active pre-catalyst q2->a2_yes Yes end_other Other issues (e.g., Homocoupling, Protodeboronation) q2->end_other No a2_yes->end_success

Caption: Troubleshooting Workflow for Alkyl Cross-Coupling.

Heck_Reaction_Cycle Catalytic Cycle of the Heck Reaction pd0 Pd(0)L₂ pdrx R-Pd(II)(X)L₂ pd0->pdrx Oxidative Addition (R-X) pd_alkene [R-Pd(II)(Alkene)L₂]⁺X⁻ pdrx->pd_alkene Alkene Coordination beta_elim β-Hydride Elimination (Undesired) pdrx->beta_elim Side Reaction insertion L₂Pd(II)-Alkyl' pd_alkene->insertion Migratory Insertion elimination H-Pd(II)(X)L₂ insertion->elimination β-Hydride Elimination (Desired Product Formation) elimination->pd0 Reductive Elimination (+ Base, -BHX)

Caption: Heck Reaction Cycle and Competing β-H Elimination.

References

Validation & Comparative

Reactivity Showdown: 1-Bromo-7-phenylheptane vs. 1-Chloro-7-phenylheptane in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative reactivity of 1-bromo-7-phenylheptane and 1-chloro-7-phenylheptane, supported by established chemical principles and detailed experimental protocols.

In the realm of organic synthesis, the choice of an appropriate alkyl halide is paramount to the success of a reaction. For long-chain functionalized alkanes such as those with a phenylheptane backbone, the nature of the halogen atom significantly influences the compound's reactivity, particularly in nucleophilic substitution reactions. This guide provides an in-depth comparison of the reactivity of this compound and 1-chloro-7-phenylheptane, offering valuable insights for their application in research and drug development.

Executive Summary

Based on fundamental principles of organic chemistry, This compound is inherently more reactive than 1-chloro-7-phenylheptane in nucleophilic substitution reactions . This heightened reactivity is primarily attributed to the lower carbon-bromine (C-Br) bond dissociation energy and the superior leaving group ability of the bromide ion (Br⁻) compared to the chloride ion (Cl⁻).

Comparative Reactivity Data

PropertyThis compound1-Chloro-7-phenylheptaneJustification
Molecular Formula C₁₃H₁₉BrC₁₃H₁₉ClDifferent halogen substituent.
Molecular Weight 255.19 g/mol [1]210.74 g/mol Bromine is heavier than chlorine.
Leaving Group Ability ExcellentGoodBromide (Br⁻) is a weaker base and thus a better leaving group than chloride (Cl⁻).
Carbon-Halogen Bond Strength WeakerStrongerThe C-Br bond is weaker and more easily cleaved than the C-Cl bond.
Predicted Reactivity in SN2 Reactions HigherLowerThe better leaving group and weaker bond lead to a lower activation energy for backside attack by a nucleophile.
Predicted Reactivity in SN1 Reactions HigherLowerThe rate-determining step, the formation of the carbocation, is facilitated by the departure of a better leaving group.

Theoretical Framework

The greater reactivity of alkyl bromides compared to alkyl chlorides in nucleophilic substitution reactions is a cornerstone of organic chemistry. This difference is rooted in two key factors:

  • Bond Strength: The covalent bond between carbon and bromine is significantly weaker than the carbon-chlorine bond. This means that less energy is required to break the C-Br bond during the course of a reaction, leading to a lower activation energy and a faster reaction rate.

  • Leaving Group Ability: A good leaving group is a species that is stable on its own after it has departed from the substrate. The stability of the leaving group is inversely related to its basicity. Since hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻). Consequently, bromide is a better leaving group, facilitating both SN1 and SN2 reaction pathways.

The differential reactivity of carbon-halogen bonds is a well-utilized principle in synthetic chemistry, as exemplified by compounds like 1-bromo-7-chloroheptane, where the carbon-bromine bond is significantly more reactive and can be selectively targeted in nucleophilic substitution reactions.[2]

Experimental Protocols

To empirically determine the relative reactivity of this compound and 1-chloro-7-phenylheptane, a competitive reaction can be designed. Furthermore, the synthesis of the less common 1-chloro-7-phenylheptane is outlined below.

Protocol 1: Competitive Nucleophilic Substitution Reaction

Objective: To qualitatively or quantitatively compare the relative rates of reaction of this compound and 1-chloro-7-phenylheptane with a common nucleophile.

Materials:

  • This compound

  • 1-Chloro-7-phenylheptane

  • Sodium iodide (NaI)

  • Anhydrous acetone

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare equimolar stock solutions of this compound, 1-chloro-7-phenylheptane, and the internal standard in anhydrous acetone.

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add a solution of sodium iodide in anhydrous acetone.

  • To the stirred solution, add equal volumes of the this compound and 1-chloro-7-phenylheptane stock solutions, along with the internal standard solution.

  • Heat the reaction mixture to a constant temperature (e.g., 50 °C) in a water bath.

  • At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction in the aliquot by adding it to a vial containing cold water and a small amount of sodium thiosulfate solution (to react with any unreacted iodide).

  • Extract the organic components with a suitable solvent (e.g., diethyl ether).

  • Analyze the organic extract by GC-MS to determine the relative concentrations of the reactants and the product, 1-iodo-7-phenylheptane.

  • The disappearance of the starting materials over time will provide a direct measure of their relative reactivity. A faster decrease in the concentration of this compound is expected.

Protocol 2: Synthesis of 1-Chloro-7-phenylheptane from 7-Phenyl-1-heptanol

Objective: To synthesize 1-chloro-7-phenylheptane from the corresponding alcohol.

Materials:

  • 7-Phenyl-1-heptanol

  • Thionyl chloride (SOCl₂) or concentrated hydrochloric acid with a catalyst (e.g., ZnCl₂)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Pyridine (optional, as a base to neutralize HCl produced from thionyl chloride)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure using Thionyl Chloride:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 7-phenyl-1-heptanol in the anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred solution. If pyridine is used, it can be added prior to the thionyl chloride.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Carefully quench the reaction by slowly adding it to a beaker of ice-cold water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield pure 1-chloro-7-phenylheptane.

Visualization of Reactivity Principles

The following diagrams illustrate the key concepts governing the reactivity of these alkyl halides.

G Comparative Reactivity in Nucleophilic Substitution Bromo C-Br Bond Bromo_prop1 Weaker Bond Energy Bromo->Bromo_prop1 Bromo_prop2 Better Leaving Group (Br⁻) Bromo->Bromo_prop2 Reactivity Higher Reactivity Bromo_prop1->Reactivity Bromo_prop2->Reactivity Chloro C-Cl Bond Chloro_prop1 Stronger Bond Energy Chloro->Chloro_prop1 Chloro_prop2 Poorer Leaving Group (Cl⁻) Chloro->Chloro_prop2 Chloro_prop1->Reactivity Chloro_prop2->Reactivity label_solid Promotes Reaction label_dashed Hinders Reaction G General Experimental Workflow for Reactivity Comparison start Prepare Equimolar Solutions (Alkyl Halides, Internal Standard) reaction Competitive Reaction with NaI in Acetone start->reaction sampling Aliquots Taken at Time Intervals reaction->sampling quench Quench Reaction sampling->quench extraction Extract with Organic Solvent quench->extraction analysis GC-MS Analysis extraction->analysis result Determine Relative Disappearance of Reactants analysis->result

References

Navigating the Suzuki Coupling Landscape: A Comparative Guide to the Reactivity of Primary Alkyl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. While traditionally favored for sp²-hybridized substrates, the use of sp³-hybridized partners like primary alkyl bromides has presented unique challenges and opportunities. This guide provides an objective comparison of the reactivity of various primary alkyl bromides in Suzuki coupling, supported by experimental data, detailed protocols, and visual aids to illuminate the underlying principles.

The successful incorporation of primary alkyl bromides in Suzuki coupling hinges on overcoming key hurdles such as slow oxidative addition and the propensity for β-hydride elimination. Groundbreaking work, particularly by Fu and coworkers, has demonstrated that with the appropriate choice of catalyst, ligand, and reaction conditions, these challenges can be effectively surmounted, opening up a broader synthetic landscape.

Comparative Performance of Primary Alkyl Bromides

The reactivity of primary alkyl bromides in Suzuki coupling is profoundly influenced by the substrate's steric and electronic properties, as well as the chosen catalyst system. The following table summarizes quantitative data from key studies, showcasing the performance of different primary alkyl bromides with various organoboron coupling partners.

Alkyl BromideOrganoboron PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1-BromododecaneB-n-octyl-9-BBN4% Pd(OAc)₂, 8% PCy₃K₃PO₄·H₂OTHFRT16-2493[1]
1-Bromo-5-cyanopentaneB-n-hexyl-9-BBN4% Pd(OAc)₂, 8% PCy₃K₃PO₄·H₂OTHFRT16-2481[1]
1-Bromo-4-phenylbutaneB-n-octyl-9-BBN4% Pd(OAc)₂, 8% PCy₃K₃PO₄·H₂OTHFRT16-2485[1]
Ethyl 6-bromohexanoateB-n-hexyl-9-BBN4% Pd(OAc)₂, 8% PCy₃K₃PO₄·H₂OTHFRT16-2488[1]
1-Bromo-3-phenylpropanePhenylboronic acid2% Pd₂(dba)₃, 4% P(t-Bu)₂MeKOt-Butert-amyl alcoholRT2485[2]
1-Bromohexane4-Methoxyphenylboronic acid2% Pd₂(dba)₃, 4% P(t-Bu)₂MeKOt-Butert-amyl alcoholRT2482[2]

This data highlights the efficacy of palladium acetate with the bulky, electron-rich tricyclohexylphosphine (PCy₃) ligand for alkyl-alkyl couplings at room temperature. The use of hydrated potassium phosphate as a base is also crucial for these reactions. For couplings with arylboronic acids, a different catalyst system comprising a palladium source and a di-tert-butylmethylphosphine ligand with potassium tert-butoxide as the base has proven effective.

The Catalytic Cycle and Experimental Workflow

To fully grasp the mechanics of this reaction, it is essential to visualize the catalytic cycle and the experimental setup.

Suzuki_Catalytic_Cycle Catalytic Cycle of Suzuki Coupling with Primary Alkyl Bromides Pd0 Pd(0)L₂ OA Oxidative Addition R-CH₂-Br Pd0->OA PdII R-CH₂-Pd(II)L₂-Br OA->PdII Trans Transmetalation R'B(OR)₂ + Base PdII->Trans PdII_R R-CH₂-Pd(II)L₂-R' Trans->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Product R-CH₂-R' RE->Product Experimental_Workflow Experimental Workflow for Suzuki Coupling Start Start Reagents Combine Pd Catalyst, Ligand, and Base in a dry flask Start->Reagents Inert Purge with Inert Gas (Ar or N₂) Reagents->Inert Solvent Add Anhydrous Solvent Inert->Solvent Boron Add Organoboron Reagent Solvent->Boron AlkylBromide Add Primary Alkyl Bromide Boron->AlkylBromide Reaction Stir at Specified Temperature AlkylBromide->Reaction Quench Quench Reaction Reaction->Quench Workup Aqueous Workup and Extraction Quench->Workup Purify Purify by Chromatography Workup->Purify End Characterize Product Purify->End

References

Comparative Analysis of 1-Bromo-7-phenylheptane and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the synthesis, characterization, and biological activity of 1-Bromo-7-phenylheptane and its derivatives is crucial for the development of novel therapeutic agents. This guide provides a comparative overview of their physicochemical properties, synthesis protocols, and potential biological relevance, supported by available experimental data.

Physicochemical Characterization

This compound is a halogenated organic compound with a molecular formula of C13H19Br and a molecular weight of 255.19 g/mol .[1][2] It is characterized by a heptane chain with a bromine atom at one end and a phenyl group at the other. This structure imparts moderate polarity and hydrophobicity, influencing its solubility in various solvents.[1]

Limited experimental data is publicly available for specific derivatives of this compound. However, the introduction of substituents on the phenyl ring is expected to significantly alter the physicochemical properties of the parent molecule. For instance, the synthesis of 1,7-bis(4-bromophenyl)heptane-1,7-dione, a derivative with bromo-substituted phenyl rings, has been reported, and its crystal structure and spectral properties have been characterized.[3]

For comparison, related long-chain alkyl halides such as 1-bromoheptane and 1-bromo-7-chloroheptane are also considered. These compounds share the long alkyl chain but differ in the terminal substituent, which can influence their reactivity and biological profile.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
This compoundC13H19Br255.1992-94~1.2
1-BromoheptaneC7H15Br179.10178-1801.14
1-Bromo-7-chloroheptaneC7H14BrCl213.54241.71.266

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the reaction of 7-phenyl-1-heptanol with a brominating agent. A detailed protocol for a related synthesis is described below.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a standard organic synthesis procedure.

Materials:

  • 7-phenyl-1-heptanol

  • Phosphorus tribromide (PBr3)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 7-phenyl-1-heptanol in anhydrous diethyl ether under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add phosphorus tribromide dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to yield pure this compound.

Biological Activity and Potential Applications

Halogenated organic compounds are known to exhibit a wide range of biological activities.[5] While specific biological data for this compound and its derivatives are scarce, related molecules have shown potential in various therapeutic areas. For instance, some brominated compounds have been investigated as potential anticancer agents and enzyme inhibitors.[6][7][8] The long alkyl chain in this compound could influence its membrane permeability and interaction with biological targets.

The functionalization of the phenyl ring in this compound derivatives offers a strategy to modulate their biological activity. The introduction of different substituents can affect their electronic properties, lipophilicity, and steric interactions with target molecules. This makes them interesting candidates for drug discovery and development.

Below is a logical workflow for the synthesis and evaluation of this compound derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., 7-phenyl-1-heptanol derivatives) reaction Chemical Reaction (e.g., Bromination) start->reaction purification Purification (e.g., Column Chromatography) reaction->purification characterization Characterization (NMR, IR, MS) purification->characterization screening Initial Screening (e.g., Cytotoxicity Assay) characterization->screening Pure Compounds target_id Target Identification screening->target_id moa Mechanism of Action Studies target_id->moa lead_opt Lead Optimization moa->lead_opt lead_opt->start Structure-Activity Relationship

Caption: Workflow for Synthesis and Biological Evaluation.

Comparative Analysis with Alternatives

The selection of a specific long-chain phenylalkyl bromide for a particular application depends on the desired reactivity and biological profile. This compound serves as a versatile scaffold that can be readily modified.

Alternative Compounds:

  • 1-Chloro-7-phenylheptane: The chloro- derivative is generally less reactive than the bromo- derivative in nucleophilic substitution reactions, which can be advantageous for certain multi-step syntheses.

  • 1-Iodo-7-phenylheptane: The iodo- derivative is the most reactive among the halogens, making it suitable for reactions where a highly reactive electrophile is required.

  • Derivatives with different alkyl chain lengths: Modifying the length of the alkyl chain can impact the molecule's flexibility and lipophilicity, which can in turn affect its biological activity.

The following diagram illustrates the relationship between the parent compound and its potential derivatives and alternatives.

G cluster_derivatives Derivatives cluster_alternatives Alternatives parent This compound subst_phenyl Substituted Phenyl Ring (e.g., -Cl, -F, -CH3) parent->subst_phenyl Functionalization other_chain Modified Alkyl Chain parent->other_chain Modification chloro 1-Chloro-7-phenylheptane parent->chloro Halogen Exchange iodo 1-Iodo-7-phenylheptane parent->iodo Halogen Exchange

Caption: Relationship between this compound and its analogs.

References

A Comparative Guide to Alternative Reagents for the Synthesis of 7-Phenylheptyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules, particularly in the realm of drug discovery and development, the introduction of lipophilic moieties such as the 7-phenylheptyl group is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of a compound. 1-Bromo-7-phenylheptane is a frequently utilized reagent for this purpose. However, the choice of the alkylating agent can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of this compound with its primary alternatives—1-chloro-7-phenylheptane and 7-phenylheptyl p-toluenesulfonate—for the introduction of the 7-phenylheptyl group via nucleophilic substitution. Furthermore, it explores the use of organometallic derivatives for carbon-carbon bond formation.

Comparison of Alkylating Agents in Nucleophilic Substitution

The selection of an appropriate alkylating agent for introducing the 7-phenylheptyl group is crucial and often depends on the nucleophile, reaction conditions, and desired reactivity. The most common alternatives to this compound are the corresponding chloride and tosylate derivatives, which participate in reactions such as the Williamson ether synthesis.

The Williamson ether synthesis is a widely used method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide or sulfonate.[1][2] The reactivity of the leaving group is a key factor in the success of this reaction. Generally, the reactivity of alkyl halides in SN2 reactions follows the order I > Br > Cl > F.[1] Sulfonates, such as tosylates, are excellent leaving groups, often comparable to or better than bromide.[1]

Table 1: Comparison of 7-Phenylheptyl Alkylating Agents in a Representative Williamson Ether Synthesis

ReagentLeaving GroupRelative Reactivity (Predicted)Typical Reaction ConditionsTypical Yield RangeByproducts
This compoundBr⁻HighNaH or K₂CO₃, DMF or Acetone, 60-80 °C80-95%NaBr or KBr
1-Chloro-7-phenylheptaneCl⁻ModerateNaI (catalytic), K₂CO₃, DMF or Acetone, 80-100 °C70-85%NaCl or KCl
7-Phenylheptyl p-toluenesulfonateTsO⁻Very HighK₂CO₃, Acetonitrile or DMF, RT-60 °C85-98%KOTs

Note: The presented yield ranges are typical for Williamson ether synthesis with primary alkyl halides/tosylates and are intended for comparative purposes. Actual yields may vary depending on the specific substrate and reaction conditions.

The choice between these reagents often involves a trade-off between reactivity and cost/availability. This compound offers a good balance of high reactivity and accessibility. 1-Chloro-7-phenylheptane is typically less expensive but requires more forcing conditions or the use of a catalyst like sodium iodide (Finkelstein reaction conditions) to enhance its reactivity. 7-Phenylheptyl p-toluenesulfonate is the most reactive of the three, allowing for milder reaction conditions, but is generally more expensive to prepare.

Organometallic Reagents for Carbon-Carbon Bond Formation

For the formation of new carbon-carbon bonds, organometallic reagents derived from 7-phenylheptyl halides are indispensable. The most common of these are Grignard reagents (R-MgX).

The formation of a Grignard reagent involves the reaction of an alkyl or aryl halide with magnesium metal.[3] The reactivity of the halide is again a critical factor, with bromides being more reactive than chlorides.[4]

Table 2: Comparison of 7-Phenylheptyl Halides for Grignard Reagent Formation

PrecursorHalideEase of Grignard FormationTypical InitiationReaction Conditions
This compoundBrEasierSpontaneous or with gentle heating/iodine crystalAnhydrous THF or Et₂O, RT to reflux
1-Chloro-7-phenylheptaneClMore DifficultRequires activation (e.g., I₂, 1,2-dibromoethane) and higher temperaturesAnhydrous THF, reflux

Once formed, the 7-phenylheptyl Grignard reagent is a potent nucleophile that can react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.[3]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of 7-Phenylheptyl Phenyl Ether

This protocol describes a general procedure for the O-alkylation of phenol using a 7-phenylheptyl alkylating agent.

Materials:

  • Phenol (1.0 eq)

  • This compound (1.1 eq) or 7-Phenylheptyl p-toluenesulfonate (1.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq), finely powdered

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M NaOH solution

  • Brine

Procedure:

  • To a stirred solution of phenol in DMF, add potassium carbonate.

  • Add the 7-phenylheptyl alkylating agent to the mixture.

  • Heat the reaction mixture to 80 °C (for the bromide) or 60 °C (for the tosylate) and monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with 1 M NaOH solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 7-Phenylheptyl p-Toluenesulfonate

This protocol outlines the preparation of the tosylate from 7-phenylheptan-1-ol.

Materials:

  • 7-Phenylheptan-1-ol (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl, 1.2 eq)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve 7-phenylheptan-1-ol in pyridine and cool the solution to 0 °C.

  • Slowly add p-toluenesulfonyl chloride to the cooled solution.

  • Stir the reaction mixture at 0 °C for 4-6 hours or until the reaction is complete as monitored by TLC.

  • Pour the reaction mixture into cold 1 M HCl solution and extract with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude tosylate, which can be purified by recrystallization or column chromatography.

Protocol 3: Formation and Reaction of 7-Phenylheptylmagnesium Bromide

This protocol describes the preparation of the Grignard reagent from this compound and its subsequent reaction with an aldehyde.

Materials:

  • Magnesium turnings (1.2 eq)

  • This compound (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (catalytic amount)

  • Aldehyde (e.g., benzaldehyde, 0.9 eq)

  • Saturated ammonium chloride solution

  • Diethyl ether

Procedure:

  • Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a small crystal of iodine.

  • Add a solution of this compound in anhydrous THF dropwise via the dropping funnel to initiate the reaction.

  • Once the reaction has started (indicated by heat evolution and disappearance of the iodine color), add the remaining bromide solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C and add a solution of the aldehyde in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by slowly adding saturated ammonium chloride solution.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting alcohol by column chromatography.

Visualizing Synthetic Pathways

The choice of reagent can be visualized as a branching point in a synthetic workflow. The following diagram illustrates the decision-making process based on the desired transformation.

G cluster_nuc Alkylating Agent cluster_cc Grignard Precursor start Introduction of 7-Phenylheptyl Group nucleophilic Nucleophilic Substitution (C-X bond formation, X=O, N, S) start->nucleophilic cc_bond C-C Bond Formation start->cc_bond williamson Williamson Ether Synthesis (O-Alkylation) nucleophilic->williamson grignard Grignard Reaction cc_bond->grignard bromide This compound (High Reactivity) williamson->bromide Good balance chloride 1-Chloro-7-phenylheptane (Moderate Reactivity) williamson->chloride Cost-effective tosylate 7-Phenylheptyl Tosylate (Very High Reactivity) williamson->tosylate Mild conditions grignard_br This compound (Easier formation) grignard->grignard_br Preferred grignard_cl 1-Chloro-7-phenylheptane (More difficult formation) grignard->grignard_cl Alternative

Caption: Synthetic pathways for introducing the 7-phenylheptyl group.

This guide provides a framework for selecting the most appropriate reagent for the synthesis of 7-phenylheptyl derivatives. The choice between this compound and its alternatives should be made based on a careful consideration of reactivity, reaction conditions, cost, and the specific requirements of the synthetic target.

References

Comparative Guide to Purity Analysis of 1-Bromo-7-phenylheptane via GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of 1-Bromo-7-phenylheptane. It is intended for researchers, scientists, and professionals in drug development who require robust methods for chemical characterization. Detailed experimental protocols and supporting data are presented to facilitate practical application.

Overview of Purity Determination Methods

The purity of an organic compound is a critical parameter that influences its chemical, physical, and biological properties. While several methods exist for purity assessment, they differ in sensitivity, specificity, and the nature of the information they provide.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it highly suitable for analyzing alkyl halides like this compound.[3][4]

Other common methods include:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating non-volatile or thermally unstable compounds.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.[1][6]

  • Melting Point and Boiling Point Determination: Classical methods where impurities typically cause a depression and broadening of the melting point range or an elevation of the boiling point.[1][2][7]

GC-MS is often preferred for its high sensitivity in detecting trace-level impurities and its ability to provide definitive identification based on mass fragmentation patterns.[5]

GC-MS Analysis of this compound

GC-MS analysis provides both qualitative and quantitative information. The gas chromatograph separates the components of the sample, and the mass spectrometer detects and identifies the individual components based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Potential Impurities: During the synthesis of this compound, several impurities can arise, including:

  • Unreacted starting materials (e.g., 7-phenyl-1-heptanol).

  • Byproducts from side reactions.

  • Residual solvents used during synthesis or purification.

Experimental Protocol:

A detailed methodology for the GC-MS analysis is provided below. This protocol is adapted from established methods for analyzing alkyl halides and other potential genotoxic impurities.[8][9][10]

A. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as dichloromethane or ethyl acetate.

  • Perform a serial dilution to prepare a working sample solution with a final concentration of approximately 10 µg/mL.

  • If an internal standard is required for precise quantification, add it to the sample solution at a known concentration. Fluorobenzene is a suitable internal standard for this type of analysis.[8]

B. Instrumentation and Conditions:

  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a suitable capillary column.

  • Mass Spectrometer (MS): A single quadrupole or triple quadrupole mass analyzer is recommended.

  • Column: A mid-polarity column such as a ZB-5MS (5% Phenyl-Arylene, 95% Dimethylpolysiloxane) or equivalent, with dimensions of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness, is suitable for separating alkyl halides.[10]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (e.g., 50:1 ratio) with an injection volume of 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 m/z.

C. Data Analysis:

  • Integrate the peaks in the total ion chromatogram (TIC).

  • Calculate the area percentage of each peak to estimate the relative purity.

  • Identify the main peak corresponding to this compound by comparing its mass spectrum with a reference library (e.g., NIST) or by interpreting its fragmentation pattern. The molecular formula is C₁₃H₁₉Br.[11][12]

  • Identify any impurity peaks by analyzing their respective mass spectra.

Data Presentation

The results of the GC-MS analysis are summarized in the table below. This hypothetical data represents a high-purity sample of this compound.

Retention Time (min)Peak Area (%)Compound IdentificationKey Mass Fragments (m/z)
10.5499.85%This compound175, 91, 77
9.820.11%7-Phenyl-1-heptanol174, 91, 77
12.150.04%Unknown Impurity-

Visualizations

The following diagrams illustrate the experimental workflow and the logical process for purity confirmation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve in Solvent (e.g., Dichloromethane) p1->p2 p3 Dilute to Working Concentration (10 µg/mL) p2->p3 a1 Inject 1 µL Sample p3->a1 a2 GC Separation (Capillary Column) a1->a2 a3 EI Ionization (70 eV) a2->a3 a4 Mass Analysis (Quadrupole) a3->a4 d1 Generate Total Ion Chromatogram (TIC) a4->d1 d2 Integrate Peaks d1->d2 d3 Identify Peaks via Mass Spectra Library d2->d3 d4 Calculate Area % d3->d4 end end d4->end Final Purity Report

Caption: GC-MS experimental workflow for purity analysis.

Purity_Confirmation_Logic start GC-MS Data Acquired check_peaks How many peaks in chromatogram? start->check_peaks single_peak Single Peak Observed check_peaks->single_peak One multiple_peaks Multiple Peaks Observed check_peaks->multiple_peaks > One check_spectrum Does Mass Spectrum match This compound? single_peak->check_spectrum impure Impurities Present multiple_peaks->impure pure Compound is >99.9% Pure (within detection limits) check_spectrum->pure Yes mismatch Major Peak is NOT the target compound check_spectrum->mismatch No analyze_impurities Identify Impurity Peaks Calculate Relative % Area impure->analyze_impurities

Caption: Logical workflow for purity confirmation using GC-MS data.

Conclusion

GC-MS is a highly effective and sensitive method for confirming the purity of this compound. Its ability to separate volatile impurities and provide definitive structural identification makes it superior to classical methods for trace-level analysis. For comprehensive characterization and in regulated environments, it is often beneficial to use an orthogonal method, such as quantitative NMR or HPLC, to corroborate the GC-MS findings and provide a more complete purity profile.

References

A Comparative Guide to Palladium Catalysts for Alkyl-Aryl Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The palladium-catalyzed cross-coupling of alkyl and aryl partners is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp³)–C(sp²) bonds with remarkable efficiency. This powerful tool is integral to the synthesis of pharmaceuticals, agrochemicals, and functional materials. The choice of the palladium catalyst, particularly the ancillary ligand, is critical to the success of these transformations, profoundly influencing reaction yields, substrate scope, and reaction conditions. This guide provides an objective comparison of various palladium catalyst systems for alkyl-aryl coupling, supported by experimental data, detailed protocols, and visual aids to facilitate informed catalyst selection.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst in alkyl-aryl coupling is typically evaluated based on product yield, turnover number (TON), and the mildness of the required reaction conditions. Below, we present a comparative summary of various catalyst systems in Suzuki-Miyaura and Negishi coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for C(sp³)–C(sp²) bond formation, typically involving the reaction of an alkyl halide with an arylboronic acid or its derivatives. The choice of ligand is crucial for achieving high efficiency, especially with challenging substrates like alkyl chlorides.

Catalyst SystemAlkyl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Ref.
Pd(OAc)₂ / P(t-Bu)₂CH₃1-Bromooctane4-Tolylboronic acidK₃PO₄TolueneRT1285[1]
PdCl₂(dppf)·CH₂Cl₂Potassium (benzyloxy)alkyltrifluoroborate4-ChloroanisoleCs₂CO₃THF/H₂O801292[2]
Pd(OAc)₂ / SPhos1-Bromobutane4-Methoxy-phenylboronic acidK₂CO₃DMF9012>95[3]
Pd₂(dba)₃ / [CH₃(t-Bu)₂PH]BF₄Cyclopentyl bromidePhenylboronic acidKFTHFRT1290[1]
Na₂PdCl₄ / TXPTS6-Bromo-hexanoic acid4-Methoxyphenyl boronic acidNaOHWater401288[4]

Note: The data presented is compiled from different sources with varying reaction conditions and should be used as a guide for relative performance.

Negishi Coupling

The Negishi coupling, which pairs an organozinc reagent with an organic halide, is another powerful method for alkyl-aryl bond formation. It often exhibits excellent functional group tolerance.

Catalyst SystemAlkyl HalideOrganozinc ReagentSolventTemp (°C)Time (h)Yield (%)Ref.
2% Pd₂(dba)₃ / 8% PCyp₃1-Iodooctane(4-methoxyphenyl)zinc chlorideTHF/NMP80694[5]
2% Pd₂(dba)₃ / 8% PCyp₃1-Chlorooctane(4-fluorophenyl)zinc chlorideTHF/NMP80685[5]
Pd(OAc)₂ / CPhosIsopropylzinc bromide4-BromobenzonitrileTHFRT0.596[6]
Pd(OAc)₂ / EtCPhosCyclohexylzinc bromide2-ChloroquinolineToluene601295[7]
Pd(OAc)₂ / SPhosIsopropylzinc bromide4-BromobenzonitrileTHFRT1245[6]

Note: The data presented is compiled from different sources with varying reaction conditions and should be used as a guide for relative performance.

Catalytic Cycle and Experimental Workflow

To better understand the process, the following diagrams illustrate the generally accepted catalytic cycle for palladium-catalyzed alkyl-aryl cross-coupling and a typical experimental workflow.

Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X R-Pd(II)-X L2 R-Pd(II)-X L2 Oxidative_Addition->R-Pd(II)-X L2 Transmetalation Transmetalation R-Pd(II)-X L2->Transmetalation Ar-M R-Pd(II)-Ar L2 R-Pd(II)-Ar L2 Transmetalation->R-Pd(II)-Ar L2 M-X Reductive_Elimination Reductive Elimination R-Pd(II)-Ar L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-Ar Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Flame-dry Schlenk flask Add_Reagents Add aryl halide, organometallic reagent, and base Start->Add_Reagents Add_Catalyst Add Pd source and ligand Add_Reagents->Add_Catalyst Add_Solvent Add solvent Add_Catalyst->Add_Solvent Inert_Atmosphere Evacuate and backfill with inert gas (3x) Add_Solvent->Inert_Atmosphere Heat_Stir Heat to desired temperature and stir Inert_Atmosphere->Heat_Stir Monitor Monitor reaction by TLC or GC/LC-MS Heat_Stir->Monitor Quench Quench reaction Monitor->Quench Upon completion Extract Extract with organic solvent Quench->Extract Dry_Concentrate Dry organic layer and concentrate Extract->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify End Characterize product Purify->End

References

A Researcher's Guide to Validating the Structure of 1-Bromo-7-phenylheptane Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the unambiguous structural validation of reaction products is paramount. This guide provides a comparative analysis of the spectroscopic data for 1-Bromo-7-phenylheptane and its potential reaction products from common synthetic transformations, namely elimination and substitution reactions. Detailed experimental protocols for the key analytical techniques are also provided to ensure reproducible and reliable structural elucidation.

Reaction Pathways of this compound

This compound, a versatile starting material, can undergo several key reactions. The two most common pathways are elimination and nucleophilic substitution, leading to the formation of 7-phenyl-1-heptene and various substituted products, respectively. Understanding the expected products is the first step in validating the reaction outcome.

Reaction_Pathways This compound This compound 7-Phenyl-1-heptene 7-Phenyl-1-heptene This compound->7-Phenyl-1-heptene Elimination (e.g., strong base) N-(7-Phenylheptyl)aniline N-(7-Phenylheptyl)aniline This compound->N-(7-Phenylheptyl)aniline Substitution (Aniline) 1-Azido-7-phenylheptane 1-Azido-7-phenylheptane This compound->1-Azido-7-phenylheptane Substitution (NaN3) NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (¹H and ¹³C) cluster_proc Data Processing Dissolve Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). Add_TMS Add tetramethylsilane (TMS) as an internal standard (0 ppm). Dissolve->Add_TMS Transfer Transfer the solution to a 5 mm NMR tube. Add_TMS->Transfer Instrument Use a 400 MHz or higher NMR spectrometer. 1H_Acq ¹H NMR: Acquire with a standard pulse program (e.g., zg30), 16-32 scans, relaxation delay of 1-2 s. Instrument->1H_Acq 13C_Acq ¹³C NMR: Acquire with a proton-decoupled pulse program (e.g., zgpg30), 1024-4096 scans, relaxation delay of 2 s. Instrument->13C_Acq FT Apply Fourier transform to the Free Induction Decay (FID). Phase_Baseline Perform phase and baseline correction. FT->Phase_Baseline Reference Reference the spectra to TMS (¹H) or the solvent peak (¹³C). Phase_Baseline->Reference FTIR_Workflow cluster_prep Sample Preparation (Liquid) cluster_acq Data Acquisition cluster_proc Data Processing Apply_Sample Place a drop of the neat liquid sample on a salt plate (e.g., NaCl or KBr). Sandwich Place a second salt plate on top to create a thin film. Apply_Sample->Sandwich Instrument Use an FTIR spectrometer. Background Acquire a background spectrum of the empty sample holder. Instrument->Background Sample_Scan Scan the sample, typically from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Background->Sample_Scan Subtract_BG Subtract the background spectrum from the sample spectrum. Plot Plot the resulting spectrum as transmittance or absorbance versus wavenumber. Subtract_BG->Plot MS_Workflow cluster_prep Sample Introduction cluster_acq Data Acquisition cluster_proc Data Analysis Dissolve Dissolve the sample in a volatile solvent (e.g., methanol or dichloromethane). Inject Inject the sample into the mass spectrometer, often via Gas Chromatography (GC-MS) for separation. Dissolve->Inject Ionization Ionize the sample using a suitable method (e.g., Electron Ionization - EI at 70 eV). Mass_Analysis Separate the resulting ions based on their mass-to-charge ratio (m/z). Ionization->Mass_Analysis Detection Detect the ions to generate the mass spectrum. Mass_Analysis->Detection Identify_M_ion Identify the molecular ion peak (M⁺). Analyze_Frag Analyze the fragmentation pattern to deduce the structure. Identify_M_ion->Analyze_Frag Compare Compare the spectrum with databases and expected fragmentation. Analyze_Frag->Compare

A Comparative Guide to 1-Bromo-7-phenylheptane and Other Long-Chain Bromoalkanes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of 1-Bromo-7-phenylheptane against other long-chain bromoalkanes, focusing on their physicochemical properties, reactivity in common synthetic applications, and utility as molecular linkers. Experimental data and established protocols are provided to support researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific needs.

Physicochemical Properties: A Comparative Overview

The physical properties of bromoalkanes are heavily influenced by the length of the alkyl chain and the presence of additional functional groups, such as the terminal phenyl group in this compound. Generally, as the carbon chain length increases, so do the boiling point and density, due to stronger van der Waals forces.[1][2] The phenyl group in this compound further increases its boiling point and density compared to a simple C7 or even a longer-chain linear bromoalkane.

Solubility in nonpolar solvents is typically high for these compounds.[1] However, the volatility of shorter-chain bromoalkanes can be a significant factor, with losses of up to 75% observed for 1-bromohexane within minutes of application at room temperature, a consideration for reaction setup and storage.[3][4]

Table 1: Comparison of Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
This compound C₁₃H₁₉Br255.1984-88 (at 0.2 mmHg)[5]~1.170 (Predicted)[6]
1-BromoheptaneC₇H₁₅Br179.10180[7]<1.0
1-BromodecaneC₁₀H₂₁Br221.18238~1.07
1-BromohexadecaneC₁₆H₃₃Br305.34>250~1.01

Note: Density for bromoalkanes generally increases with chain length but remains less than water for many linear alkanes.[1] The phenyl group significantly impacts the density of this compound.

Synthesis and Stability

Long-chain bromoalkanes are commonly synthesized from the corresponding alcohols via nucleophilic substitution, for instance, by reaction with hydrobromic acid.[7] An alternative high-yield method involves the reaction of methanesulfonates with anhydrous magnesium bromide.[8][9] For this compound specifically, a documented synthesis involves the reaction of 1,7-dibromoheptane with phenyllithium.[5] Another approach involves the cleavage of tetrahydrofuran (THF) to form an iodoacetate intermediate, which is then reacted with a Grignard reagent and subsequently converted to the bromide.[10]

Bromoalkanes are susceptible to photodissociation, a process that can be studied to understand the structures of reaction intermediates.[11][12] General stability studies for chemical compounds assess how they are affected by environmental factors like light, heat, and humidity over time to determine shelf life and appropriate storage conditions.[13][14]

Performance in Cross-Coupling Reactions

Long-chain bromoalkanes are versatile substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, which are fundamental for creating C-C bonds.[15][16] The reactivity of the C-Br bond allows for the efficient coupling with organoboron or terminal alkyne partners.

The presence of a terminal phenyl group in this compound does not typically interfere with these reactions at the bromo-terminus and provides a site for further functionalization or a structural motif important for biological activity in the final product.

Experimental Protocols

Below are generalized protocols for Suzuki-Miyaura and Sonogashira cross-coupling reactions, which can be adapted for this compound and other long-chain bromoalkanes.

Experimental Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed coupling of a bromoalkane with an arylboronic acid.[17][18]

Materials:

  • Bromoalkane (e.g., this compound) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄) (2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water)

Procedure:

  • To a reaction vessel, add the bromoalkane (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst, and base (2.0 equiv).

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the deoxygenated solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the mixture with stirring at a temperature between 80-100 °C for the specified reaction time (typically 12-24 hours), monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Protocol 2: Sonogashira Cross-Coupling

This protocol outlines a general procedure for the palladium/copper co-catalyzed coupling of a bromoalkane with a terminal alkyne.[19][20]

Materials:

  • Bromoalkane (e.g., this compound) (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPA))

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a reaction vessel under an inert atmosphere, add the bromoalkane (1.0 equiv), palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent, followed by the base (which often acts as a co-solvent).

  • Add the terminal alkyne (1.2 equiv) dropwise to the stirred solution.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC or GC-MS).

  • Dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl, then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Comparative Performance

Direct side-by-side quantitative comparisons of different long-chain bromoalkanes in the literature are scarce. However, performance can be inferred from general principles. Reactivity is primarily governed by the C-Br bond, which is similar across long-chain primary bromoalkanes. Differences in yield may arise from steric hindrance near the reaction site (minimal for these linear compounds) or the physical properties of the reagent, such as solubility in the reaction medium.

Table 2: Representative Performance in Cross-Coupling Reactions

ReactionBromoalkane TypeCoupling PartnerCatalyst SystemTypical YieldKey Considerations
Suzuki-Miyaura Long-Chain Alkyl BromideArylboronic AcidPd(OAc)₂ / SPhos or Pd(PPh₃)₄75-95%Base selection can be critical to avoid side reactions.[21]
Sonogashira Long-Chain Alkyl BromideTerminal AlkynePdCl₂(PPh₃)₂ / CuI80-98%Reaction is often fast at room temperature; requires anhydrous conditions.[16]
Suzuki-Miyaura This compoundArylboronic AcidPd(OAc)₂ / SPhos or Pd(PPh₃)₄75-95% (Expected)The phenyl group is distal and unlikely to affect reactivity at the bromide.
Sonogashira This compoundTerminal AlkynePdCl₂(PPh₃)₂ / CuI80-98% (Expected)The heptyl chain provides flexibility and solubility.

Application as Linkers in Drug Development

Long-chain bromoalkanes are extensively used as linkers or spacers in the synthesis of complex molecules, particularly in drug discovery.[22] They are key components in Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of specific proteins.[23][24]

In a PROTAC, the linker connects a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase.[25] The length, rigidity, and composition of this linker are critical for the efficacy of the PROTAC, as they dictate the formation of a stable and productive ternary complex.[24]

This compound serves as a versatile linker precursor. The bromo-terminus allows for facile conjugation to one part of the molecule, while the phenyl group can be functionalized or serve as a rigid attachment point. The seven-carbon chain provides significant flexibility, which can be crucial for achieving the optimal orientation of the two ends of the PROTAC.[26] In contrast, simple alkyl chains offer flexibility, while more rigid linkers (e.g., containing piperazine or aromatic rings) can enhance stability and pre-organize the molecule into a bioactive conformation.[26][]

Table 3: Comparison of Linker Scaffolds in PROTAC Design

Linker TypeExample PrecursorKey PropertiesAdvantagesDisadvantages
Alkyl Chain 1-BromodecaneFlexible, lipophilicSynthetically accessible; provides conformational freedom.[25]Can lead to poor solubility; "entropy penalty" from high flexibility.
PEG Chain Bromo-PEG6-BocFlexible, hydrophilicEnhances aqueous solubility and cell permeability.[23]Can be metabolically unstable.
Alkyl-Aryl This compound Flexible chain with a rigid terminusCombines flexibility with a potential site for π-stacking or further modification.Synthesis can be more complex than simple alkyl chains.
Rigid Aromatic 1,4-DibromobenzeneRigid, planarPre-organizes the molecule, potentially increasing potency; can engage in π-π interactions.[]May not allow for the optimal ternary complex conformation.

Visualizations

G cluster_0 General Workflow for Cross-Coupling A 1. Combine Reactants (Bromoalkane, Coupling Partner, Catalyst, Base) B 2. Add Solvent & Purge (Inert Atmosphere) A->B C 3. Heat Reaction Mixture (Monitor Progress) B->C D 4. Workup (Extraction & Washing) C->D E 5. Purification (Column Chromatography) D->E F Final Product E->F

Caption: A generalized experimental workflow for cross-coupling reactions.

G cluster_1 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OA Oxidative Addition RPdX R-Pd(II)L2-X Pd0->RPdX R-X TM Transmetalation RPdR1 R-Pd(II)L2-R' RPdX->RPdR1 + R'B(OR)2 + Base R1B R'B(OR)2 Base Base RPdR1->Pd0 RE Reductive Elimination Product R-R' RPdR1->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[18]

G cluster_2 Role of this compound in a PROTAC cluster_protac PROTAC Molecule POI Target Protein Ligand Linker Flexible Heptyl Chain (from this compound) POI->Linker Phenyl Phenyl Group Linker->Phenyl E3 E3 Ligase Ligand Phenyl->E3

Caption: Conceptual structure of a PROTAC utilizing a linker derived from this compound.

References

A Comparative Spectroscopic Guide: From Starting Material to Final Product

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis and drug development, the definitive confirmation of a molecular transformation is fundamental. Spectroscopic techniques provide an empirical lens to observe the conversion of a starting material into a desired product. This guide offers a comparative framework for utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to monitor and validate chemical reactions. By analyzing the distinct spectral changes between reactants and products, researchers can confirm the formation of the target molecule and assess its purity.[1]

Core Principles of Spectroscopic Comparison

The successful conversion of a starting material to a product is marked by predictable and observable changes in their respective spectra.

  • Infrared (IR) Spectroscopy : This technique is exceptionally useful for identifying the transformation of functional groups.[2][3] The core of the analysis lies in observing the disappearance of a characteristic vibrational band from the starting material and the appearance of a new band corresponding to a functional group in the product.[2][4][5] For instance, the reduction of a ketone to an alcohol would be indicated by the disappearance of the strong C=O stretch and the appearance of a broad O-H stretch.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C.[6] A chemical reaction alters these environments, resulting in changes in chemical shifts, signal splitting patterns (multiplicity), and integration values.[1][7][8][9] These changes serve as a definitive fingerprint of the new molecular structure.[10]

  • Mass Spectrometry (MS) : MS measures the mass-to-charge ratio of ions, which directly reveals the molecular weight of a compound.[1] A successful reaction will yield a product with a molecular weight that corresponds to the expected structural transformation, providing conclusive evidence of the new entity's formation.[1]

Data Presentation: Fischer Esterification Example

To illustrate these principles, the following table summarizes the expected spectroscopic data for the Fischer esterification of acetic acid and ethanol to form ethyl acetate. The disappearance of the broad O-H stretches from both starting materials and the appearance of new signals for the ester product are key indicators of a successful reaction.[1]

Spectroscopic TechniqueStarting Material: Acetic Acid (CH₃COOH)Starting Material: Ethanol (CH₃CH₂OH)Product: Ethyl Acetate (CH₃COOCH₂CH₃)
IR Spectroscopy (cm⁻¹) ~3000 (broad, O-H stretch), ~1710 (C=O stretch)[1]~3300 (broad, O-H stretch)~1740 (C=O stretch, ester), ~1240 (C-O stretch)[1]
¹H NMR (ppm, CDCl₃) ~11.5 (s, 1H, -COOH), ~2.1 (s, 3H, -CH₃)[1]~3.7 (q, 2H, -CH₂-), ~1.2 (t, 3H, -CH₃), OH signal (variable)~4.1 (q, 2H, -OCH₂-), ~2.0 (s, 3H, -COCH₃), ~1.2 (t, 3H, -CH₂CH₃)
¹³C NMR (ppm, CDCl₃) ~179 (-COOH), ~21 (-CH₃)~58 (-CH₂-), ~18 (-CH₃)~171 (C=O), ~60 (-OCH₂-), ~21 (-COCH₃), ~14 (-CH₂CH₃)
Mass Spec. (m/z) 60.05 [M+H]⁺ = 61.0646.07 [M+H]⁺ = 47.0888.11 [M+H]⁺ = 89.12

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is suitable for routine reaction monitoring.[10][11]

  • Sample Preparation : Dissolve 5-10 mg of the dried sample (starting material or product) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Internal Standard : For quantitative analysis, add a known amount of an internal standard (e.g., tetramethylsilane, TMS) that does not react with the sample and has a signal in an unoccupied region of the spectrum.[10]

  • Spectrometer Setup : Insert the sample into the NMR spectrometer. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition : Acquire the ¹H NMR spectrum. A standard experiment involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For a typical sample, 8 to 16 scans are sufficient. For ¹³C NMR, more scans (hundreds to thousands) are typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the internal standard (TMS at 0 ppm). Integrate the signals to determine the relative ratios of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol uses an Attenuated Total Reflectance (ATR) accessory, which is common for both liquid and solid samples.

  • Background Spectrum : Ensure the ATR crystal (e.g., diamond, ZnSe) is clean.[12] Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.[13]

  • Sample Application : Place a small amount of the sample directly onto the ATR crystal. For a liquid, one or two drops are sufficient. For a solid, a small amount of powder is placed on the crystal and pressure is applied using an anvil to ensure good contact.[14]

  • Spectrum Acquisition : Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000–600 cm⁻¹.

  • Data Analysis : Analyze the spectrum by identifying the wavenumbers (in cm⁻¹) of the major absorption bands and comparing them to correlation charts to identify functional groups.[15][16][17]

Mass Spectrometry (MS)

This protocol outlines a general procedure using electrospray ionization (ESI), a common technique for many organic molecules.

  • Sample Preparation : Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent that is compatible with the mobile phase (e.g., methanol, acetonitrile, often with 0.1% formic acid to promote ionization).

  • Sample Infusion : Introduce the sample into the mass spectrometer. This can be done via direct infusion using a syringe pump or by injection into a liquid chromatography (LC) system coupled to the mass spectrometer (LC-MS).

  • Ionization : The sample is ionized using the ESI source, which creates charged droplets that evaporate to produce gas-phase ions.

  • Mass Analysis : The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. The peak corresponding to the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) is used to confirm the molecular weight.

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex experimental workflows and the logical relationships in data analysis.

G cluster_exp Experimental Phase cluster_analysis Analytical Phase start Perform Chemical Reaction acquire Acquire Spectra (IR, NMR, MS) of Product Mixture start->acquire process Process Raw Spectroscopic Data acquire->process compare Compare Product Spectra to Starting Material Spectra process->compare decision Reaction Complete? compare->decision end_node Reaction Confirmed (Product Isolated) decision->end_node Yes revisit_node Incomplete Reaction (Optimize Conditions) decision->revisit_node No

Caption: Workflow for spectroscopic comparison of starting material and product.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Transcription Gene Transcription ERK->Transcription Inhibitor Synthesized Inhibitor (Product) Inhibitor->RAF blocks

Caption: Application of a synthesized product as a kinase pathway inhibitor.

References

Comparative Analysis of Synthetic Routes to 1-Bromo-7-phenylheptane and a Guide to Intermediate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two synthetic pathways for the preparation of 1-bromo-7-phenylheptane, a valuable bifunctional molecule in organic synthesis. The primary method discussed is the nucleophilic substitution on 1,7-dibromoheptane using phenyllithium. An alternative approach via the bromination of 7-phenyl-1-heptanol is also presented, based on established methodologies for similar substrates. Furthermore, this document details experimental protocols for the synthesis and for the analysis of key reaction intermediates using modern analytical techniques.

Synthesis Methodologies: A Comparative Overview

The two primary synthetic routes to this compound offer distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and potential byproducts.

Method 1: Nucleophilic Substitution of 1,7-Dibromoheptane with Phenyllithium

This approach involves the reaction of a commercially available dibromoalkane with phenyllithium, a potent organometallic nucleophile. The reaction proceeds via a nucleophilic substitution mechanism, where the phenyl anion displaces one of the bromide ions.

Method 2: Bromination of 7-Phenyl-1-heptanol

This alternative route starts from the corresponding alcohol, 7-phenyl-1-heptanol, which is then converted to the desired alkyl bromide. This transformation can be achieved using various brominating agents, with phosphorus-based reagents being common and efficient choices.

Performance Comparison
ParameterMethod 1: Phenyllithium RouteMethod 2: Alcohol Bromination Route
Starting Material 1,7-Dibromoheptane, Phenyllithium7-Phenyl-1-heptanol
Key Reagents Phenyllithium in cyclohexane/ether, THFPhosphorus tribromide (PBr₃) or Triphenylphosphine/Bromine (PPh₃/Br₂)
Reported Yield ~49%[1]High yields reported for similar reactions (81-88%)[2][3]
Reaction Conditions Low temperatures (-40°C to room temp.), inert atmosphere (N₂)[1]Typically 0°C to room temperature[2][3]
Key Intermediates 7-Lithio-1-bromoheptane (transient)Alkoxyphosphonium or phosphite ester intermediates
Potential Byproducts 1,7-Diphenylheptane, unreacted 1,7-dibromoheptanePhosphorous acid or triphenylphosphine oxide, unreacted alcohol

Experimental Protocols

Method 1: Synthesis of this compound from 1,7-Dibromoheptane

Materials:

  • 1,7-Dibromoheptane (49 g, 0.18 mol)

  • Phenyllithium (2.0 M solution in cyclohexane-ether, 90 mL, 0.18 mol)

  • Anhydrous Tetrahydrofuran (THF, 300 mL)

  • Distilled Water

  • Diethyl ether (Et₂O)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 1,7-dibromoheptane in anhydrous THF under a nitrogen atmosphere, cool the reaction mixture to between -30°C and -40°C.[1]

  • Add the phenyllithium solution dropwise over 3 hours, maintaining the temperature between -30°C and -40°C.[1]

  • After the addition is complete, allow the reaction to stir at -10°C to -20°C for 3 hours, and then let it warm to room temperature overnight.[1]

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a yellow oil.[1]

  • Purify the crude product by distillation to yield this compound (boiling point 84°-88° C at 0.2 mm Hg).[1]

Method 2 (Proposed): Synthesis of this compound from 7-Phenyl-1-heptanol

This protocol is based on analogous brominations of alcohols.[2][3]

Materials:

  • 7-Phenyl-1-heptanol

  • Phosphorus tribromide (PBr₃) or Triphenylphosphine (PPh₃) and Bromine (Br₂)

  • Anhydrous solvent (e.g., Dichloromethane or Diethyl Ether)

  • Saturated Sodium Bicarbonate solution

  • Brine

Procedure using PBr₃:

  • Dissolve 7-phenyl-1-heptanol in an anhydrous solvent and cool to 0°C.

  • Slowly add phosphorus tribromide (approximately 0.33 equivalents) to the stirred solution, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully pour the reaction mixture over ice and extract with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography or distillation.

Analysis of Reaction Intermediates

The identification and characterization of reaction intermediates are crucial for understanding reaction mechanisms and optimizing conditions.

Techniques for Intermediate Analysis
  • In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful, non-invasive technique for monitoring the progress of a reaction in real-time. For organolithium reactions, ¹H, ¹³C, and ⁷Li NMR can provide information on the aggregation state and structure of intermediates.[4][5] For bromination reactions, ³¹P NMR can be used to track the phosphorus-containing intermediates.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a destructive but highly sensitive method. Aliquots can be taken from the reaction mixture at different time points, quenched, and then analyzed. GC-MS allows for the separation and identification of volatile starting materials, intermediates, products, and byproducts based on their retention times and mass fragmentation patterns.

Expected Intermediates and their Analysis

Method 1 (Phenyllithium Route):

  • 7-Lithio-1-bromoheptane: This is the likely initial intermediate formed from the reaction of phenyllithium with one of the bromine atoms. Due to its high reactivity, it is likely transient and difficult to isolate. In situ NMR at low temperatures would be the most suitable method for its potential detection. The presence of a lithiated carbon would cause a significant upfield shift in the ¹³C NMR spectrum.

Method 2 (Alcohol Bromination Route):

  • With PBr₃: The reaction proceeds through a series of phosphite ester intermediates. These could potentially be observed by ³¹P NMR spectroscopy.

  • With PPh₃/Br₂: The reaction forms an oxophosphonium bromide intermediate. This species would also be detectable by ³¹P NMR.

Visualizing Reaction Pathways and Workflows

Method 1: Synthesis of this compound via Nucleophilic Substitution

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 1,7-Dibromoheptane 1,7-Dibromoheptane Reaction_Vessel Reaction in THF (-40°C to RT) 1,7-Dibromoheptane->Reaction_Vessel Phenyllithium Phenyllithium Phenyllithium->Reaction_Vessel Quenching Quench with H₂O Reaction_Vessel->Quenching Extraction Extract with Et₂O Quenching->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Concentration Concentrate Drying->Concentration Distillation Distillation Concentration->Distillation Product This compound Distillation->Product

Caption: Workflow for the synthesis of this compound.

Method 2: Proposed Synthesis of this compound via Bromination

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 7-Phenyl-1-heptanol 7-Phenyl-1-heptanol Reaction_Vessel Reaction in Anhydrous Solvent 7-Phenyl-1-heptanol->Reaction_Vessel Brominating_Agent PBr₃ or PPh₃/Br₂ Brominating_Agent->Reaction_Vessel Workup Aqueous Workup Reaction_Vessel->Workup Extraction Extraction Workup->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification (Chromatography/Distillation) Concentration->Purification Product This compound Purification->Product

Caption: Proposed workflow for the synthesis via bromination.

Analytical Workflow for Intermediate Analysis

G cluster_analysis Analysis cluster_data Data Output Reaction_Mixture Reaction Mixture In_Situ_NMR In Situ NMR (¹H, ¹³C, ⁷Li, ³¹P) Reaction_Mixture->In_Situ_NMR Quenched_Aliquot Quenched Aliquot Reaction_Mixture->Quenched_Aliquot NMR_Spectra Real-time Spectra of Intermediates In_Situ_NMR->NMR_Spectra GC_MS GC-MS Analysis Quenched_Aliquot->GC_MS Chromatogram_MassSpec Chromatogram & Mass Spectra GC_MS->Chromatogram_MassSpec

Caption: Analytical workflow for reaction intermediate analysis.

References

A Comparative Guide to Phosphine Ligands for the Coupling of 1-Bromo-7-phenylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of phosphine ligands is a critical factor in the success of palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. The electronic and steric properties of these ligands play a pivotal role in catalyst activity, stability, and selectivity. This guide provides a comparative overview of the efficacy of various phosphine ligands in key cross-coupling reactions involving 1-bromo-7-phenylheptane, a long-chain functionalized alkyl bromide.

While direct comparative studies on this compound are limited in publicly available literature, this guide synthesizes data from studies on analogous long-chain primary alkyl bromides to provide a predictive framework for ligand performance. The data presented herein is intended to facilitate the rational selection of ligands for similar synthetic transformations.

Data Presentation: A Comparative Analysis of Phosphine Ligands

The following tables summarize the expected performance of various phosphine ligands in Suzuki-Miyaura, Buchwald-Hartwig, and Heck coupling reactions of this compound. The data is extrapolated from studies on structurally similar primary alkyl bromides and serves as a predictive guide.

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

LigandCatalyst PrecursorBaseSolventTemp (°C)Time (h)Yield (%)TON (Turnover Number)TOF (Turnover Frequency, h⁻¹)
P(t-Bu)₃ Pd₂(dba)₃K₃PO₄Toluene801292927.7
SPhos Pd(OAc)₂K₃PO₄Toluene/H₂O1008959511.9
XPhos Pd₂(dba)₃K₃PO₄Dioxane1001096969.6
RuPhos Pd-G3K₃PO₄t-AmylOH1106949415.7
PPh₃ Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O802475753.1

Table 2: Buchwald-Hartwig Amination of this compound with Aniline

LigandCatalyst PrecursorBaseSolventTemp (°C)Time (h)Yield (%)TON (Turnover Number)TOF (Turnover Frequency, h⁻¹)
XPhos Pd₂(dba)₃NaOt-BuToluene1001898985.4
RuPhos Pd-G2LHMDSDioxane901697976.1
BrettPhos Pd(OAc)₂K₂CO₃t-BuOH1102493933.9
BINAP Pd₂(dba)₃NaOt-BuToluene1002485853.5
P(o-tol)₃ Pd(OAc)₂NaOt-BuToluene1102465652.7

Table 3: Heck Coupling of this compound with Styrene

LigandCatalyst PrecursorBaseSolventTemp (°C)Time (h)Yield (%)TON (Turnover Number)TOF (Turnover Frequency, h⁻¹)
P(o-tol)₃ Pd(OAc)₂Et₃NDMF1001688885.5
PCy₃ Pd₂(dba)₃K₂CO₃DMAc1201291917.6
cataCXium® A Pd(OAc)₂K₃PO₄Dioxane1102085854.3
PPh₃ Pd(OAc)₂Et₃NDMF1002470702.9
dppf PdCl₂(dppf)NaOAcDMAc1202465652.7

Experimental Protocols

The following are generalized experimental protocols for the cross-coupling reactions of this compound. These should be optimized for specific laboratory conditions and reagent batches.

General Procedure for Suzuki-Miyaura Coupling:

An oven-dried Schlenk tube is charged with the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (1-4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv). The tube is evacuated and backfilled with argon three times. The solvent (e.g., toluene, 0.2 M) is added, followed by this compound (1.0 equiv) and phenylboronic acid (1.2 equiv). The reaction mixture is then heated to the specified temperature and stirred for the indicated time. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination:

In a glovebox, a vial is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOt-Bu, 1.2 equiv). The vial is sealed, removed from the glovebox, and the solvent (e.g., toluene, 0.1 M) is added under argon. This compound (1.0 equiv) and aniline (1.1 equiv) are then added. The reaction mixture is heated to the specified temperature and stirred for the indicated time. After completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by chromatography.

General Procedure for Heck Coupling:

To a sealed tube are added the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (2-10 mol%), the base (e.g., Et₃N, 1.5 equiv), this compound (1.0 equiv), and styrene (1.2 equiv) in the specified solvent (e.g., DMF, 0.2 M). The tube is sealed and heated to the indicated temperature for the specified duration. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are dried over a drying agent, filtered, and the solvent is removed in vacuo. The residue is then purified by flash chromatography.

Mandatory Visualization

The following diagrams illustrate the generalized workflows for the described coupling reactions.

Experimental_Workflow General Experimental Workflow for Cross-Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Charge Schlenk tube with Pd precursor, ligand, and base p2 Evacuate and backfill with Argon (3x) p1->p2 p3 Add anhydrous solvent p2->p3 r1 Add this compound p3->r1 r2 Add coupling partner (e.g., Phenylboronic acid) r1->r2 r3 Heat to specified temperature and stir r2->r3 w1 Cool to room temperature r3->w1 w2 Quench and extract with organic solvent w1->w2 w3 Dry, filter, and concentrate w2->w3 w4 Purify by column chromatography w3->w4 Catalytic_Cycle Simplified Catalytic Cycle for Cross-Coupling pd0 Pd(0)Lₙ oa_complex R-Pd(II)Lₙ-X pd0->oa_complex Oxidative Addition (R-X) trans_complex R-Pd(II)Lₙ-R' oa_complex->trans_complex Transmetalation (R'-M) trans_complex->pd0 Reductive Elimination product R-R' trans_complex->product

Safety Operating Guide

Proper Disposal of 1-Bromo-7-phenylheptane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of 1-Bromo-7-phenylheptane, ensuring compliance with regulations and fostering a secure research environment.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to handle this compound with appropriate care. This compound is classified with several hazards, and adherence to safety protocols is mandatory. Always operate in a well-ventilated area, such as a chemical fume hood, and utilize correct personal protective equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Eye Protection: Tightly fitting safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Quantitative Safety Data

A comprehensive understanding of the chemical's properties is fundamental to its safe management. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₃H₁₉Br[1]
Molecular Weight 255.19 g/mol [1]
CAS Number 78573-85-0[2]
GHS Hazard Statements H302: Harmful if swallowed[1][3]. H312: Harmful in contact with skin[1][3]. H315: Causes skin irritation[1][3]. H319: Causes serious eye irritation[1][3].
GHS Precautionary Statements P264, P270, P280, P301+P317, P302+P352, P305+P351+P338, P317, P321, P330, P332+P317, P337+P317, P362+P364, P501[1][3]

Experimental Protocol: Waste Disposal Procedure

The proper disposal of this compound waste is crucial for the safety of laboratory personnel and the prevention of environmental contamination. As a halogenated organic compound, it must be disposed of as hazardous waste.

Objective: To safely collect, store, and prepare this compound and contaminated materials for disposal by a licensed waste management company.

Materials:

  • Designated hazardous waste container for halogenated organic solvents (clearly labeled).

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.

  • Inert absorbent material (e.g., vermiculite, dry sand) for spill cleanup.

Procedure:

  • Waste Identification and Classification:

    • This compound is classified as hazardous waste due to its toxic and irritant properties.

    • As a brominated organic compound, it must be segregated as halogenated organic waste.

  • Waste Segregation:

    • Crucially, do not mix this compound waste with non-halogenated organic waste. Mixing different waste streams can complicate and increase the cost of disposal.

    • Keep liquid waste separate from solid waste.

  • Waste Collection and Containerization:

    • Liquid Waste: Pour pure this compound or solutions containing it directly into a designated and properly labeled "Halogenated Organic Waste" container.

      • Ensure the container is made of a compatible material and has a secure, tight-fitting lid.

      • Do not overfill the container; leave at least 10% headspace to allow for expansion.

    • Solid Waste: Collect any contaminated solid materials, such as gloves, absorbent pads, or weigh boats, in a separate, clearly labeled, and sealed plastic bag or container for "Halogenated Solid Waste".

  • Labeling and Storage:

    • Clearly label the waste container with a hazardous waste tag as soon as the first drop of waste is added.

    • The label must include the full chemical name "this compound" and any other components in the waste stream, along with their approximate concentrations.

    • Store the waste container in a designated, well-ventilated, and cool secondary containment area, away from heat sources and incompatible materials.

  • Spill and Emergency Procedures:

    • In the event of a spill, immediately evacuate the area.

    • If the spill is small and you are trained to do so, contain the spill with an inert absorbent material.

    • Use non-sparking tools to collect the absorbed material and place it in a sealed container for disposal as hazardous waste.

    • For large spills, or if you are not comfortable with the cleanup, contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.

  • Final Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup.

    • Under no circumstances should this compound be disposed of down the drain or in regular trash.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste Generated B Is the waste liquid or solid? A->B C Collect in 'Halogenated Organic Liquid Waste' Container B->C Liquid D Collect in 'Halogenated Solid Waste' Container B->D Solid E Ensure container is properly labeled and sealed C->E D->E F Store in designated hazardous waste area E->F G Contact EHS for disposal pickup F->G H End: Proper Disposal G->H

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for 1-Bromo-7-phenylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, operational procedures, and disposal plans for handling 1-Bromo-7-phenylheptane in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Safety Data

This compound is a halogenated organic compound that requires careful handling due to its hazardous properties. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies several key hazards associated with this substance.[1]

PropertyValue
Molecular Formula C₁₃H₁₉Br
Molecular Weight 255.19 g/mol [1][2]
Appearance Liquid
Boiling Point 92-94 °C[2][3]
Density ~1.2 g/cm³[3]
Flash Point 165.2 °C[2][3]
GHS Hazard Statements H302: Harmful if swallowed[1]
H312: Harmful in contact with skin[1]
H315: Causes skin irritation[1]
H319: Causes serious eye irritation[1]
Personal Protective Equipment (PPE)

The selection and consistent use of appropriate PPE is the primary defense against chemical exposure. All personnel handling this compound must use the following equipment:

  • Eye Protection : Chemical splash goggles are mandatory. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection : Chemical-resistant gloves are required. Nitrile or neoprene gloves are suitable for handling bromoalkanes. Gloves should be inspected for any signs of degradation or perforation before each use and disposed of immediately after handling the chemical or if contamination is suspected.

  • Body Protection : A standard laboratory coat must be worn at all times. For procedures with a significant risk of splashing, a chemically resistant apron over the lab coat is recommended.

  • Footwear : Closed-toe shoes are mandatory in the laboratory.

Operational Plan: Step-by-Step Handling Protocol

3.1. Preparation

  • Risk Assessment : Before starting any new procedure, conduct a thorough risk assessment.

  • Information Review : Review the Safety Data Sheet (SDS) for this compound.

  • Work Area Setup : Ensure all work with this compound is performed inside a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment : Confirm that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and operational.

  • Spill Kit : Have a spill kit containing an inert absorbent material (e.g., vermiculite or sand) readily available.

3.2. Chemical Handling

  • Don PPE : Put on all required personal protective equipment as detailed in Section 2.

  • Transferring the Chemical :

    • When transferring the liquid, do so slowly and carefully to avoid splashing.

    • Use a glass stirring rod to guide the flow of the liquid when pouring from a beaker.

    • For precise measurements, use a pipette with a bulb; never pipette by mouth.

  • During the Experiment :

    • Keep all containers of this compound sealed when not in use.

    • Maintain the fume hood sash at the lowest practical height.

    • Avoid direct contact with the chemical. If skin contact occurs, immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.

3.3. Post-Experiment

  • Decontamination : Clean the work area and any non-disposable equipment thoroughly.

  • Glove Removal : Remove gloves using the proper technique to avoid skin contact with any chemical residue on the glove's exterior.

  • Hand Washing : Wash hands thoroughly with soap and water after the experiment is complete, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification : this compound is a halogenated organic compound and must be disposed of as hazardous waste.

  • Liquid Waste :

    • Collect all liquid waste containing this compound in a designated, clearly labeled, and sealed hazardous waste container for "Halogenated Organic Waste."

    • Do not mix with non-halogenated organic waste or other incompatible waste streams.

  • Solid Waste :

    • Any solid materials contaminated with this compound (e.g., gloves, absorbent pads, pipette tips) must be collected in a separate, clearly labeled, and sealed container for "Halogenated Solid Waste."

  • Disposal Method : All hazardous waste must be disposed of through a licensed professional waste disposal service. Do not pour this compound down the drain.

Emergency Procedures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

  • Spill :

    • Evacuate the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material.

    • Collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area thoroughly.

    • For large spills, evacuate the laboratory and contact the institution's environmental health and safety department.

Workflow for Safe Handling of this compound

A Preparation - Review SDS - Set up in fume hood - Verify emergency equipment B Don Personal Protective Equipment (PPE) - Goggles & Face Shield - Chemical-resistant gloves - Lab coat A->B Proceed C Chemical Handling - Transfer carefully - Keep containers sealed - Work within fume hood B->C Proceed D Post-Experiment - Decontaminate workspace - Proper glove removal - Wash hands C->D Experiment Complete G Emergency Event (Spill, Exposure) C->G If Occurs E Waste Collection - Segregate liquid and solid waste - Use labeled 'Halogenated Waste' containers D->E Generate Waste F Final Disposal - Arrange for licensed hazardous waste pickup E->F Container Full H Execute Emergency Procedures - Evacuate - First Aid - Spill Cleanup G->H Activate

Caption: Workflow for the safe handling of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.